5-Chloro-2-adamantanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloroadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOUSFBWXVGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319081 | |
| Record name | 5-Chloro-2-adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-17-3 | |
| Record name | 20098-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-adamantanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-adamantanone synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-adamantanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Cage in Modern Chemistry
Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, possesses a unique rigid cage-like structure reminiscent of a diamond lattice.[1][2] This structural rigidity and lipophilicity have made the adamantane scaffold a privileged motif in medicinal chemistry and materials science. Its derivatives are integral to the development of antiviral drugs, central nervous system agents, and advanced polymers.[3] Among these derivatives, this compound stands out as a versatile synthetic intermediate.[4][5] The presence of two distinct functional groups—a ketone at the secondary (C2) position and a chlorine atom at a tertiary bridgehead (C5) position—provides orthogonal handles for further chemical modification, enabling the construction of complex molecular architectures.
This guide serves as a comprehensive technical resource for the synthesis and detailed characterization of this compound, offering field-proven insights and methodologies to support researchers in their synthetic endeavors.
Part 1: The Synthetic Pathway to this compound
The synthesis of this compound is most effectively approached as a two-stage process commencing from the parent hydrocarbon, adamantane. The initial step involves the selective oxidation of adamantane to 2-adamantanone, which is subsequently chlorinated to yield the target compound.
Stage 1: Oxidation of Adamantane to 2-Adamantanone
The direct oxidation of adamantane to 2-adamantanone is a well-established industrial process, typically achieved using concentrated sulfuric acid.[3][6][7][8] The causality behind this specific reaction lies in the mechanism of adamantane functionalization in strong acid.
Reaction Mechanism: Adamantane, in the presence of a strong acid like H₂SO₄, can be protonated to form a transient pentacoordinate carbocation. More commonly, an oxidative process generates a tertiary adamantyl cation at one of the four equivalent bridgehead positions (C1, C3, C5, C7). This highly stable tertiary carbocation undergoes a 1,2-hydride shift, rearranging to a more reactive but still accessible secondary carbocation at an adjacent methylene position (e.g., C2).[9] This secondary cation is then trapped by water (present in the sulfuric acid) to form 2-adamantanol, which is subsequently oxidized under the harsh reaction conditions to the corresponding ketone, 2-adamantanone. The driving force for the reaction is the formation of the stable ketone and the reduction of the oxidizing agent.
Caption: Experimental workflow for the synthesis of 2-adamantanone.
Experimental Protocol: Synthesis of 2-Adamantanone [8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a vent, charge 98% sulfuric acid (e.g., 600 mL). Place the flask in a water bath for temperature control.
-
Addition of Reactant: While stirring, add powdered adamantane (e.g., 100 g, 0.735 mole) in a single portion.
-
Heating and Reaction: Heat the mixture rapidly to an internal temperature of 70°C, then gradually increase to 80°C over 2 hours. Maintain vigorous stirring. Continue stirring at 80-82°C for an additional 2-3 hours.
-
Monitoring: The reaction progress should be monitored by gas chromatography (GC) to observe the disappearance of adamantane and the formation of the intermediate, 2-adamantanol. The reaction is typically stopped when 2-3% of 2-adamantanol remains to prevent over-oxidation and side-product formation.
-
Workup - Quenching: Pour the hot reaction mixture carefully onto crushed ice (e.g., 800 g). This will precipitate the crude 2-adamantanone as a solid.
-
Purification - Steam Distillation: Transfer the resulting suspension to a flask equipped for steam distillation. Introduce steam to distill the 2-adamantanone. The distillate will contain two layers.
-
Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL portions for a 750 mL suspension). Combine all organic portions, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
| Parameter | Value | Reference |
| Typical Yield | 47–51% | [8] |
| Purity (by GC) | 97-98% | [8] |
| Melting Point | 256-258 °C | [3][10] |
Stage 2: Chlorination of 2-Adamantanone to this compound
The selective introduction of a chlorine atom at the C5 bridgehead position of 2-adamantanone is the critical second step. While various methods exist for the chlorination of the adamantane cage[11][12], a plausible and cited method for this specific transformation involves the direct reaction of 2-adamantanone with a chlorinating agent.[5]
Reaction Mechanism: The mechanism for bridgehead chlorination of an adamantane derivative can proceed through different pathways depending on the reagents. In a reaction involving elemental chlorine, a radical mechanism is likely. The reaction would be initiated by light or heat to generate chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from one of the tertiary bridgehead positions (C5 or C7, which are equivalent) due to the higher stability of the resulting tertiary radical compared to a secondary one. This adamantyl radical then reacts with a molecule of Cl₂ to form the C-Cl bond and regenerate a new chlorine radical, propagating the chain reaction. The ketone group at C2 deactivates the adjacent bridgehead positions (C1, C3), favoring substitution at the more distant C5 and C7 positions.
Caption: Plausible radical mechanism for the chlorination of 2-adamantanone.
Experimental Protocol: Synthesis of this compound
Disclaimer: The following protocol is based on a general method for the chlorination of adamantanones.[5] Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: In a flask protected from light and equipped with a stirrer, a gas inlet, and a reflux condenser connected to a scrubber (to neutralize excess chlorine and HCl), dissolve 2-adamantanone in a suitable inert solvent like carbon tetrachloride.
-
Chlorination: While stirring, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction may require photo-initiation with a UV lamp or thermal initiation.
-
Monitoring: Monitor the reaction by GC or TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, purge the solution with nitrogen gas to remove excess chlorine and HCl.
-
Isolation: Wash the organic solution with aqueous sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
Part 2: Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of physical and spectroscopic methods provides a self-validating system for characterization.
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-adamantanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-adamantanone is a halogenated derivative of adamantanone, a rigid tricyclic hydrocarbon. The adamantane cage, with its unique diamondoid structure, imparts desirable properties to pharmacologically active molecules, such as high lipophilicity, metabolic stability, and the ability to anchor to biological targets. The introduction of a chloro group and a ketone functionality at the bridgehead and secondary positions, respectively, of the adamantane scaffold creates a versatile intermediate for organic synthesis, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.
Chemical Identity and Structure
This compound is a polycyclic ketone with a chlorine atom at a bridgehead position. Its rigid structure is a key feature influencing its reactivity and interaction with biological systems.
| Identifier | Value |
| IUPAC Name | 5-chlorotricyclo[3.3.1.1³,⁷]decan-2-one |
| CAS Number | 20098-17-3 |
| Molecular Formula | C₁₀H₁₃ClO[1] |
| Molecular Weight | 184.66 g/mol [1] |
| InChI | InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2[1] |
| InChIKey | JPEOUSFBWXVGFX-UHFFFAOYSA-N[2] |
| SMILES | C1C2CC3CC(C2)(CC1C3=O)Cl[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | White to almost white powder or crystal | |
| Melting Point | 196.0 to 202.0 °C | |
| Boiling Point | 289.1 ± 33.0 °C (Predicted) | [3] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol.[4] Generally soluble in organic solvents such as ether and alcohols.[3][5] |
Synthesis and Purification
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 2-Adamantanone (Precursor)
A well-documented, reliable method for the synthesis of 2-adamantanone from adamantane is provided by Organic Syntheses. This procedure involves the oxidation of adamantane using concentrated sulfuric acid.
Step-by-Step Methodology:
-
Reaction Setup: A mechanically stirred solution of adamantane in 98% sulfuric acid is prepared in a three-necked flask equipped with a thermometer and a vent.
-
Heating: The mixture is heated to 70°C and then the temperature is gradually increased to 82°C over several hours.
-
Quenching: The hot reaction mixture is poured onto crushed ice.
-
Isolation: The crude adamantanone is isolated by steam distillation.
-
Extraction: The aqueous layer from the distillate is extracted with dichloromethane.
-
Purification: The combined organic extracts are washed, dried, and the solvent is evaporated to yield 2-adamantanone. Further purification can be achieved by column chromatography or treatment with fuming sulfuric acid.
Spectral Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While a comprehensive set of experimental spectra is not widely published, the expected spectral features can be inferred from the analysis of related adamantane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the rigid, polycyclic structure and the presence of multiple, diastereotopic methylene protons. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone and chloro substituents.
¹³C NMR: The carbon NMR spectrum will provide distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, the bridgehead carbons, and the methylene carbons. The chemical shift of the carbonyl carbon is expected in the downfield region typical for ketones. The carbon attached to the chlorine will also be significantly downfield. A study on the ¹³C NMR spectra of various adamantane derivatives provides a basis for predicting the chemical shifts in this compound.[6]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. The fragmentation pattern is expected to be influenced by the adamantane cage's stability and the functional groups present.
Expected Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the ketone and chloro functionalities within the rigid adamantane framework.
-
Ketone Group: The carbonyl group can undergo typical ketone reactions such as reduction to the corresponding alcohol, nucleophilic addition, and reactions involving the α-carbons.
-
Chloro Group: The tertiary chloro group at the bridgehead position is relatively unreactive towards SN2 reactions due to steric hindrance. However, under conditions that favor carbocation formation (e.g., in the presence of a Lewis acid), SN1-type reactions may be possible.
Applications in Drug Discovery and Development
The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known to enhance the lipophilicity and metabolic stability of drug candidates. This compound, as a functionalized adamantane derivative, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural features make it an attractive starting material for the development of compounds targeting a range of diseases. The ketone functionality provides a handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups. The chloro-substituent can also be a site for further synthetic transformations or can contribute to the overall electronic and steric properties of the final molecule.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. It is described as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3]
Conclusion
This compound is a key chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its rigid, lipophilic adamantane core, combined with the reactive ketone and chloro functionalities, provides a versatile platform for the design and synthesis of new chemical entities. This guide has summarized the available physicochemical data to aid researchers and drug development professionals in the effective utilization of this compound. Further experimental studies to fully characterize its spectral properties and explore its reactivity are warranted to unlock its full potential in medicinal chemistry and materials science.
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5-Chloro-2-adamantone - ChemBK. (2024, April 9). Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-adamantanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-chloro-2-adamantanone. Designed for professionals in chemical research and drug development, this document delves into the theoretical prediction of NMR spectra, detailed experimental protocols for data acquisition, and the structural elucidation of this adamantane derivative. The rigid cage-like structure of adamantane and its derivatives is of significant interest in medicinal chemistry and materials science, making precise structural characterization paramount.[1][2]
Introduction to this compound and its Structural Significance
This compound (C₁₀H₁₃ClO) is a derivative of adamantane, a highly symmetrical and rigid polycyclic hydrocarbon.[3][4] The adamantane scaffold is a valuable building block in drug design due to its lipophilic nature and rigid structure, which can enhance the pharmacological properties of a molecule. The introduction of a chlorine atom and a ketone group at the 5 and 2 positions, respectively, breaks the high symmetry of the parent adamantane molecule, leading to a more complex and informative NMR spectrum.[2] Understanding the precise location and electronic effects of these functional groups is crucial for its application in synthesis and drug development. NMR spectroscopy is the most powerful technique for the unambiguous structural determination of such derivatives in solution.[2]
Theoretical Principles and Spectral Prediction
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.[1][2] The presence of an electron-withdrawing chlorine atom and a carbonyl group (C=O) in this compound significantly influences the chemical shifts of the neighboring carbon and proton atoms through inductive and anisotropic effects.[5]
Molecular Structure and Symmetry Considerations
The structure of this compound lacks the high symmetry of adamantane. This asymmetry results in chemically non-equivalent protons and carbons, leading to a more complex NMR spectrum with a greater number of distinct signals.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show a series of multiplets in the range of approximately 1.5 to 3.5 ppm. The rigid adamantane framework restricts conformational flexibility, leading to well-defined proton environments.
-
Protons adjacent to the carbonyl group (α-protons at C1 and C3): These protons will be deshielded due to the electron-withdrawing nature of the carbonyl group and are expected to resonate at a lower field (higher ppm).
-
Proton at the bridgehead carbon bearing the chlorine (C5): This proton is absent. The protons on the carbons adjacent to C5 will be influenced by the electronegative chlorine atom.
-
Other bridgehead and methylene protons: The remaining protons on the adamantane cage will appear as a complex set of overlapping multiplets. The exact chemical shifts are influenced by their spatial relationship to the carbonyl and chloro substituents.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a distinct signal for each chemically non-equivalent carbon atom.
-
Carbonyl Carbon (C2): The ketone carbonyl carbon will be the most deshielded signal, appearing significantly downfield, typically in the range of 200-220 ppm.[6]
-
Carbon bearing the Chlorine (C5): The carbon atom directly bonded to the chlorine will also be deshielded due to the inductive effect of the halogen.
-
Bridgehead and Methylene Carbons: The chemical shifts of the other carbon atoms in the adamantane skeleton will be influenced by their proximity to the electron-withdrawing groups. The effects of substituents on carbon chemical shifts in adamantanes are well-documented and depend on steric and electronic interactions.[7]
| Predicted Chemical Shifts for this compound | |
| ¹H NMR | ¹³C NMR |
| Proton Type | Predicted δ (ppm) |
| Protons α to C=O | ~2.5 - 3.0 |
| Protons α to C-Cl | ~2.2 - 2.6 |
| Other Bridgehead CH | ~2.0 - 2.4 |
| Methylene CH₂ | ~1.7 - 2.2 |
| Note: These are estimated chemical shifts based on known data for adamantane derivatives and general substituent effects. Actual experimental values may vary depending on the solvent and other conditions.[2] |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality and reproducible NMR data.[2]
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves this compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400 MHz or higher).
Diagram: NMR Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, or as needed to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Technique: Proton-decoupled (to obtain singlets for all carbons).
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay is often necessary for quaternary and carbonyl carbons).
-
Number of Scans: 1024 or more, depending on the sample concentration.
Data Processing
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration (for ¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Advanced NMR Techniques for Structural Confirmation
For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are neighbors in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By combining theoretical predictions with systematic experimental protocols and advanced 2D NMR techniques, researchers can achieve a comprehensive and unambiguous characterization of this and other adamantane derivatives. This detailed structural information is a critical component in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling the rational design of new molecules with desired properties.
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Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2021). National Institutes of Health. Retrieved from [Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]
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Preparation of 1- and 2-Adamantanol and Assignment of Proton NMR Spectra. (n.d.). Elizabethtown College. Retrieved from [Link]
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NMR chemical shifts as probes for steric effects in mono‐ and disubstituted adamantanes. (2006). Magnetic Resonance in Chemistry. Retrieved from [Link]
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Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. (2023). PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry of 5-Chloro-2-adamantanone
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Chloro-2-adamantanone, a halogenated polycyclic ketone of significant interest to researchers, scientists, and drug development professionals. This document delves into the core principles of its ionization and fragmentation behavior, outlines a validated experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and provides insights into the interpretation of the resulting spectral data.
Introduction: The Analytical Challenge of a Rigid, Halogenated Ketone
This compound (C₁₀H₁₃ClO) is a derivative of adamantanone, characterized by a rigid tricyclic cage structure with a ketone functional group and a chlorine atom at the 5-position.[1] Its molecular weight is 184.66 g/mol .[2] The unique, strain-free, and highly symmetric adamantane core imparts significant thermal and chemical stability, while the chloro and keto functionalities introduce specific reactive sites.[1] These structural features dictate a distinct fragmentation pattern in mass spectrometry, which, when properly understood, can be used for unambiguous identification and characterization. This guide will focus on Electron Ionization (EI), a common and robust ionization technique for the analysis of such compounds.
Theoretical Framework: Ionization and Fragmentation Pathways
Upon entering the ion source of a mass spectrometer, this compound undergoes electron ionization, leading to the formation of a molecular ion (M⁺˙). This high-energy species is prone to fragmentation through several competing pathways, governed by the stability of the resulting fragment ions and neutral losses.
The Isotopic Signature of Chlorine
A key feature in the mass spectrum of a monochlorinated compound is the presence of an isotopic peak at M+2. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic 3:1 ratio of the intensities of the M⁺˙ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl).[3][4] This isotopic pattern is a powerful diagnostic tool for identifying chlorine-containing fragments.
Principal Fragmentation Mechanisms
The fragmentation of this compound is dominated by cleavages initiated by the carbonyl group and the chloro substituent. The rigid adamantane framework precludes many of the rearrangement reactions, such as the McLafferty rearrangement, that are common in more flexible ketones.[5]
A 1997 study by Martínez et al. systematically investigated the mass spectrometric behavior of 5-substituted adamantan-2-ones and provides the foundational understanding of the fragmentation of this compound.[6] The primary fragmentation pathways are initiated by an alpha-cleavage of the ketone, a well-established mechanism for cyclic ketones.
The proposed fragmentation cascade is as follows:
-
Alpha-Cleavage: The initial ionization is followed by the cleavage of the C1-C2 or C2-C3 bond, both adjacent to the carbonyl group.
-
Ring Opening and Rearrangement: This leads to a ring-opened intermediate.
-
Loss of the Chloro Substituent: A subsequent cleavage can lead to the loss of the chlorine atom as a radical (Cl˙), resulting in a prominent ion at m/z [M-Cl]⁺.
-
Loss of Carbon Monoxide: The resulting fragment can then lose a molecule of carbon monoxide (CO), a characteristic fragmentation of ketones, to form an ion at m/z [M-Cl-CO]⁺.
-
Loss of Water: The ion at m/z [M-Cl]⁺ can also undergo the loss of a water molecule (H₂O), leading to a fragment at m/z [M-Cl-H₂O]⁺.[6]
Predicted Mass Spectrum of this compound
Based on the data from Martínez et al., the electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.[6]
| m/z | Proposed Fragment | Relative Abundance (%) |
| 184/186 | [C₁₀H₁₃ClO]⁺˙ (M⁺˙) | 100.0 |
| 149 | [M-Cl]⁺ | 10.7 |
| 131 | [M-Cl-H₂O]⁺ | 23.6 |
| 121 | [M-Cl-CO]⁺ | 11.8 |
| 113 | [78+Cl]⁺ | 18.6 |
| 148 | [M-HCl]⁺˙ | 2.84 |
Table 1: Key ions and their relative abundances in the EI mass spectrum of this compound. Data sourced from Martínez et al. (1997).[6]
A graphical representation of the predicted mass spectrum is presented below:
Caption: Predicted EI mass spectrum of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol provides a robust method for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation
Given that this compound is a solid, it must be dissolved in a suitable solvent prior to GC-MS analysis.[6]
-
Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.
-
Sample Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. From this, prepare a working solution of 10-100 µg/mL.
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the solid in 10 mL of the chosen solvent in a volumetric flask to create the stock solution.
-
Perform a serial dilution to achieve the desired working concentration.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial.
-
GC-MS Instrumentation and Parameters
A standard benchtop GC-MS system equipped with an electron ionization source is suitable for this analysis.
-
Gas Chromatograph (GC) Parameters:
-
Injection Port: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[6]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
-
Data Acquisition and Processing
-
Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum for the eluting peak corresponding to this compound.
-
Data Processing:
-
Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum at the apex of the analyte peak.
-
Identify the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern.
-
Confirm the presence of the characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
-
Workflow and Fragmentation Diagrams
Caption: GC-MS analysis workflow for this compound.
Caption: Key fragmentation pathways of this compound.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is critical for its identification and characterization. By understanding the fundamental principles of its fragmentation, particularly the influence of the rigid adamantane core and the chloro-substituent, researchers can confidently interpret the resulting mass spectra. The GC-MS protocol detailed in this guide offers a reliable and reproducible method for obtaining high-quality data. The characteristic isotopic signature of chlorine, coupled with the predictable fragmentation pattern, makes mass spectrometry an indispensable tool in the study of this and related halogenated adamantane derivatives.
References
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- PubMed. (n.d.). Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry.
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An In-depth Technical Guide to the Reaction Mechanisms of 5-Chloro-2-adamantanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique diamondoid structure that imparts exceptional thermal and chemical stability. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their distinct physicochemical properties, including high lipophilicity and a rigid framework for the precise spatial orientation of functional groups.[1] 5-Chloro-2-adamantanone, an α-halo ketone derivative of adamantane, serves as a versatile synthetic intermediate, unlocking access to a diverse array of functionalized adamantanes. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering insights into its reactivity and its applications in the synthesis of complex molecules, including key intermediates for therapeutic agents.
I. The Favorskii Rearrangement: A Gateway to Ring-Contraction and Functionalization
The Favorskii rearrangement is a hallmark reaction of α-halo ketones, particularly cyclic ones, in the presence of a base.[2] This reaction proceeds via a cyclopropanone intermediate, resulting in a ring-contracted carboxylic acid derivative.[2][3] For this compound, this rearrangement provides a synthetic route to functionalized bicyclo[3.3.1]nonane systems.
A. The Underlying Mechanism
The generally accepted mechanism for the Favorskii rearrangement involves the following key steps:[2][3][4]
-
Enolate Formation: A base, typically an alkoxide such as sodium methoxide, abstracts an acidic α-proton from the carbon on the side of the ketone opposite to the chlorine atom, forming an enolate.
-
Intramolecular Nucleophilic Substitution: The enolate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom and displacing the chloride ion to form a strained tricyclic cyclopropanone intermediate.
-
Nucleophilic Attack: The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the highly strained cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the original cyclopropane bonds to form a more stable carbanion.
-
Protonation: The carbanion is subsequently protonated by the solvent (e.g., methanol) to yield the final ring-contracted ester product.
The rigid adamantane framework of this compound influences the stereochemical outcome of this rearrangement, though specific experimental studies on this substrate are not extensively detailed in the available literature.
B. Visualizing the Favorskii Rearrangement
Caption: The Favorskii rearrangement of this compound.
C. Generalized Experimental Protocol
| Step | Procedure |
| 1 | A solution of this compound in an anhydrous ether (e.g., diethyl ether or THF) is prepared under an inert atmosphere (e.g., Argon). |
| 2 | This solution is then added to a freshly prepared solution of sodium methoxide in anhydrous methanol at 0 °C. |
| 3 | The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. |
| 4 | After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. |
| 5 | The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. |
| 6 | The crude product is then purified by a suitable method, such as flash chromatography. |
II. Nucleophilic Substitution Reactions
The presence of the chlorine atom at a bridgehead position adjacent to a carbonyl group makes this compound susceptible to nucleophilic substitution reactions. The specific mechanism can vary depending on the reaction conditions and the nature of the nucleophile.
A. S(RN)1 Mechanism with Organostannyl Anions
A study by Santiago et al. has shown that this compound can undergo nucleophilic substitution with trimethylstannyl anions (Me3Sn-) in liquid ammonia under photostimulation, proceeding through a radical-nucleophilic substitution (SRN1) mechanism. In competition experiments, 1-chloroadamantane was found to be more reactive than this compound towards Me3Sn- ions.
B. Reactions with Other Nucleophiles
While detailed protocols for reactions with other common nucleophiles like azide or amines under standard laboratory conditions are not extensively documented for this compound, the general reactivity of α-halo ketones suggests that such substitutions are feasible. These reactions would likely proceed through an SN2 or a more complex mechanism influenced by the rigid adamantane cage. The synthesis of adamantane derivatives containing azido groups has been reported from corresponding bromo derivatives, suggesting that similar transformations could be possible with this compound.[5]
C. Generalized Experimental Workflow for Nucleophilic Substitution
Sources
The Lipophilic Keystone: A Technical Guide to the Discovery and Strategic Application of 5-Chloro-2-adamantanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has captivated chemists since its discovery, offering a unique three-dimensional structure that has proven invaluable in medicinal chemistry.[1] Among its myriad derivatives, 5-Chloro-2-adamantanone stands out as a pivotal intermediate, a molecular linchpin in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive exploration of the discovery, synthesis, and strategic applications of this compound, offering insights into its historical context, detailed synthetic protocols, and its crucial role in the development of modern therapeutics.
The Genesis of a Molecular Scaffold: A Brief History of Adamantane Chemistry
The journey to this compound begins with the story of its parent hydrocarbon, adamantane. First isolated from petroleum in 1933, its cage-like structure, reminiscent of a diamond fragment, presented a formidable synthetic challenge.[2] The initial laboratory synthesis by Vladimir Prelog in 1941 was a multi-step, low-yield process.[2] A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a remarkably efficient synthesis of adamantane through the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[2] This seminal work made adamantane and its derivatives readily accessible, paving the way for extensive research into their chemical properties and potential applications.[2]
The unique lipophilic and rigid nature of the adamantane cage quickly drew the attention of medicinal chemists. The introduction of an adamantyl group into a drug molecule can significantly enhance its lipophilicity, thereby improving its pharmacokinetic profile, including absorption and distribution.[1] This "lipophilic bullet" strategy has been successfully employed in a range of therapeutics, from antiviral agents like Amantadine to drugs targeting central nervous system disorders.[1]
The functionalization of the adamantane core became a key area of research. The development of methods to introduce reactive handles, such as carbonyl and halogen groups, was essential for the elaboration of the adamantane scaffold into more complex, biologically active molecules. This led to the synthesis of 2-adamantanone, the direct precursor to our topic of interest. 2-Adamantanone is typically prepared by the oxidation of adamantane, a transformation that provides a key entry point for further chemical modification.[3]
The Emergence of a Key Intermediate: The Synthesis of this compound
The key challenge in this synthesis is achieving regioselectivity. The adamantane cage possesses both secondary (CH2) and tertiary (CH) C-H bonds. The tertiary bridgehead positions are generally more reactive towards radical and carbocation-mediated reactions due to the stability of the resulting intermediates.
A general and widely accepted method for the synthesis of this compound involves the direct chlorination of 2-adamantanone.
Synthetic Protocol: Regioselective Chlorination of 2-Adamantanone
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Objective: To synthesize this compound via the regioselective chlorination of 2-adamantanone.
Materials:
-
2-Adamantanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Benzoyl peroxide (BPO) (catalyst)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-adamantanone in a suitable inert solvent like carbon tetrachloride.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide, to the solution.
-
Chlorination: Slowly add a stoichiometric amount of sulfuryl chloride to the reaction mixture at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Sulfuryl Chloride as Chlorinating Agent: Sulfuryl chloride is a convenient source of chlorine radicals under radical initiation conditions, allowing for the selective chlorination of alkanes.
-
Radical Initiator (BPO): The use of a radical initiator is crucial to initiate the chain reaction for the chlorination of the adamantane C-H bond.
-
Inert Solvent: An inert solvent is used to dissolve the reactants and facilitate the reaction without participating in it.
-
Aqueous Workup: The sodium bicarbonate wash is essential to remove acidic byproducts, such as HCl and sulfuric acid, which are formed during the reaction.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClO | [4] |
| Molecular Weight | 184.66 g/mol | [4] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~200 °C | [5] |
| Solubility | Soluble in most organic solvents | [5] |
| ¹H NMR | Complex multiplet signals in the aliphatic region, with characteristic shifts for protons adjacent to the carbonyl and chloro-substituted carbons. | |
| ¹³C NMR | A signal for the carbonyl carbon (~210-220 ppm), a signal for the carbon bearing the chlorine atom (~70-80 ppm), and signals for the other adamantane cage carbons. | |
| IR (cm⁻¹) | A strong absorption band for the C=O stretch (~1720-1740 cm⁻¹). | |
| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. |
Strategic Applications in Drug Discovery and Development
The synthetic utility of this compound lies in the reactivity of its two functional groups: the ketone and the chloro group at a tertiary bridgehead position. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex, biologically active molecules.
Gateway to Adamantyl-Containing Pharmaceuticals
This compound serves as a key starting material for the introduction of the adamantane moiety into drug candidates. The chlorine atom can be readily displaced by various nucleophiles, and the ketone can be transformed into other functional groups, such as amines or hydroxyls.
A notable example of the application of adamantane derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While the direct use of this compound in the synthesis of the well-known DPP-4 inhibitor Saxagliptin is not explicitly detailed in the provided search results, the synthesis of Saxagliptin relies on a 3-hydroxyadamantylglycine intermediate. The functionalization of the adamantane core at various positions is a key aspect of synthesizing such complex molecules.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Diagram 2: General Application in Drug Synthesis
Caption: General synthetic utility in drug development.
Conclusion
This compound represents a fascinating intersection of fundamental organic synthesis and applied medicinal chemistry. Its discovery and development are rooted in the pioneering work that made the adamantane scaffold readily available. As a versatile bifunctional building block, it provides a strategic entry point for the synthesis of complex adamantane-containing molecules with significant therapeutic potential. The ability to selectively functionalize both the carbonyl group and the tertiary bridgehead position opens up a vast chemical space for the design and synthesis of novel drug candidates. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is a valuable asset in the ongoing quest for new and improved medicines.
References
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ChemBK. This compound. Available at: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Org. Biomol. Chem. Available at: [Link]
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-
PubChem. This compound. Available at: [Link]
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ResearchGate. Various synthetic methods for the preparation of functionalized adamantane compounds. Available at: [Link]
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ResearchGate. Synthesis of functionalized adamantanes from fluoroadamantanes. Available at: [Link]
-
ResearchGate. Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic. Available at: [Link]
- RSC Publishing. Regioselective C5-alkylation and C5-methylcarbamate formation of 2,3-dihydro-4-pyridones and C3-alkylation and C3-methylcarbamate formation of 4-(pyrrolidin-1-yl)furan-2(5 H)-one. Tetrahedron Lett.2015, 56(43), 5874-5877.
-
UCLA – Chemistry and Biochemistry. Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. Available at: [Link]
- U.S. National Library of Medicine. Homoconjugation in the adamantane cage: DFT/IGLO studies of the 1, 3-dehydro-5-adamantyl cation, its isoelectronic boron analogue 1, 3-dehydro-5-boraadamantane, and related systems. J. Org. Chem.2000, 65(19), 5956-9.
-
Wikipedia. Adamantanone. Available at: [Link]
- Wanka, L.; Iqbal, K.; Schreiner, P. R. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem. Rev.2013, 113(5), 3516–3604.
-
WIPO. Process for the preparation of saxagliptin and hydrates thereof. WO2014002114A2. Available at: [Link]
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Navigating the Solubility Landscape of 5-Chloro-2-adamantanone: A Technical Guide for Drug Development Professionals
Abstract
5-Chloro-2-adamantanone, a halogenated polycyclic ketone, is a pivotal building block in contemporary medicinal chemistry and materials science. Its rigid adamantane core imparts unique conformational stability, while the ketone and chloro-functional groups offer versatile handles for synthetic elaboration. A comprehensive understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in drug design, synthesis, purification, and formulation. This technical guide provides an in-depth analysis of the solubility profile of this compound, blending theoretical principles with a robust, field-proven experimental protocol for its quantitative determination. This document is intended to empower researchers and drug development professionals to confidently handle and deploy this versatile intermediate in their workflows.
Introduction: The Strategic Importance of this compound
Adamantane derivatives have carved a significant niche in pharmacology, owing to their lipophilic nature, which can enhance drug absorption and distribution, and their rigid structure, which can improve target binding affinity. This compound (Figure 1) serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1] Its utility spans from the development of novel therapeutics to the creation of advanced polymers.[1]
The seemingly simple parameter of solubility is, in fact, a critical determinant of a compound's utility. In drug discovery, poor solubility can hinder screening assays, complicate purification, and lead to challenges in formulation and bioavailability. Conversely, a well-characterized solubility profile enables rational solvent selection for chemical reactions, efficient crystallization for purification, and the design of effective drug delivery systems. This guide addresses the current informational gap by providing both a theoretical framework and a practical, detailed methodology for determining the solubility of this compound.

Figure 1. Chemical Structure of this compound (C₁₀H₁₃ClO).
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
While precise quantitative data for this compound is not extensively documented in public literature, a robust qualitative and semi-quantitative understanding can be derived from its molecular structure. The principle of "like dissolves like" provides a strong foundation for predicting its behavior in various organic solvents.
The this compound molecule possesses distinct regions of varying polarity:
-
The Adamantane Cage: This bulky, diamondoid hydrocarbon framework is fundamentally nonpolar and lipophilic. This structural feature suggests good solubility in nonpolar and weakly polar organic solvents.
-
The Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making this part of the molecule polar and a hydrogen bond acceptor.[2] This functionality will promote interactions with polar solvents.
-
The Chloro Substituent (-Cl): The chlorine atom is electronegative, creating a polar C-Cl bond. This adds to the overall polarity of the molecule.
Based on this analysis, we can predict the following solubility trends:
-
High Solubility: Expected in moderately polar to polar aprotic solvents that can effectively solvate both the polar functionalities and the nonpolar cage. Examples include tetrahydrofuran (THF) , dichloromethane (DCM) , acetone , and ethyl acetate .
-
Good Solubility: Expected in polar protic solvents like alcohols (e.g., methanol , ethanol , isopropanol ).[3][4] The ketone's ability to accept hydrogen bonds will facilitate dissolution.
-
Moderate to Low Solubility: Expected in highly nonpolar solvents such as hexanes and cyclohexane . While the adamantane cage has an affinity for these solvents, the polar groups will hinder extensive solvation.
-
Insolubility: Expected in water. Despite the presence of polar groups, the large, nonpolar hydrocarbon cage will dominate, leading to very poor aqueous solubility.
Quantitative Solubility Determination: An Experimental Protocol
To address the lack of precise solubility data, the following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. The "shake-flask" method described here is a reliable and widely accepted technique for generating accurate solubility data.[5]
Principle of the Method
The isothermal shake-flask method involves agitating an excess of the solid solute (this compound) in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Diagram 1. Experimental workflow for solubility determination.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (>98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph (GC) with Flame Ionization Detector (FID)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., ~50 mg) to a series of vials. The key is to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully draw the supernatant (the clear saturated solution) into a syringe.
-
Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove all particulate matter.
-
-
Analysis:
-
Accurately weigh the collected filtrate to determine its density (optional but good practice).
-
Prepare a series of dilutions of the filtrate with the same solvent in volumetric flasks.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve prepared with known concentrations of this compound in the same solvent is required for quantification.
-
-
Calculation:
-
From the analytical results and the dilution factor, calculate the concentration of this compound in the saturated filtrate.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System: Ensuring Data Integrity
To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:
-
Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points, indicating that equilibrium has been reached.
-
Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or solvate formation has occurred during the experiment.
-
Triplicate Measurements: Each solubility determination should be performed in at least triplicate to assess the precision of the measurement.
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Hypothetical Quantitative Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | Nonpolar | Low | To be determined |
| Toluene | Nonpolar Aromatic | Moderate | To be determined |
| Dichloromethane (DCM) | Polar Aprotic | High | To be determined |
| Tetrahydrofuran (THF) | Polar Aprotic | High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Ethyl Acetate | Polar Aprotic | High | To be determined |
| Isopropanol | Polar Protic | Good | To be determined |
| Ethanol | Polar Protic | Good | To be determined |
| Methanol | Polar Protic | Good | To be determined |
| Water | Polar Protic | Insoluble | To be determined |
Interpretation of Results:
The quantitative data will provide a clear rank-ordering of solvents for this compound. This information is directly applicable to:
-
Reaction Chemistry: Selecting a solvent that can dissolve both the starting material and reagents to a sufficient concentration.
-
Purification: Identifying suitable solvent systems for crystallization. A good crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Formulation: For drug development, understanding solubility in pharmaceutically acceptable solvents is a critical first step in designing a dosage form.
Conclusion
This compound is a valuable synthetic intermediate whose full potential can only be realized with a thorough understanding of its physicochemical properties. While publicly available quantitative solubility data is scarce, this guide provides a strong theoretical foundation for predicting its solubility behavior and a comprehensive, robust experimental protocol for its determination. By following the detailed methodology presented, researchers and drug development professionals can generate the high-quality, reliable solubility data needed to accelerate their research and development efforts, ensuring the efficient and effective application of this important molecule.
References
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ChemBK. (2024). 5-Chloro-2-adamantone. Retrieved from [Link]
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ResearchGate. (2025). Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives. Retrieved from [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-adamantanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and storage of 5-Chloro-2-adamantanone, a key intermediate in various synthetic applications, including pharmaceutical development. Drawing upon established principles of organic chemistry and regulatory guidelines for stability testing, this document is intended to equip researchers with the necessary knowledge to ensure the integrity and longevity of this important compound.
Introduction: The Significance of this compound
This compound, with its rigid, three-dimensional adamantane cage and reactive chloroketone functionality, serves as a valuable building block in medicinal chemistry and materials science.[1] The inherent stability of the adamantane core, coupled with the synthetic versatility of the ketone and chloro groups, makes it a sought-after precursor for novel therapeutics and advanced materials.[1] However, the very features that make this molecule attractive also introduce potential stability concerns that must be understood and managed to ensure reproducible experimental outcomes and the quality of downstream products.
This guide will delve into the chemical stability of this compound, explore its potential degradation pathways, and provide detailed, field-proven protocols for its optimal storage and handling.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is the first step in developing appropriate stability and storage protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO | [] |
| Molecular Weight | 184.66 g/mol | [] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | Approximately 200 °C | |
| Boiling Point | Approximately 289.1 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol and ether. | [4] |
Understanding the Stability of this compound: Potential Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. While the adamantane cage itself is highly stable, the α-chloro ketone moiety is the primary site of potential degradation.
Hydrolytic Degradation
The susceptibility of this compound to hydrolysis is a key consideration. The carbon-chlorine bond at the α-position to the carbonyl group can be susceptible to nucleophilic attack by water, particularly under basic or acidic conditions.
-
Base-Catalyzed Hydrolysis: In the presence of a base, an enolate can form, which can then react with water. However, for α-halo ketones, another significant reaction in basic conditions is the Favorskii rearrangement, which could lead to the formation of a rearranged carboxylic acid or its derivative.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. This can facilitate the formation of an enol, which is the key intermediate in acid-catalyzed α-halogenation and dehalogenation.[5][6] While direct hydrolysis of the C-Cl bond might be slow, acidic conditions can promote other reactions.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions.[4] For ketones, Norrish Type I and Type II reactions are common photochemical degradation pathways. For this compound, cleavage of the carbon-chlorine bond to form radical intermediates is also a plausible photodegradation route. It is noted that the compound may decompose under light.[4]
Thermal Degradation
High temperatures can accelerate degradation processes.[4] While the adamantane core is thermally robust, the overall stability of this compound at elevated temperatures should be experimentally determined. Decomposition at its melting point or boiling point is expected.
Oxidative Degradation
The presence of oxidizing agents, such as peroxides, can lead to the degradation of ketones.[7] The reaction mechanism can be complex, potentially involving radical intermediates and leading to a variety of oxidation products.[8]
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended. These protocols are designed as a self-validating system, ensuring that the compound remains stable when these conditions are met.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is a common recommendation for long-term storage. Room temperature in a cool, dark place may be suitable for shorter periods. | Lower temperatures slow down the rate of all potential degradation reactions. |
| Light | Store in amber glass vials or other light-resistant containers. Avoid exposure to direct sunlight and strong artificial light. | To prevent photodegradation. |
| Atmosphere | For long-term storage or for high-purity samples, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. | To minimize the risk of oxidative degradation. |
| Container | Use well-sealed, chemically inert containers such as glass vials with PTFE-lined caps. | To prevent contamination and reaction with the container material. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Dispensing: When dispensing the compound, minimize its exposure to atmospheric moisture and light. If stored under an inert atmosphere, use techniques such as a glove box or a nitrogen-filled bag for transfers.
-
Compatibility: Avoid contact with strong bases, strong oxidizing agents, and excessive heat.
Experimental Workflow: A Framework for Stability Assessment
To rigorously assess the stability of this compound and establish a validated shelf-life, a forced degradation study is essential. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[9][10]
Forced Degradation Protocol
The following is a detailed, step-by-step methodology for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC vials
-
pH meter
-
Photostability chamber (compliant with ICH Q1B guidelines)[1][11]
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 24 hours). Take samples at intermediate time points. Neutralize the final sample with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period (e.g., 2 hours), taking samples at intermediate time points. Neutralize the final sample with 0.1 N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours), taking samples at intermediate time points.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Also, heat a solution of the compound under reflux.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][11] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying volatile degradation products.[13][14]
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Visualization of Key Concepts
Logical Flow of a Stability Study
Caption: Workflow for a comprehensive stability study of this compound.
Factors Influencing Stability
Caption: Key environmental factors affecting the stability of this compound.
Conclusion
While this compound is a relatively stable molecule due to its adamantane core, its α-chloro ketone functionality presents specific stability challenges that must be addressed. By understanding the potential degradation pathways—hydrolysis, photolysis, thermal decomposition, and oxidation—and implementing the recommended storage and handling protocols, researchers can ensure the long-term integrity of this valuable synthetic intermediate. For critical applications, particularly in drug development, a comprehensive forced degradation study coupled with a validated stability-indicating analytical method is imperative to fully characterize its stability profile and establish a reliable shelf-life.
References
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ChemBK. This compound. Available at: [Link]
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IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
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Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
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RSC Publishing. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Available at: [Link]
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Pace Analytical. Total Organic Halogens (TOX). Available at: [Link]
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- Wikipedia.
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A Theoretical and Computational Scrutiny of 5-Chloro-2-adamantanone: A Guide for Researchers
Abstract
5-Chloro-2-adamantanone, a halogenated derivative of the rigid, tricyclic hydrocarbon adamantane, presents a molecule of significant interest in medicinal chemistry and materials science.[1] Its unique stereochemical and electronic properties, imparted by the bulky adamantane cage and the presence of both a ketone and a chloro substituent, make it a valuable synthon.[2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the structural, spectroscopic, and reactive properties of this compound. While direct theoretical studies on this specific molecule are not abundant in the current literature, this document synthesizes established computational protocols from studies on analogous substituted adamantanones to provide a robust framework for in-silico investigation.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research involving this and related adamantane derivatives.
Introduction: The Adamantane Cage in a Computational Lens
Adamantanone and its derivatives are prized for the predictable three-dimensional orientation and high thermal stability conferred by the rigid adamantane core.[4] The introduction of a chlorine atom at the C5 position and a carbonyl group at C2 in this compound breaks the symmetry of the parent adamantane and introduces sites of varying reactivity and potential intermolecular interactions.[1][5] Understanding the interplay between the electron-withdrawing nature of the substituents and the rigid cage structure is paramount for predicting its behavior in chemical and biological systems.
Computational chemistry offers a powerful, non-invasive toolkit to probe the intricacies of such molecules.[4] Through the application of quantum mechanical methods, we can predict a wealth of information, from the precise three-dimensional structure to the characteristic signals in spectroscopic analyses. This guide will detail the application of Density Functional Theory (DFT), a widely used and accurate computational method, to the study of this compound.[3][6]
Molecular Structure and Conformational Analysis
Due to the rigid nature of the adamantane cage, this compound is expected to have a limited number of stable conformers.[7] However, the relative orientation of the chloro and carbonyl groups can influence the overall molecular dipole moment and intermolecular packing in the solid state.
Computational Protocol for Geometry Optimization
A crucial first step in any theoretical study is to determine the lowest energy (most stable) three-dimensional structure of the molecule. This is achieved through a process called geometry optimization.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Method Selection: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, is a common and effective choice for such organic molecules.[3][6]
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the electron orbitals, is chosen. The 6-31G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size.[8]
-
Geometry Optimization Calculation: The calculation is run using a quantum chemistry software package (e.g., Gaussian, ORCA). The software iteratively adjusts the positions of the atoms to find the arrangement with the minimum electronic energy.
-
Frequency Calculation and Verification: To confirm that the optimized structure is a true energy minimum, a vibrational frequency calculation is performed. A stable structure will have no imaginary frequencies.[9]
The following diagram illustrates the workflow for geometry optimization:
Caption: Workflow for obtaining the optimized molecular structure.
Key Structural Parameters
The geometry optimization will yield important structural data that can be summarized in a table for clarity.
| Parameter | Description | Expected Value (Illustrative) |
| C-Cl Bond Length | The distance between the carbon and chlorine atoms. | ~1.78 Å |
| C=O Bond Length | The distance of the carbonyl double bond. | ~1.21 Å |
| C-C Bond Lengths | The various carbon-carbon single bond lengths in the adamantane cage. | ~1.54 Å |
| Bond Angles | Angles between adjacent bonds, defining the molecular shape. | ~109.5° for sp³ carbons |
| Dihedral Angles | Torsional angles that describe the conformation of the molecule. | Dependent on the specific atoms |
| Dipole Moment | A measure of the molecule's overall polarity. | > 0 D |
Theoretical Spectroscopic Analysis
Computational methods can predict the spectroscopic properties of a molecule, providing valuable data for comparison with experimental results and aiding in spectral assignment.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups within a molecule. A frequency calculation, performed after geometry optimization, yields the vibrational modes of the molecule.
Protocol for Vibrational Frequency Calculation:
This is the same calculation used to verify the optimized geometry. The output will provide a list of vibrational frequencies and their corresponding infrared (IR) intensities and Raman activities.[9]
Interpretation:
-
C=O Stretch: A strong absorption in the IR spectrum is expected in the range of 1700-1750 cm⁻¹.
-
C-Cl Stretch: A weaker absorption is expected in the fingerprint region of the IR spectrum.
-
C-H Stretches: Multiple peaks will be present corresponding to the C-H bonds of the adamantane cage.
The following diagram illustrates the process of theoretical vibrational spectroscopy:
Caption: Workflow for predicting vibrational spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy.[10]
Protocol for NMR Chemical Shift Calculation:
-
Optimized Geometry: The previously optimized molecular structure is used as the input.
-
Method and Basis Set: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for NMR calculations. A larger basis set, such as 6-311+G(2d,p), is often recommended for more accurate chemical shift predictions.[10]
-
Solvent Effects: Since NMR spectra are typically recorded in solution, it is crucial to include the effects of the solvent in the calculation. This is often done using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[10]
-
Referencing: The calculated absolute shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Predicted Chemical Shifts (Illustrative):
| Nucleus | Environment | Expected Chemical Shift Range (ppm) |
| ¹³C | Carbonyl (C=O) | 200 - 220 |
| ¹³C | Carbon bearing Cl | 60 - 70 |
| ¹³C | Other adamantane carbons | 25 - 45 |
| ¹H | Protons near the carbonyl group | 2.5 - 3.5 |
| ¹H | Protons near the chlorine atom | 2.0 - 3.0 |
| ¹H | Other adamantane protons | 1.5 - 2.5 |
Reactivity and Electronic Properties
Theoretical calculations can provide valuable insights into the reactivity of this compound.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Red/Yellow regions: Indicate negative electrostatic potential (electron-rich), likely around the oxygen atom of the carbonyl group.
-
Blue regions: Indicate positive electrostatic potential (electron-poor), expected around the hydrogen atoms and the carbon atom of the carbonyl group.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: The location of the HOMO indicates the likely site of electrophilic attack.
-
LUMO: The location of the LUMO indicates the likely site of nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability.
The following diagram illustrates the relationship between electronic properties and reactivity:
Caption: Workflow for predicting molecular reactivity.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing the computational protocols described herein, researchers can gain a profound understanding of its structural, spectroscopic, and electronic properties. The synergy between these theoretical predictions and experimental data will undoubtedly accelerate the rational design of novel materials and therapeutic agents based on the versatile adamantane scaffold. Future theoretical investigations could explore the reaction mechanisms involving this compound, calculate its chiroptical properties, and model its interactions with biological targets.
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Methodological & Application
Application Notes & Protocols: The Use of 5-Chloro-2-adamantanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold and the Strategic Value of 5-Chloro-2-adamantanone
The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry.[1] Its unique cage-like structure imparts several desirable pharmacological properties to drug candidates, including enhanced metabolic stability, improved bioavailability by increasing lipophilicity, and the ability to serve as a rigid anchor for orienting pharmacophoric groups toward their biological targets.[1][2] The journey of adamantane in pharmaceuticals began spectacularly with the discovery of the antiviral activity of 1-aminoadamantane (Amantadine), which led to its approval for treating Influenza A.[2] This initial success paved the way for a broad exploration of adamantane derivatives across various therapeutic areas, including neurodegenerative disorders, diabetes, and infectious diseases.
At the heart of many synthetic routes to these valuable compounds lies 2-adamantanone, a key intermediate that allows for functionalization of the adamantane core. Building upon this foundation, This compound emerges as a particularly powerful and versatile building block for drug discovery.[3] As a bifunctional molecule, it possesses two distinct reactive centers: a carbonyl group at the 2-position and a chlorine atom at one of the tertiary bridgehead positions. This dual functionality allows for selective or sequential chemical modifications, providing chemists with a strategic tool to construct complex and diverse libraries of bioactive molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its physicochemical properties, key chemical transformations, and its application in the development of potent therapeutic agents, particularly antiviral drugs. We will provide detailed, field-tested protocols and explain the causality behind experimental choices to empower researchers in their drug development endeavors.
Physicochemical Properties & Safety Data
A thorough understanding of the starting material is paramount for safe and effective experimentation. This compound is a stable, solid compound under standard conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 20098-17-3 | [3][4] |
| Molecular Formula | C₁₀H₁₃ClO | [5] |
| Molecular Weight | 184.66 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 200 °C | [6] |
| Boiling Point | 289.1 ± 33.0 °C (Predicted) | [6] |
| Solubility | Soluble in methanol and other organic solvents like ether and alcohols. | [6][7] |
| Storage | 2-8°C, under nitrogen, in a cool, dark place. | [4][6] |
Safety & Handling:
This compound is classified as harmful and an irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Codes: Xn (Harmful)[8]
-
Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[8]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[8]
The Synthetic Versatility of this compound
The synthetic power of this compound lies in its two orthogonal functional handles. The ketone allows for the introduction of nitrogen-containing groups, crucial for antiviral activity, while the chloro group can be substituted by a range of nucleophiles to modulate the compound's properties.
Reactions at the Carbonyl Group: Gateway to Bioactive Amines
The most significant transformation of the 2-keto group is its conversion to an amine via reductive amination . This reaction is the cornerstone for synthesizing analogs of amantadine and rimantadine, which target the M2 ion channel of the Influenza A virus.[9][10] The process involves the in-situ formation of an imine or iminium ion by reacting the ketone with an amine, followed by reduction with a suitable hydride agent.[11][12]
Causality in Reagent Selection:
-
Amine Source: Ammonia, primary, or secondary amines can be used to generate primary, secondary, or tertiary 2-aminoadamantane derivatives, respectively.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[11] NaBH(OAc)₃ is often preferred as it is less toxic and does not require strictly acidic conditions.
Reactions at the Chloro Group: Modulating Physicochemical Properties
The tertiary chloride at the 5-position is a good leaving group and can be displaced via nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, enabling fine-tuning of a molecule's steric profile, polarity, and hydrogen bonding capability.
Potential Nucleophiles:
-
Nitrogen: Azides (for subsequent reduction to amines), anilines.[13]
-
Oxygen: Hydroxides, alkoxides, carboxylates.
-
Sulfur: Thiols, thiocyanates.
These substitutions are critical for exploring structure-activity relationships (SAR) and optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2] For instance, introducing a hydroxyl group can increase solubility, while other groups can be used to probe interactions with specific pockets in a target protein.
Applications in Medicinal Chemistry
Antiviral Agents: Targeting the Influenza A M2 Ion Channel
The primary application of this compound is in the synthesis of potent anti-influenza agents. Amantadine and its derivatives function by blocking the M2 proton channel, a tetrameric protein essential for the viral replication cycle.[10] By inhibiting proton flow, these drugs prevent the acidification of the virion interior, which is a necessary step for the release of the viral genome into the host cell.
Derivatives synthesized from this compound retain this core mechanism. The 2-amino group is the key pharmacophore that interacts with the channel pore, while modifications at the 5-position (and on the amine itself) can be used to overcome resistance and improve potency.[9][14] Widespread resistance, primarily through the S31N mutation in the M2 channel, has limited the use of first-generation adamantanes.[10][15] Current research focuses on creating new derivatives that can inhibit both wild-type (WT) and mutant M2 channels.[14][16]
Table 2: Antiviral Activity of Representative Adamantane Amines
| Compound | Target M2 Channel | Activity (IC₅₀ / EC₅₀) | Reference(s) |
| Amantadine (1) | WT | ~0.38 µM | [14] |
| Rimantadine (2) | WT | ~0.04 µM | [14] |
| Spiroadamantane Amine | V27A Mutant | IC₅₀ = 0.3 µM | [17] |
| Compound 10c (pyrimidine deriv.) | S31N Mutant | EC₅₀ = 3.4 µM | [15] |
| Compound 16d (pyridine deriv.) | S31N Mutant | EC₅₀ = 3.2 µM | [15] |
Enzyme Inhibitors and Other Therapeutic Scaffolds
Beyond antivirals, the adamantane scaffold is a valuable component in the design of various enzyme inhibitors.[2] Its pronounced lipophilicity allows it to effectively interact with hydrophobic pockets in enzyme active sites, while its rigidity helps to minimize the entropic penalty upon binding. The functional handles on this compound provide the necessary attachment points for pharmacophores that confer target specificity.
Examples of enzymes targeted by adamantane-containing drugs include:
-
Dipeptidyl peptidase-4 (DPP-IV): Saxagliptin, an anti-diabetic drug, uses a related adamantane scaffold.
-
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1): Adamantane derivatives have been developed as inhibitors for treating metabolic syndrome.
-
Soluble Epoxide Hydrolases (sEH): Adamantyl ureas are potent inhibitors with applications in treating hypertension and inflammation.
The synthetic routes enabled by this compound allow for the rapid generation of diverse structures that can be screened against a wide range of enzymatic targets, making it a valuable starting material for hit-to-lead campaigns.[18]
Detailed Experimental Protocols
The following protocols are provided as a guide for experienced synthetic chemists. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: General Procedure for Reductive Amination of this compound
This protocol describes the synthesis of a secondary amine, N-benzyl-5-chloro-2-aminoadamantane, as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Imine Formation: Add benzylamine (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. Rationale: This allows for the equilibrium formation of the imine/iminium intermediate, which is the species that will be reduced.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality: Portion-wise addition at low temperature helps to control any exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-benzyl-5-chloro-2-aminoadamantane.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its bifunctional nature provides a robust and flexible entry point for synthesizing diverse libraries of adamantane-based compounds. From its well-established role in the development of next-generation antiviral agents capable of combating resistant influenza strains to its potential in creating novel enzyme inhibitors for a host of other diseases, this building block continues to empower drug discovery programs. The protocols and insights provided herein serve as a foundational guide for researchers looking to harness the unique properties of the adamantane scaffold to develop the therapeutics of tomorrow.
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Application Notes & Protocols for the Synthesis of Novel Antiviral Agents from 5-Chloro-2-adamantanone
Abstract
The adamantane scaffold is a cornerstone in the development of antiviral therapeutics, most notably yielding drugs like Amantadine and Rimantadine for influenza A.[1][2] This guide provides detailed application notes and synthetic protocols for leveraging a unique and functionalized starting material, 5-Chloro-2-adamantanone, for the generation of novel antiviral candidates. We explore the strategic manipulation of its ketone and bridgehead chloro functionalities to access diverse chemical entities. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure reproducibility and inspire further synthetic innovation.
Introduction: The Strategic Value of this compound
Adamantane's rigid, lipophilic, and three-dimensional cage-like structure makes it a privileged scaffold in medicinal chemistry.[3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antidiabetic, and neuroprotective properties.[3][5] Historically, antiviral adamantanes like Amantadine feature an amino group at a tertiary bridgehead carbon (C1).
This compound presents a distinct synthetic opportunity. The ketone at the C2 position (a secondary carbon) and the chloro group at the C5 position (a tertiary bridgehead carbon) offer orthogonal handles for chemical modification.
-
The C2-Ketone: This functionality is a versatile precursor for introducing nitrogen-containing groups, critical for mimicking the pharmacophore of classic adamantane antivirals. It allows for the synthesis of 2-aminoadamantane derivatives, which are structural isomers of the classic 1-aminoadamantanes and may exhibit unique biological profiles or overcome resistance mechanisms.[6]
-
The C5-Chloro Group: The bridgehead chloro group is sterically hindered and relatively unreactive under standard nucleophilic substitution conditions. This inherent stability allows it to be carried through several synthetic steps, or it can be targeted under specific conditions for late-stage functionalization, providing an additional vector for library diversification.
This document outlines robust protocols for the primary and most promising synthetic transformation—reductive amination of the C2-ketone—to generate a library of novel 5-chloro-2-aminoadamantane derivatives.
Synthetic Strategy: Reductive Amination as the Core Pathway
The most direct route to novel antiviral candidates from this compound is the introduction of an amine at the C2 position. Reductive amination is the method of choice for this transformation due to its high efficiency, operational simplicity, and broad substrate scope. The reaction proceeds in two conceptual steps: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.
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The Strategic Utility of 5-Chloro-2-adamantanone in the Synthesis of Bioactive Molecules
Introduction: The Adamantane Advantage in Drug Discovery
The adamantane scaffold, a rigid, lipophilic, and perfectly tetrahedral diamondoid hydrocarbon, has carved a unique and enduring niche in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by increasing lipophilicity and metabolic stability.[1][2] The initial discovery of the antiviral properties of amantadine against Influenza A sparked decades of research, revealing the vast potential of adamantane derivatives in treating a wide range of diseases, from viral infections to neurological disorders.[3][4]
5-Chloro-2-adamantanone emerges as a particularly valuable building block for the synthesis of novel bioactive compounds. Its bifunctional nature, featuring a reactive ketone at the C-2 position and a tertiary chloride at the C-5 bridgehead, allows for sequential or orthogonal functionalization. This dual reactivity provides a strategic advantage, enabling the generation of diverse molecular architectures with finely tuned pharmacological profiles. The ketone serves as a handle for constructing spiro-heterocycles or for introducing amine functionalities via reductive amination, while the chloro group can be substituted by various nucleophiles to modulate the molecule's properties.[5]
This guide provides an in-depth exploration of this compound as a precursor to bioactive molecules, offering detailed protocols and the scientific rationale behind the synthetic strategies.
Core Synthetic Strategies and Transformations
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The following sections detail key transformations at both the C-5 and C-2 positions.
Part 1: Functionalization at the C-5 Position via Nucleophilic Substitution
The tertiary chloride at the C-5 position of the adamantane cage is amenable to nucleophilic substitution, providing a direct route to introduce a variety of functional groups. While sterically hindered, this position can react with potent nucleophiles, often through mechanisms like the S(RN)1 pathway, particularly with organometallic reagents in liquid ammonia.
A key transformation is the introduction of an azide group, which can be subsequently reduced to a primary amine. This 5-amino-2-adamantanone scaffold is a valuable precursor for further derivatization.
Protocol 1: Synthesis of 5-Azido-2-adamantanone
This protocol describes the nucleophilic substitution of the chloride with an azide ion. This transformation is a critical step towards the synthesis of 5-amino derivatives.
Causality and Experimental Choices:
-
Reagent: Sodium azide is a reliable and widely used source of the azide nucleophile.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to solubilize the reagents and facilitate the nucleophilic substitution reaction.
-
Temperature: Elevated temperature is necessary to overcome the activation energy for substitution at the sterically hindered bridgehead position.
-
Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent. This procedure removes inorganic salts and the DMF solvent.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-azido-2-adamantanone.
Protocol 2: Reduction of 5-Azido-2-adamantanone to 5-Amino-2-adamantanone
The reduction of the azide to a primary amine is a robust and high-yielding transformation, providing access to a key intermediate for further diversification.
Causality and Experimental Choices:
-
Reducing Agent: The Staudinger reaction, using triphenylphosphine followed by hydrolysis, is a mild and effective method for reducing azides to amines, avoiding harsh conditions that might affect the ketone. Alternatively, catalytic hydrogenation can be employed.
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for the Staudinger reaction due to its ability to dissolve both the azide and triphenylphosphine.
-
Work-up: The resulting phosphine oxide and other byproducts are removed during the work-up and purification steps.
Step-by-Step Methodology (Staudinger Reduction):
-
Dissolve 5-azido-2-adamantanone (1.0 eq) in THF.
-
Add triphenylphosphine (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, then add water (5 eq) and continue stirring for another 8-12 hours.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and purify by column chromatography to obtain 5-amino-2-adamantanone.
Part 2: Elaboration of the Carbonyl Group at the C-2 Position
The ketone functionality at C-2 is a versatile handle for a wide range of chemical transformations, most notably for the synthesis of spiro-heterocycles and for reductive amination to introduce a second amine functionality.
Protocol 3: Synthesis of Spiro[adamantane-2,3'-pyrrolidine] Derivatives
Spiro-pyrrolidinyl adamantane derivatives have shown significant antiviral activity, often exceeding that of amantadine.[6][7] The following is a representative protocol for the synthesis of a spiro-pyrrolidine ring at the C-2 position, which can be applied to 5-functionalized 2-adamantanones.
Causality and Experimental Choices:
-
Reaction Type: A [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a classic and efficient method for constructing pyrrolidine rings.
-
Reagents: The azomethine ylide can be generated in situ from the condensation of an amino acid (e.g., sarcosine) and the ketone.
-
Solvent: A high-boiling solvent like toluene or DMF is typically used to facilitate the decarboxylation and cycloaddition steps.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-substituted-2-adamantanone (e.g., 5-amino-2-adamantanone, 1.0 eq), sarcosine (N-methylglycine, 1.2 eq), and toluene.
-
Reflux the mixture for 4-6 hours, with azeotropic removal of water.
-
After the formation of the intermediate iminium species, add a dipolarophile (e.g., N-phenylmaleimide, 1.1 eq).
-
Continue to reflux the mixture for 12-24 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the spiro-pyrrolidine derivative.
Workflow Visualization
The following diagram illustrates the synthetic pathway from this compound to a 5-amino-spiro-pyrrolidinyl adamantane derivative, a class of compounds with high potential for biological activity.
Caption: Synthetic workflow from this compound.
Data Summary
The following table summarizes the key transformations and their significance in the synthesis of bioactive compounds.
| Starting Material | Transformation | Protocol | Product | Significance |
| This compound | Nucleophilic Azide Substitution | 1 | 5-Azido-2-adamantanone | Introduction of a versatile azide group for further functionalization. |
| 5-Azido-2-adamantanone | Staudinger Reduction | 2 | 5-Amino-2-adamantanone | Formation of a key amine intermediate. |
| 5-Amino-2-adamantanone | [3+2] Cycloaddition | 3 | 5-Amino-spiro[adamantane-2,3'-pyrrolidine] | Construction of a bioactive spiro-heterocyclic scaffold. |
Conclusion
This compound is a potent and versatile building block for the synthesis of novel, potentially bioactive compounds. Its bifunctional nature allows for a range of chemical modifications at both the C-2 and C-5 positions, enabling the creation of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this adamantane derivative and to develop new therapeutic agents with improved pharmacological profiles. The strategic combination of nucleophilic substitution at the bridgehead position and elaboration of the ketone functionality opens up a vast chemical space for the design and synthesis of next-generation adamantane-based drugs.
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Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307–3318. [Link]
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Mandal, S., et al. (2019). Adamantane in medicinal chemistry. Journal of Chemical Health Risks. [Link]
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Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]
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Schreiner, P. R., & Fokin, A. A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
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Kaur, J., & Kumar, V. (2023). Nascent pharmacological advancement in adamantane derivatives. Medicinal Chemistry Research, 32(12), 2267-2303. [Link]
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Kolocouris, N., Zoidis, G., Foscolos, G. B., Fytas, G., Prathalingham, S. R., Kelly, J. M., Naesens, L., & De Clercq, E. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & Medicinal Chemistry Letters, 17(15), 4358–4362. [Link]
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Kolocouris, A., Stylianakis, I., Kolocouris, N., Fytas, G., Foscolos, G. B., Padalko, E., Neyts, J., & De Clercq, E. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry Letters, 13(10), 1749-1752. [Link]
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K.S. Gerzon, D.J. Tobias, R.E. Holmes, R.E. Rathbun, R.W. Storvick. (1972). Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. Journal of Medicinal Chemistry, 15(2), 129-132. [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Gerzon, K. S., Tobias, D. J., Holmes, R. E., Rathbun, R. E., & Storvick, R. W. (1972). Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. Journal of medicinal chemistry, 15(2), 129–132. [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 5-Chloro-2-adamantanone
Introduction: Navigating the Unique Reactivity of the Adamantane Cage
The adamantane scaffold, a rigid, diamondoid hydrocarbon, is a privileged motif in medicinal chemistry and materials science. Its unique three-dimensional structure and lipophilicity can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. 5-Chloro-2-adamantanone is a key intermediate, offering a strategic handle for introducing diverse functionalities at the C5 bridgehead-like position. However, nucleophilic substitution at this tertiary carbon presents distinct mechanistic challenges compared to simpler alkyl halides. This guide provides a comprehensive overview of the theoretical considerations and practical protocols for effecting nucleophilic substitution on this compound, empowering researchers to unlock the synthetic potential of this versatile building block.
The C5 position of this compound is a tertiary carbon within a sterically congested framework. This structural feature largely precludes the classical bimolecular nucleophilic substitution (S(_N)2) mechanism, which requires backside attack by the nucleophile. Consequently, substitution reactions at this center predominantly proceed through mechanisms involving carbocationic intermediates (S(_N)1) or radical intermediates (S(_R)N1).
The S(_N)1 pathway is facilitated by the relative stability of the tertiary adamantyl carbocation. The reaction is typically favored in polar protic solvents that can solvate both the departing chloride anion and the carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the stability of this carbocation and the nature of the leaving group.
Alternatively, under specific conditions, particularly with certain nucleophiles and photochemical or electrochemical initiation, a radical-nucleophilic substitution (S(_R)N1) mechanism can be operative. This pathway involves a radical chain process and has been observed in reactions of halo-adamantanes with nucleophiles like organotin anions.[1]
This document outlines detailed protocols for the introduction of key functional groups—azide, cyanide, and amino moieties—onto the 5-position of the 2-adamantanone core, with a focus on practical execution and mechanistic rationale.
Mechanistic Pathways for Nucleophilic Substitution on this compound
Caption: Plausible mechanistic pathways for nucleophilic substitution on this compound.
Protocol 1: Azidation of this compound
The introduction of an azide moiety is a synthetically valuable transformation, as the azide can be readily converted to an amine or participate in "click" chemistry reactions. The direct substitution of the chloride with an azide anion is anticipated to proceed via an S(_N)1 mechanism.
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approximately 0.1-0.5 M), add sodium azide (NaN₃, 2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-azido-2-adamantanone.
Causality Behind Experimental Choices
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the sodium azide and to facilitate the S(_N)1-type reaction by stabilizing the carbocationic intermediate to some extent, although polar protic solvents are the textbook choice for S(_N)1 reactions. However, for salt-based nucleophiles, polar aprotic solvents are often a good compromise.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy for the C-Cl bond cleavage, which is the rate-determining step in the proposed S(_N)1 mechanism.
-
Excess Nucleophile: A molar excess of sodium azide is used to drive the reaction towards completion according to Le Châtelier's principle.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF or DMSO | Solubilizes NaN₃, facilitates S(_N)1-type reaction. |
| Nucleophile | Sodium Azide (NaN₃) | Source of the azide anion. |
| Stoichiometry | 2.0-3.0 eq of NaN₃ | Drives the reaction to completion. |
| Temperature | 80-100 °C | Overcomes activation energy for C-Cl bond cleavage. |
| Reaction Time | 12-24 hours | Allows for complete conversion. |
Protocol 2: Cyanation of this compound
The introduction of a nitrile group provides a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone. Similar to azidation, the cyanation of this compound is expected to proceed through an S(_N)1-like mechanism.
Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF (approximately 0.2 M). Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety precautions.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a vigorously stirred aqueous solution of sodium hypochlorite (bleach) to quench and oxidize any residual cyanide. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 5-cyano-2-adamantanone.
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents like DMSO and DMF are excellent for S(_N)1-type reactions involving anionic nucleophiles as they solvate the cation of the salt, leaving the anion more "naked" and nucleophilic.
-
Nucleophile: Sodium or potassium cyanide are common and effective sources of the cyanide anion.
-
Temperature: As with the azidation, heating is required to promote the formation of the tertiary carbocation intermediate.
-
Work-up: The use of bleach in the work-up is a critical safety step to neutralize the toxic excess cyanide.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO or DMF | Solubilizes cyanide salt, promotes S(_N)1-type reaction. |
| Nucleophile | NaCN or KCN | Source of the cyanide anion. |
| Stoichiometry | 1.5-2.0 eq of Cyanide Salt | Ensures complete reaction. |
| Temperature | 90-110 °C | Facilitates carbocation formation. |
| Reaction Time | 24-48 hours | Allows for sufficient reaction time for the less reactive chloride. |
Protocol 3: Amination via the Ritter Reaction
Direct amination of this compound with ammonia or primary/secondary amines can be challenging and may lead to elimination byproducts or over-alkylation. The Ritter reaction offers a more controlled and efficient alternative for the synthesis of 5-amido-2-adamantanones, which can be subsequently hydrolyzed to the corresponding primary amine.[2][3] The reaction proceeds by the formation of a carbocation intermediate in the presence of a strong acid, which is then trapped by a nitrile.
Experimental Workflow
Caption: Workflow for the synthesis of 5-amino-2-adamantanone via the Ritter reaction.
Experimental Protocol
-
Reaction Setup: In a flask equipped with a stir bar and under an inert atmosphere, add the chosen nitrile (e.g., acetonitrile, which will act as both reactant and solvent). Cool the nitrile to 0 °C in an ice bath.
-
Carbocation Formation: Slowly add a strong acid, such as concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq), to the cooled nitrile. To this acidic solution, add this compound (1.0 eq) portion-wise, maintaining the temperature at 0-5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by quenching a small aliquot in water and analyzing the organic extract by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Hydrolysis: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 5-acetamido-2-adamantanone can be purified by crystallization or column chromatography. For the final amine, the purified amide is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, refluxing in aqueous HCl is a common method.
Causality Behind Experimental Choices
-
Strong Acid: A strong acid is essential for promoting the formation of the tertiary carbocation from the alkyl chloride.
-
Nitrile as Nucleophile: Nitriles are weak nucleophiles that efficiently trap the highly reactive carbocation intermediate to form a stable nitrilium ion.
-
Hydrolysis: The final hydrolysis step is a standard procedure for the conversion of amides to primary amines.
| Parameter | Recommended Condition | Rationale |
| Acid | Concentrated H₂SO₄ | Promotes carbocation formation. |
| Nitrile | Acetonitrile (or other nitriles) | Acts as both nucleophile and solvent. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows for completion. |
| Work-up | Quenching on ice and basification | Neutralizes the strong acid and allows for extraction of the amide. |
| Subsequent Step | Acidic or Basic Hydrolysis | Converts the amide to the desired primary amine. |
Conclusion
The functionalization of this compound via nucleophilic substitution is a gateway to a diverse range of valuable adamantane derivatives. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully navigate the unique reactivity of this sterically hindered substrate. While the S(_N)1 and Ritter reaction pathways are the most generally applicable, it is important to consider that reaction conditions may require optimization depending on the specific nucleophile and desired scale. Careful monitoring and characterization are paramount to achieving high yields and purity of the target 5-substituted-2-adamantanone derivatives.
References
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Rossi, R. A., & Pierini, A. B. (2002). Triorganostannylation of halo- and dihaloadamantanes and this compound in liquid ammonia by the S(RN)1 mechanism. Relative reactivity of nucleophiles and bridgehead halides. The Journal of Organic Chemistry, 67(8), 2494–2500. [Link]
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Master Organic Chemistry. The SN1 Reaction Mechanism. (2023). [Link]
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Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434–2444. [Link]
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Application Notes and Protocols for the Derivatization of 5-Chloro-2-adamantanone in Drug Discovery
Introduction: The Strategic Importance of 5-Chloro-2-adamantanone
The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and metabolic stability.[1][2] These characteristics allow the adamantyl moiety to serve as a robust anchor or a "lipophilic bullet" that can enhance a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3] Historically, adamantane derivatives like amantadine and rimantadine have been pivotal in the development of antiviral therapies, particularly against the influenza A virus.[1][3]
This compound emerges as a particularly valuable starting material for the synthesis of novel adamantane-based therapeutics. Its structure presents two key points for chemical modification: the reactive ketone at the 2-position and the chloro-substituted bridgehead at the 5-position. The presence of the chloro group not only offers a potential site for further functionalization but also modulates the electronic properties of the adamantane cage. This guide provides an in-depth exploration of the derivatization strategies for this compound, complete with detailed protocols and the scientific rationale behind them, to empower researchers in their drug discovery endeavors.
Chemical Properties and Safety Considerations
This compound is a white to off-white crystalline solid with a molecular formula of C₁₀H₁₃ClO.[4][5] It is soluble in various organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClO | [4] |
| Molecular Weight | 184.66 g/mol | [4][6] |
| Appearance | White to Almost white powder to crystal | [5] |
| Melting Point | 196.0 to 202.0 °C | [5] |
| CAS Number | 20098-17-3 | [4] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood.
Derivatization Strategies at the 2-Keto Position
The ketone functionality at the C-2 position is the more reactive handle for introducing molecular diversity. The stability of the bridgehead 5-chloro group under a variety of reaction conditions makes the selective modification of the ketone feasible.[7][8]
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a robust and widely used method for the synthesis of amines from ketones.[9] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This approach is highly valuable for creating libraries of compounds for screening, as a wide variety of amines can be introduced.
Causality of Experimental Choices:
-
Reducing Agents: The choice of reducing agent is critical for the success of a reductive amination.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity. It is particularly effective for the reductive amination of ketones and is compatible with a wide range of functional groups.[10]
-
Sodium borohydride (NaBH₄) can also be used, but care must be taken as it can also reduce the starting ketone.[11] A stepwise approach, where the imine is pre-formed before the addition of NaBH₄, can mitigate this side reaction.[9]
-
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used to facilitate imine formation by preventing hydrolysis.
-
Catalyst: The addition of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion intermediate, thereby accelerating the reaction.
Experimental Workflow for Reductive Amination:
Caption: Workflow for the reductive amination of this compound.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium intermediate. For less reactive amines, the addition of glacial acetic acid (1.1 eq) can be beneficial.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Wittig Reaction: Olefination for Carbon Skeleton Extension
The Wittig reaction is a powerful tool for converting ketones into alkenes, thereby enabling the extension of the carbon skeleton and the introduction of new functional groups.[12] The reaction of this compound with a phosphorus ylide (Wittig reagent) will yield a 2-alkylidene-5-chloroadamantane derivative. Even sterically hindered ketones like adamantane derivatives can undergo the Wittig reaction.[12]
Causality of Experimental Choices:
-
Wittig Reagent: The choice of the Wittig reagent will determine the nature of the exocyclic double bond.
-
Stabilized ylides (containing an electron-withdrawing group) are less reactive and generally lead to the formation of (E)-alkenes. They can be prepared and used under milder conditions.[13]
-
Non-stabilized ylides (containing alkyl or aryl groups) are more reactive and typically yield (Z)-alkenes. They require strong bases for their formation.[13]
-
-
Base: The formation of the ylide from its corresponding phosphonium salt requires a strong base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[13] The choice of base can influence the stereochemical outcome of the reaction.
Experimental Workflow for the Wittig Reaction:
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The Strategic Application of 5-Chloro-2-adamantanone in Adamantane-Based Drug Design: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has proven to be a uniquely successful motif in drug discovery, enhancing the therapeutic properties of a wide range of pharmaceuticals.[1][2] Its incorporation can improve pharmacokinetics, increase metabolic stability, and provide a rigid framework for the precise spatial orientation of pharmacophoric groups.[2][3] Within the arsenal of adamantane-based building blocks, 5-Chloro-2-adamantanone stands out as a versatile and strategic intermediate. The presence of a ketone at the C2 position and a chloro group at the C5 bridgehead position offers orthogonal reactivity, enabling the synthesis of a diverse array of 2,5-disubstituted adamantane derivatives with significant potential in medicinal chemistry. This guide provides an in-depth exploration of the application of this compound in the design of adamantane-based drugs, complete with detailed, field-proven synthetic protocols and the scientific rationale behind the experimental choices.
The Adamantane Advantage in Medicinal Chemistry
The adamantane moiety is far more than a simple bulky hydrophobic group. Its unique properties have been leveraged to develop successful drugs across multiple therapeutic areas, from antiviral agents like Amantadine and Rimantadine to drugs for neurological disorders such as Memantine.[1][4]
Key Physicochemical and Pharmacological Contributions of the Adamantane Scaffold:
-
Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The high lipophilicity of the adamantane cage can significantly enhance a drug's ability to cross the BBB, a critical feature for central nervous system (CNS) targets.[2][5]
-
Metabolic Stability: The rigid, all-sp³ hybridized carbon framework of adamantane is resistant to metabolic degradation, which can increase a drug's plasma half-life and bioavailability.[2][3]
-
Precise Vectorial Arrangement: The rigid adamantane structure acts as a non-metabolizable scaffold, allowing for the precise positioning of functional groups in three-dimensional space to optimize interactions with biological targets like enzyme active sites or receptor binding pockets.[2]
-
Pharmacophore and Anchor: The adamantyl group can itself act as a key pharmacophore, as seen in its interaction with the M2 proton channel of the influenza A virus, or serve as a robust anchor to position other functionalities.[1]
This compound: A Strategic Synthetic Intermediate
This compound (CAS 20098-17-3) is a bifunctional adamantane derivative that serves as a powerful starting point for creating diverse libraries of drug candidates.[6] Its strategic value lies in the differential reactivity of its two functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO | [7] |
| Molecular Weight | 184.66 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 196-202 °C | [8] |
| Solubility | Soluble in organic solvents like ether and alcohols | [3] |
The ketone at the C2 position is a versatile handle for a wide range of classical organic transformations, while the chloro group at the C5 bridgehead position is relatively inert to nucleophilic substitution but can be involved in radical reactions or serve as a placeholder for later-stage functionalization. This orthogonality is key to its utility in complex molecule synthesis.
Caption: Structure of this compound.
Synthetic Pathways from this compound
The ketone functionality of this compound opens up a plethora of synthetic possibilities. The following sections provide detailed protocols for key transformations, along with expert insights into the reaction mechanisms and critical experimental parameters.
Reductive Amination: Accessing 2-Amino-5-chloroadamantane Derivatives
Reductive amination is a powerful method for the synthesis of amines from ketones.[9] This reaction is fundamental for creating adamantane-based antivirals and NMDA receptor antagonists, where the amino group is often a critical pharmacophore.
Causality of Experimental Choices: The choice of reducing agent is crucial for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild enough not to reduce the ketone starting material but is effective at reducing the intermediate iminium ion.[6] Acetic acid is used as a catalyst to promote the formation of the iminium ion. The bridgehead chlorine is generally stable under these mild reductive conditions.
Caption: Reductive Amination Workflow.
Protocol 1: Synthesis of N-Benzyl-5-chloro-adamantan-2-amine
-
Reaction Setup: To a solution of this compound (1.85 g, 10 mmol) in 1,2-dichloroethane (DCE, 50 mL) is added benzylamine (1.07 g, 10 mmol) and acetic acid (0.6 g, 10 mmol).
-
Addition of Reducing Agent: The mixture is stirred at room temperature for 1 hour, after which sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol) is added portion-wise over 15 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). The layers are separated, and the aqueous phase is extracted with dichloromethane (2 x 25 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the ketone carbonyl stretch and the appearance of an N-H stretch (for primary amine products) in the IR spectrum, and by the characteristic signals in ¹H and ¹³C NMR spectroscopy. Mass spectrometry will confirm the expected molecular weight.
Corey-Chaykovsky Reaction: Formation of Spiro-Epoxides
The Corey-Chaykovsky reaction provides a route to spiro-epoxides from ketones using a sulfur ylide.[5][10] These spiro-epoxides are valuable intermediates, as the epoxide ring can be opened by various nucleophiles to introduce a range of functionalities at the C2 position with concomitant formation of a hydroxymethyl group.
Causality of Experimental Choices: The reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base like sodium hydride.[11] The ylide attacks the carbonyl carbon, and a subsequent intramolecular Sₙ2 reaction forms the epoxide ring with the expulsion of dimethyl sulfoxide or dimethyl sulfide.[12][13] The bridgehead chloro group is not expected to interfere with this reaction.
Caption: Corey-Chaykovsky Epoxidation Workflow.
Protocol 2: Synthesis of 5-Chloro-spiro[adamantane-2,2'-oxirane]
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), sodium hydride (0.36 g, 15 mmol, 60% dispersion in mineral oil) is washed with anhydrous hexane and then suspended in anhydrous DMSO (20 mL). Trimethylsulfoxonium iodide (3.30 g, 15 mmol) is added portion-wise, and the mixture is stirred at room temperature for 1 hour until the evolution of hydrogen ceases.
-
Addition of Ketone: A solution of this compound (1.85 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at room temperature.
-
Reaction: The reaction mixture is stirred at 50 °C for 6-12 hours. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and poured into ice-water (100 mL). The aqueous mixture is extracted with diethyl ether (3 x 30 mL).
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the spiro-epoxide.
Self-Validation: The formation of the epoxide can be confirmed by the disappearance of the carbonyl peak in the ¹³C NMR and IR spectra and the appearance of characteristic signals for the oxirane ring protons in the ¹H NMR spectrum.
Grignard Reaction: Introduction of Alkyl or Aryl Groups
The Grignard reaction is a classic method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound.[14] This allows for the introduction of various alkyl or aryl substituents at the C2 position of the adamantane core, leading to tertiary alcohols.[3]
Causality of Experimental Choices: The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents.[15][16] Diethyl ether or THF are common solvents as they solvate the magnesium ion, stabilizing the Grignard reagent. The bridgehead chlorine is generally unreactive towards Grignard reagents under these conditions, allowing for chemoselective addition to the ketone. However, prolonged reaction times or elevated temperatures could potentially lead to side reactions.
Caption: Grignard Reaction Workflow.
Protocol 3: Synthesis of 5-Chloro-2-methyl-2-adamantanol
-
Reaction Setup: A solution of this compound (1.85 g, 10 mmol) in anhydrous diethyl ether (30 mL) is placed in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.
-
Addition of Grignard Reagent: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, 12 mmol) is added dropwise via the dropping funnel over 20 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC for the disappearance of the starting ketone.
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to give the tertiary alcohol.
Self-Validation: Successful reaction is indicated by the absence of the ketone carbonyl signal in the IR and ¹³C NMR spectra and the appearance of a broad O-H stretch in the IR spectrum and a new methyl signal in the NMR spectra.
Wittig Reaction: Alkene Formation
The Wittig reaction transforms ketones into alkenes using a phosphorus ylide (Wittig reagent).[17][18] This reaction is invaluable for creating exocyclic double bonds on the adamantane scaffold, which can then be further functionalized through various alkene reactions (e.g., epoxidation, dihydroxylation, hydrogenation).
Causality of Experimental Choices: The Wittig reagent is typically prepared by treating a phosphonium salt with a strong base like n-butyllithium.[19] The resulting ylide attacks the ketone, forming a betaine intermediate which collapses to an oxaphosphetane, and then fragments to the alkene and triphenylphosphine oxide.[18] The stability of the ylide influences the stereochemistry of the resulting alkene, although for an exocyclic double bond, this is not a concern. The bridgehead chloro group is inert to the Wittig reagent.
Caption: Wittig Reaction Workflow.
Protocol 4: Synthesis of 5-Chloro-2-methyleneadamantane
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, methyltriphenylphosphonium bromide (4.29 g, 12 mmol) is suspended in anhydrous THF (50 mL). The suspension is cooled to 0 °C, and n-butyllithium (2.5 M in hexanes, 4.8 mL, 12 mmol) is added dropwise. The resulting deep red or orange solution is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Addition of Ketone: A solution of this compound (1.85 g, 10 mmol) in anhydrous THF (15 mL) is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight. The disappearance of the color of the ylide is an indication of reaction progression.
-
Work-up: The reaction is quenched with water (20 mL). The mixture is extracted with pentane or hexane (3 x 30 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product, which contains triphenylphosphine oxide, is purified by column chromatography on silica gel, eluting with hexane, to afford the desired alkene.
Self-Validation: The product can be characterized by the disappearance of the carbonyl signal in the ¹³C NMR and the appearance of new signals corresponding to the sp² carbons of the double bond. The ¹H NMR will show characteristic signals for the vinylic protons.
Conclusion and Future Perspectives
This compound is a strategically important building block in the synthesis of novel adamantane-based drug candidates. Its bifunctional nature allows for a wide range of chemical transformations at the C2 position while retaining the C5 chloro-substituent for potential later-stage modification or as a key element for biological activity. The protocols detailed herein provide a robust foundation for researchers to access a variety of 2,5-disubstituted adamantane derivatives. As the demand for drugs with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the logical and efficient use of versatile intermediates like this compound will remain a cornerstone of successful drug discovery programs.
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Koolman, H., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
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Stoyanova, T., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(16), 4983. [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Current Medicinal Chemistry, 28(28), 5785-5795. [Link]
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
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Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. SciSpace. [Link]
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Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]
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This compound. ChemBK. [Link]
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A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. MDPI. [Link]
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This compound. PubChem. [Link]
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Reductive Amination. WordPress. [Link]
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Wittig Reaction. Chemistry LibreTexts. [Link]
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Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. ChemRxiv. [Link]
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The Wittig Reaction. Chemistry LibreTexts. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
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Grignard Synthesis of Triphenylmethanol. Scribd. [Link]
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Reductive Amination. Organic Reactions. [Link]
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Pharmaceutical syntheses featuring the Grignard reaction. ResearchGate. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Application Note: Strategic Synthesis of Adamantane Spiro Heterocycles from 5-Chloro-2-adamantanone for Drug Discovery Applications
Abstract
The adamantane cage is a privileged three-dimensional scaffold in medicinal chemistry, prized for its ability to confer high lipophilicity, metabolic stability, and rigid conformational control to bioactive molecules.[1][2][3] Spirocyclic systems, where two rings share a single atom, introduce precise three-dimensional trajectories for substituents, making them highly valuable for probing the intricate topographies of biological targets.[4] The fusion of these two concepts—adamantane and spiro heterocycles—creates a class of compounds with significant therapeutic potential.[5][6] This application note provides a detailed guide for researchers and drug development professionals on the synthetic routes to various adamantane spiro heterocycles, utilizing the versatile and commercially available starting material, 5-chloro-2-adamantanone. We present detailed, step-by-step protocols, mechanistic insights, and workflow diagrams for the synthesis of key heterocyclic families, including spiro-oxiranes, spiro-thiazoles, and spiro-pyrazoles.
Introduction: The Value Proposition of Adamantane Spiro Heterocycles
The adamantane moiety, often described as a "lipophilic bullet," has been successfully incorporated into numerous approved drugs, including the antiviral agent Amantadine and the Alzheimer's drug Memantine.[1] Its rigid, diamondoid structure provides an ideal anchor for pharmacophoric elements, enhancing binding affinity and improving pharmacokinetic profiles by sterically shielding susceptible parts of a molecule from metabolic degradation.[3]
Heterocycles are foundational to drug design, with the majority of small-molecule drugs containing at least one heterocyclic ring.[7] When a heterocyclic ring is attached to the adamantane core via a spirocyclic junction, it creates a molecule with a well-defined and rigid three-dimensional geometry. This structural rigidity is highly advantageous in drug discovery as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[6]
This compound (Figure 1) is a particularly strategic starting material. It possesses two distinct points of reactivity:
-
The Ketone (C2): A versatile functional group for nucleophilic addition and condensation reactions, serving as the anchor point for building the spirocyclic ring.
-
The Bridgehead Chloride (C5): A tertiary chloride that is relatively inert to simple nucleophilic substitution but can be involved in or influence downstream transformations. Its presence also offers a potential handle for late-stage functionalization.
This guide details validated protocols for leveraging the reactivity of the C2 ketone to construct diverse heterocyclic systems spiro-fused to the adamantane core.
Synthetic Strategies & Protocols
The primary approach involves utilizing the carbonyl group of this compound as an electrophilic center for reactions with various binucleophiles or ylides to construct the desired heterocyclic ring.
Synthesis of Spiro-Oxiranes: The Gateway Heterocycle
Spiro-epoxides (oxiranes) are highly valuable intermediates. Their inherent ring strain allows for facile ring-opening reactions with a variety of nucleophiles, providing a gateway to a wide range of more complex 1,2-disubstituted adamantane derivatives.[8] The Corey-Chaykovsky reaction is a reliable method for the epoxidation of ketones.
Workflow Diagram: From Ketone to Spiro-Oxirane
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Application Notes & Protocols: Strategic Catalytic Transformations of 5-Chloro-2-adamantanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-adamantanone is a key synthetic intermediate possessing a rigid, three-dimensional adamantane core, a versatile ketone handle, and a strategically positioned tertiary chloro group.[1][2] This unique combination of functional groups makes it an attractive building block for the synthesis of complex molecules in medicinal chemistry and materials science. This guide provides an in-depth exploration of catalytic strategies to selectively modify this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic pathways. Detailed, self-validating protocols for key transformations, including catalytic hydrogenation and prospective cross-coupling reactions, are provided to empower researchers in their synthetic endeavors.
The Strategic Value of the this compound Scaffold
The adamantane cage is a privileged scaffold in drug design, prized for its lipophilicity, metabolic stability, and ability to orient substituents in precise three-dimensional vectors. The presence of a ketone at the C2 position and a chloro group at the C5 bridgehead position on this framework opens a gateway to diverse molecular architectures.
-
The Ketone Handle (C2): This functionality is primed for nucleophilic additions and, most notably, catalytic reductions to introduce a hydroxyl group. The stereochemical outcome of this reduction is critical, yielding either endo- or exo-2-adamantanol derivatives, which can profoundly impact biological activity.
-
The Tertiary Chloro Group (C5): While sterically hindered, this group is a latent site for carbon-carbon or carbon-heteroatom bond formation via advanced catalytic cross-coupling methods.[3] Its successful functionalization allows for the introduction of aryl, alkyl, or other moieties deep within the molecular core.
This guide will focus on catalytic methods that address these two key reactive sites.
Catalytic Hydrogenation: Stereoselective Reduction of the Adamantanone Core
The reduction of the carbonyl group in this compound to the corresponding 5-chloro-2-adamantanol is a foundational transformation. Catalytic hydrogenation is the method of choice for its operational simplicity, clean conversion, and potential for stereocontrol.
Mechanistic Rationale and Catalyst Selection
The choice of catalyst is paramount as it influences the stereochemical outcome. The rigid adamantane skeleton presents two distinct faces for hydrogen delivery to the carbonyl.
-
Heterogeneous Catalysts (Pd/C, PtO₂, Raney® Ni): These are the workhorses for ketone hydrogenation.[4] The reaction occurs on the surface of the metal catalyst where hydrogen gas is adsorbed and activated. The substrate then adsorbs onto the surface, and hydrogen is delivered. For sterically hindered ketones like adamantanones, the less-hindered face of the carbonyl will preferentially bind to the catalyst surface, dictating the stereochemistry of the product.[5] Palladium on carbon (Pd/C) is often the first choice due to its efficiency and cost-effectiveness.[6]
-
Solvent and Conditions: Protic solvents like ethanol or methanol are typically used to ensure substrate solubility and facilitate proton transfer during the reaction. Hydrogen pressure can be varied; while atmospheric pressure is often sufficient, higher pressures can accelerate the reaction rate for more stubborn substrates.
Experimental Workflow: General Overview
The following diagram illustrates a standard workflow for a laboratory-scale catalytic hydrogenation experiment.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol: Catalytic Hydrogenation of this compound
Disclaimer: This protocol is a representative methodology. Researchers should perform their own risk assessment and optimize conditions as necessary.
Materials:
-
This compound (1.0 g, 5.41 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet (approx. 288 mg, 0.136 mmol Pd, 2.5 mol%)
-
Ethanol (25 mL), anhydrous
-
Hydrogen gas (high purity)
-
Celite® 545
-
Parr hydrogenation apparatus or similar pressure vessel
-
Standard laboratory glassware
Procedure:
-
To a 100 mL Parr shaker flask, add this compound (1.0 g, 5.41 mmol).
-
Add anhydrous ethanol (25 mL) and stir until the solid is fully dissolved.
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of Argon), carefully add the 10% Pd/C catalyst. Causality Note: Wet Pd/C is used to mitigate the risk of ignition upon contact with solvent vapors. Dry Pd/C is pyrophoric and must be handled with extreme caution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel by evacuating and refilling with nitrogen gas three times, then evacuate and refill with hydrogen gas three times.
-
Pressurize the vessel to 50 psi with hydrogen gas.
-
Begin vigorous stirring or shaking at room temperature.
-
Monitor the reaction by observing hydrogen uptake from the ballast tank. The reaction is typically complete within 4-12 hours. Progress can also be checked by carefully depressurizing, taking an aliquot, and analyzing by TLC or GC-MS.
-
Once complete, stop the stirring and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen gas.
-
Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL). Safety Note: The Celite® pad with the catalyst should not be allowed to dry as it can be pyrophoric. Quench carefully with water.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid (5-chloro-2-adamantanol) can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the product.
| Parameter | Condition | Rationale / Notes |
| Catalyst | 10% Pd/C (2.5 mol%) | Efficient and cost-effective for ketone reduction.[6] |
| Substrate | This compound | C10H13ClO, MW: 184.66 g/mol .[2] |
| Solvent | Anhydrous Ethanol | Good solubility for substrate; protic nature can aid reaction. |
| H₂ Pressure | 50 psi | Moderate pressure ensures sufficient H₂ concentration, accelerating the reaction. |
| Temperature | Room Temperature | Sufficient for this transformation; avoids potential side reactions. |
| Workup | Filtration through Celite® | Standard and effective method for removing heterogeneous catalysts. |
Catalytic Cross-Coupling: Functionalizing the C5-Cl Bond
Functionalizing the tertiary C5-Cl bond is challenging due to severe steric hindrance. Traditional nucleophilic substitution is not viable. However, modern palladium-catalyzed cross-coupling reactions, which have revolutionized C-C bond formation, offer a promising route.[3][7]
Rationale and Catalyst System Design
The key to a successful cross-coupling reaction is the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: This is often the rate-limiting step, especially for a sterically hindered alkyl chloride. The palladium(0) catalyst must insert into the C-Cl bond. This requires highly active, electron-rich, and sterically bulky phosphine ligands on the palladium center to promote the reaction. Ligands developed by Buchwald and Hartwig are the industry standard for such challenging couplings.
-
Choice of Coupling Partner: Suzuki-Miyaura coupling (using an organoboron reagent) is highly attractive due to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[9]
-
Base and Solvent: A suitable base (e.g., K₃PO₄, Cs₂CO₃) is required to facilitate the transmetalation step. Anhydrous, polar aprotic solvents like dioxane or toluene are commonly used.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound (Prospective)
Disclaimer: This is a prospective protocol based on established methods for coupling tertiary alkyl halides. Significant optimization will be required.
Materials:
-
This compound (185 mg, 1.0 mmol)
-
Phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (23 mg, 0.025 mmol, 2.5 mol%)
-
tBuXPhos (Tri-tert-butylphosphonium tetrafluoroborate) (32 mg, 0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (425 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask and manifold for inert atmosphere techniques
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (23 mg), tBuXPhos (32 mg), and finely ground K₃PO₄ (425 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add this compound (185 mg) and phenylboronic acid (183 mg).
-
Remove the flask from the glovebox, connect to a Schlenk line, and add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Causality Note: The exclusion of air and moisture is critical. The Pd(0) catalyst and phosphine ligands are oxygen-sensitive, and water can interfere with the boronic acid partner.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS. Due to the challenging nature of the substrate, the reaction may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to isolate the desired product, 5-phenyl-2-adamantanone.
| Parameter | Condition | Rationale / Notes |
| Catalyst System | Pd₂(dba)₃ / tBuXPhos | A highly active system for coupling sterically hindered substrates. |
| Coupling Partner | Phenylboronic Acid | A standard, stable organoboron reagent for Suzuki coupling.[9] |
| Base | K₃PO₄ | An effective base for Suzuki couplings involving alkyl halides. |
| Solvent | Anhydrous Dioxane | A common high-boiling solvent for cross-coupling reactions. |
| Temperature | 100 °C | Elevated temperature is necessary to overcome the high activation energy of oxidative addition. |
| Atmosphere | Inert (N₂ or Ar) | Protects the sensitive Pd(0) catalyst and phosphine ligand from oxidation. |
Future Outlook: Enzyme-Catalyzed Reactions
For the stereoselective reduction of the ketone, biocatalysis presents a powerful alternative to traditional hydrogenation.[10]
-
High Selectivity: Enzymes, such as ketoreductases (KREDs), operate in chiral active sites and can offer extremely high levels of enantio- and diastereoselectivity, often exceeding what is achievable with conventional catalysts.[11][12]
-
Mild Conditions: Enzymatic reactions are typically run in aqueous media at or near room temperature and neutral pH, which can improve the sustainability of the process.[13]
-
Implementation: The primary challenge is identifying a suitable enzyme. This typically involves screening a library of diverse KREDs against the this compound substrate to find an enzyme with high activity and the desired stereoselectivity.
This approach represents the cutting edge of selective synthesis and holds great promise for producing single-isomer adamantanol derivatives for advanced applications.
References
- BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry. BenchChem.
- CymitQuimica. (n.d.). CAS 20098-17-3: this compound. CymitQuimica.
- Zhang, Z., et al. (n.d.). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. (Pre-print).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ChemBK. (2024). This compound. ChemBK.
- Li, G., et al. (2018). Promiscuous enzyme-catalyzed cascade reaction: Synthesis of xanthone derivatives. Bioorganic Chemistry.
- Wang, Y., et al. (2018). Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO. Angewandte Chemie.
- MDPI. (n.d.). Palladium-Catalyzed Reactions. MDPI.
- Sigma-Aldrich. (n.d.). Cross-Coupling. Sigma-Aldrich.
- Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis.
- ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect.
- Organic Chemistry. (2020). Cross Coupling Reactions. YouTube.
- HHU. (n.d.). Enzyme-catalyzed cascade reactions. Lehrstuhl für Biochemie II.
- Liu, H-W. (2014). Probing chemical mechanism of two enzyme-catalyzed reactions by chiral substrate analogues. The University of Texas at Austin.
- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 2,2,5,5-Tetramethylcyclohexane-1,4-dione and its Precursors. BenchChem.
- MDPI. (n.d.). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.
- MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
- ResearchGate. (2022). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Benzalacetone to 3-Phenylbutan-2-one. BenchChem.
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 5-Chloro-2-adamantanone Derivatives
Abstract and Introduction
The adamantane scaffold is a unique, rigid, and lipophilic three-dimensional structure that has become a privileged motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance pharmacological properties, including potency, bioavailability, and metabolic stability.[2][3] Adamantane derivatives have led to the development of successful drugs for a range of diseases, from viral infections like influenza (e.g., Amantadine, Rimantadine) to central nervous system disorders.[3][4][5] 5-Chloro-2-adamantanone is a key intermediate, providing a reactive handle for the synthesis of a diverse library of pharmacologically active molecules.[6][7]
However, transitioning a laboratory-scale synthesis of such intermediates to a pilot or industrial scale is a non-linear process fraught with challenges.[8][9] Issues such as heat transfer, mass transport, impurity profiles, and process safety must be systematically addressed to ensure a robust, reproducible, and economically viable manufacturing process.[10][11] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the considerations and methodologies for the scale-up synthesis of this compound and its subsequent derivatization. We will delve into the causality behind experimental choices, providing a framework that is both scientifically sound and practically applicable.
The Scale-Up Challenge: From Benchtop to Reactor
Scaling a chemical synthesis is not merely about proportionally increasing the amount of reagents.[9] The fundamental physical and chemical principles governing a reaction can behave differently as the surface-area-to-volume ratio decreases.[11] Key challenges that must be anticipated and mitigated include:
-
Thermal Management: Exothermic reactions that are easily controlled in a laboratory flask with an ice bath can generate heat much faster than it can be dissipated in a large reactor, potentially leading to runaway reactions and the formation of degradation impurities.[8][11]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large volume is significantly more difficult.[11] Inefficient mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and inconsistent product quality.[8]
-
Impurity Amplification: Side reactions that produce negligible impurities at the gram scale can become major contaminants at the kilogram scale, complicating purification and potentially impacting the final product's safety profile.[11]
-
Process Safety: Handling large quantities of hazardous materials necessitates a thorough understanding of their toxicological properties, potential for runaway reactions, and appropriate containment strategies.[8][12]
-
Regulatory and Quality Control: Large-scale synthesis for pharmaceutical applications must adhere to current Good Manufacturing Practices (cGMP), requiring rigorous documentation, process validation, and quality control.[13]
Synthetic Workflow Overview
The overall process involves a two-stage approach: first, the scaled synthesis of the this compound intermediate from 2-adamantanone, followed by its purification and characterization. The second stage involves using this intermediate in a representative derivatization reaction, such as a reductive amination, to produce a final target molecule.
Caption: High-level workflow for the synthesis of this compound derivatives.
Part 1: Scale-Up Protocol for this compound
This protocol details the direct chlorination of 2-adamantanone. The choice of a suitable chlorinating agent is critical for selectivity and safety at scale. While various methods exist, this protocol utilizes sulfuryl chloride, which offers good reactivity and is amenable to controlled addition.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | CAS No. | Key Properties |
| 2-Adamantanone | ≥98% | TCI, Sigma-Aldrich | 700-58-3 | White crystalline solid |
| Sulfuryl Chloride (SO₂Cl₂) | ≥99% | Sigma-Aldrich | 7791-25-5 | Colorless, fuming liquid, corrosive |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | Volatile solvent, use in ventilated area |
| Sodium Bicarbonate (NaHCO₃) | Reagent | VWR | 144-55-8 | Used for quenching and neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | VWR | 7487-88-9 | Drying agent |
| Heptane | ACS Grade | Fisher Scientific | 142-82-5 | Recrystallization solvent |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel with pressure-equalizing arm.
-
Thermostatic circulator for reactor temperature control.
-
Quench vessel (20 L).
-
Filtration apparatus (Büchner funnel, vacuum flask).
-
Rotary evaporator with a suitable sized flask.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat.[12][14]
Reaction Scheme
Caption: Synthesis of this compound from 2-adamantanone.
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with all necessary peripherals.
-
Charge the reactor with 2-adamantanone (1.00 kg, 6.66 mol).
-
Add anhydrous dichloromethane (5.0 L) to the reactor.
-
Begin stirring at 150-200 RPM to dissolve the solid.
-
Purge the reactor headspace with nitrogen for 15 minutes to ensure an inert atmosphere.
-
-
Reaction Cooldown:
-
Cool the reactor contents to 0-5 °C using the thermostatic circulator.
-
Rationale: The chlorination of ketones can be exothermic. Starting at a low temperature provides a larger thermal buffer, preventing a rapid temperature increase upon addition of the reagent.[11]
-
-
Reagent Addition:
-
Charge the addition funnel with sulfuryl chloride (990 g, 0.59 L, 7.33 mol, 1.1 eq).
-
Add the sulfuryl chloride dropwise to the stirred solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: Slow, controlled addition is the single most critical parameter for managing the reaction's exotherm at scale.[8] A rapid addition can lead to overheating, increased byproduct formation (e.g., dichlorinated species), and a potential pressure build-up from evolving SO₂ and HCl gases.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours.
-
Take a small aliquot for in-process control (IPC) analysis (e.g., TLC or GC-MS) to confirm the consumption of the starting material.
-
The reaction is complete when <2% of 2-adamantanone remains.
-
-
Quenching:
-
In a separate vessel, prepare a cold (0-5 °C) saturated solution of sodium bicarbonate (approx. 10 L).
-
Slowly transfer the reaction mixture into the stirred quench solution. CAUTION: This is a gas-evolving quench (CO₂, SO₂, HCl). Ensure adequate ventilation and perform the transfer at a rate that controls the effervescence.
-
Rationale: The quench neutralizes the acidic byproducts (HCl) and destroys any excess sulfuryl chloride. A slow transfer into a large volume of quenching agent is crucial for safety.
-
-
Work-up and Isolation:
-
Transfer the quenched mixture to a large separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 1 L).
-
Combine all organic layers and wash with brine (1 x 2 L).
-
Dry the combined organic phase over anhydrous magnesium sulfate, stir for 30 minutes, and filter.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification (Recrystallization)
-
Transfer the crude solid to a clean, appropriately sized vessel.
-
Add a minimal amount of hot heptane to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, washing the filter cake with a small amount of cold heptane.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield: 75-85%
-
Purity (by GC): >98%
-
Melting Point: ~200 °C[6]
-
Part 2: Synthesis of a Representative Derivative
This section outlines the synthesis of N-benzyl-5-chloroadamantan-2-amine via reductive amination, a common and robust method for creating amine derivatives from ketones.
Protocol: Reductive Amination
-
Reactor Setup: Charge a clean, dry reactor with this compound (500 g, 2.71 mol), benzylamine (319 g, 2.98 mol, 1.1 eq), and methanol (5.0 L).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. Formation of the intermediate imine can be monitored by IPC.
-
Reduction: Cool the mixture to 0-5 °C. In portions, add sodium borohydride (NaBH₄) (123 g, 3.25 mol, 1.2 eq) over 1-2 hours, maintaining the temperature below 15 °C. CAUTION: NaBH₄ reacts with methanol to evolve hydrogen gas. Ensure adequate ventilation and control the addition rate.
-
Work-up: Once the reaction is complete (by IPC), slowly quench the reaction by adding water. Concentrate the mixture on a rotary evaporator to remove most of the methanol. Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude amine derivative.
-
Purification: The crude product can be purified by column chromatography or by forming a hydrochloride salt and recrystallizing.
Safety and Hazard Analysis
-
This compound: This compound is harmful if swallowed, inhaled, or in contact with skin. It is irritating to the eyes, respiratory system, and skin.[6][15]
-
Sulfuryl Chloride: Highly corrosive and reacts violently with water. Inhalation can cause severe respiratory irritation.[14] All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Borohydride: Flammable solid that releases hydrogen gas on contact with acid or protic solvents like methanol.
-
General Precautions: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][16] Ensure emergency equipment (spill kits, safety showers, fire extinguishers) is readily accessible.[17] A thorough process hazard analysis (PHA) should be conducted before attempting this synthesis at scale.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reagent; low reaction temperature; short reaction time. | Check stoichiometry and purity of sulfuryl chloride. Allow reaction to proceed for a longer duration or at a slightly higher temperature (e.g., 10-15 °C). |
| High levels of di-chlorinated impurity | Poor temperature control (reaction too hot); rapid addition of reagent. | Improve reactor cooling efficiency. Slow down the addition rate of sulfuryl chloride significantly.[11] |
| Difficult Work-up (Emulsions) | Incomplete quenching; pH issues. | Ensure the quench is complete and the aqueous layer is basic. Addition of brine during separation can help break emulsions. |
| Poor Recrystallization Yield | Too much solvent used; cooling too rapidly. | Use the minimum amount of hot solvent required for dissolution. Allow for slow, undisturbed cooling to promote crystal growth. |
References
- Vertex AI Search. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittelforschung, 30(12), 2103-5.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- De Clercq, E., et al. (1992). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.
- Royal Society of Chemistry. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry.
- ACS Publications. (n.d.). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- Pharmaceutical Processing World. (2014). Challenges of Scale-up and Commercialization.
- Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Chloroadamantane.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroadamantane, 98%.
- Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
- Fisher Scientific. (2024). Safety Data Sheet - 1-Chloroadamantane.
- ChemBK. (2024). This compound.
- PubChem. (n.d.). This compound.
- SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
- Fu, Z., Tao, Z., & Zhao, J. (2022). The Synthesis of Medical Intermediate Adamantane. Journal of Pharmacology and Pharmaceutical Research, 5(4), 1-1.
- ResearchGate. (2024). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds.
- TCI Chemicals. (n.d.). This compound.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- CymitQuimica. (n.d.). CAS 20098-17-3: this compound.
- Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1033-1041.
Sources
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- 2. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
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- 17. carlroth.com [carlroth.com]
Application Notes and Protocols: The Strategic Use of 5-Chloro-2-adamantanone in the Synthesis of Novel Enzyme Inhibitors
Introduction: The Adamantane Scaffold in Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to engage in favorable hydrophobic interactions within enzyme active sites, have led to its incorporation into numerous approved drugs.[1] 5-Chloro-2-adamantanone, a readily available derivative, offers a strategic starting point for the synthesis of a diverse range of enzyme inhibitors. The presence of the ketone functionality at the 2-position and the chloro group at the 5-position provides two distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent inhibitors for two key therapeutic targets: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and dipeptidyl peptidase-4 (DPP-4).
Part 1: Synthesis of 11β-HSD1 Inhibitors
Therapeutic Rationale: 11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues.[3][4] Overexpression of 11β-HSD1 is implicated in various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. Consequently, the development of selective 11β-HSD1 inhibitors is a promising therapeutic strategy. Adamantane-based compounds have shown significant potential as 11β-HSD1 inhibitors, with the bulky adamantyl group often occupying a hydrophobic pocket in the enzyme's active site.[5][6]
Synthetic Strategy Overview
The synthesis of adamantyl-thiazolone based 11β-HSD1 inhibitors from this compound involves a three-step sequence:
-
Reductive Amination: Conversion of the ketone in this compound to a primary amine, yielding the key intermediate, 5-chloro-2-aminoadamantane.
-
Thiourea Formation: Reaction of the amino-adamantane intermediate with a suitable isothiocyanate to form an N-(5-chloro-adamantan-2-yl)thiourea derivative.
-
Hantzsch Thiazole Synthesis: Cyclization of the thiourea with an α-haloketone to construct the final thiazolone inhibitor.
Caption: Synthetic workflow for 11β-HSD1 inhibitors.
Experimental Protocols
Protocol 1.1: Synthesis of 5-Chloro-2-aminoadamantane Hydrochloride
This protocol details the reductive amination of this compound. The use of sodium cyanoborohydride is strategic as it is a mild reducing agent that selectively reduces the intermediate imine in the presence of the starting ketone, minimizing side reactions.[7] The reaction is performed under mildly acidic conditions to facilitate imine formation.[8]
-
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Anhydrous methanol
-
Diethyl ether
-
Hydrochloric acid (2 M in diethyl ether)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous methanol.
-
Add ammonium acetate in one portion and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
To the ethereal solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-chloro-2-aminoadamantane hydrochloride as a white solid.
-
Protocol 1.2: Synthesis of N-(5-Chloro-adamantan-2-yl)-N'-phenylthiourea
This step involves the formation of a thiourea derivative from the synthesized amine. This is a standard reaction for the preparation of precursors for thiazole synthesis.[9]
-
Materials:
-
5-Chloro-2-aminoadamantane hydrochloride (1.0 eq)
-
Phenyl isothiocyanate (1.1 eq)
-
Triethylamine (2.5 eq)
-
Ethanol
-
-
Procedure:
-
Suspend 5-chloro-2-aminoadamantane hydrochloride in ethanol.
-
Add triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.
-
Add phenyl isothiocyanate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure thiourea derivative.
-
Protocol 1.3: Synthesis of 2-(5-Chloro-adamantan-2-ylamino)-4-phenylthiazole
The final step is the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring by reacting a thiourea with an α-haloketone.[10]
-
Materials:
-
N-(5-Chloro-adamantan-2-yl)-N'-phenylthiourea (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve N-(5-Chloro-adamantan-2-yl)-N'-phenylthiourea in ethanol.
-
Add 2-bromoacetophenone to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 11β-HSD1 inhibitor.
-
| Compound | Target | Typical IC₅₀ Range | Reference |
| Adamantyl-Thiazolones | 11β-HSD1 | 10 nM - 1 µM | [3] |
| Adamantyl-Thiazolidinones | 11β-HSD1 | 50 nM - 5 µM | [4] |
| Adamantyl-Triazoles | 11β-HSD1 | 20 nM - 2 µM | [5] |
Table 1: Representative inhibitory activities of adamantane-based 11β-HSD1 inhibitors.
Part 2: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Therapeutic Rationale: DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[11] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. Several successful DPP-4 inhibitors feature a rigid, lipophilic moiety that interacts with the S1 pocket of the enzyme. The adamantane scaffold is an excellent candidate for this purpose.[12][13]
Synthetic Strategy Overview
The synthesis of an adamantane-based DPP-4 inhibitor from this compound can be achieved through a convergent synthesis:
-
Intermediate Synthesis: Preparation of 5-chloro-2-aminoadamantane (as described in Protocol 1.1).
-
Coupling Reaction: Amide bond formation between the amino-adamantane and a suitable heterocyclic carboxylic acid, which forms the core of many DPP-4 inhibitors.
Caption: Synthetic workflow for DPP-4 inhibitors.
Experimental Protocols
Protocol 2.1: Synthesis of an Adamantane-based DPP-4 Inhibitor
This protocol describes the coupling of 5-chloro-2-aminoadamantane with a representative heterocyclic carboxylic acid using standard peptide coupling reagents.
-
Materials:
-
5-Chloro-2-aminoadamantane hydrochloride (1.0 eq)
-
Heterocyclic carboxylic acid (e.g., a substituted pyrazolopyrimidine carboxylic acid) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq) (if using DCC)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the heterocyclic carboxylic acid in anhydrous DCM or DMF.
-
Add DCC and HOBt (or HATU) to the solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, suspend 5-chloro-2-aminoadamantane hydrochloride in the same solvent and add DIPEA to liberate the free amine.
-
Add the free amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, if using DCC, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final DPP-4 inhibitor.
-
| Compound Class | Target | Typical IC₅₀ Range | Reference |
| Adamantane Carboxamides | DPP-4 | 10 nM - 500 nM | [12] |
| Adamantyl-pyrrolidines | DPP-4 | 5 nM - 200 nM | [13] |
Table 2: Representative inhibitory activities of adamantane-based DPP-4 inhibitors.
Conclusion and Future Perspectives
This compound serves as a versatile and strategic starting material for the synthesis of potent and selective enzyme inhibitors. The protocols outlined in this application note provide a solid foundation for the development of novel inhibitors of 11β-HSD1 and DPP-4, two clinically relevant targets. The presence of the chloro-substituent offers an additional point for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. Future work could explore the impact of replacing the chloro group with other functionalities to further probe the SAR of these adamantane-based inhibitors. Furthermore, the application of modern synthetic methodologies, such as multicomponent reactions, could streamline the synthesis of diverse libraries of these promising compounds for high-throughput screening.
References
-
Molecules. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. [Link]
-
PubMed. (2011). Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. [Link]
-
PubMed. (2005). Adamantyl triazoles as selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. [Link]
-
ResearchGate. (2025). Synthesis and 11β hydroxysteroid dehydrogenase 1 inhibition of thiazolidine derivatives with an adamantyl group. [Link]
-
ResearchGate. (2025). New dipeptidyl peptidase 4 inhibitors among adamantane derivatives. [Link]
-
University of Bath Research Portal. (2012). Synthesis and evaluation of thiadiazole derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1. [Link]
-
ACS Publications. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. [Link]
-
NIH National Library of Medicine. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]
-
ACS Omega. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. [Link]
-
OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]
-
NIH National Library of Medicine. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]
-
MDPI. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. [Link]
-
Semantic Scholar. (2021). theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. [Link]
-
Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Publications. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. [Link]
-
NIH National Library of Medicine. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
-
ResearchGate. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. [Link]
-
NIH National Library of Medicine. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
NIH National Library of Medicine. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
MDPI. (2020). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. [Link]
-
NIH National Library of Medicine. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
NIH National Library of Medicine. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of Aldehydes of the Adamantane Series. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-adamantanone
Welcome to the technical support center for the synthesis of 5-Chloro-2-adamantanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.
Section 1: Troubleshooting Guide
This section provides in-depth solutions to specific problems that may arise during the synthesis of this compound, a compound with the chemical formula C₁₀H₁₃ClO.[1] The typical synthesis involves the chlorination of 2-adamantanone. While seemingly straightforward, this reaction is prone to issues that can impact yield and purity.
Low Reaction Yield
Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits and their solutions.
-
Sub-optimal Chlorinating Agent: The choice and handling of the chlorinating agent are critical. While various reagents can be used, tert-butyl hypochlorite (t-BuOCl) is a common choice for its selectivity.[2] However, its stability can be a concern.
-
Insight: t-BuOCl can decompose over time, especially when exposed to light or heat. Always use a freshly opened or properly stored bottle. It is advisable to determine the active chlorine content of your t-BuOCl solution via titration before use.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Perform a standard iodometric titration to confirm the concentration of active chlorine in your t-BuOCl solution.
-
Alternative Reagents: If t-BuOCl consistently underperforms, consider other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Each has its own reactivity profile and may require optimization of reaction conditions.
-
-
-
Incorrect Reaction Temperature: The chlorination of 2-adamantanone is an exothermic reaction. Improper temperature control can lead to the formation of side products and decomposition of the desired product.
-
Insight: Running the reaction at too high a temperature can favor over-chlorination, resulting in di- and tri-chlorinated adamantane species. Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Initiate the reaction at 0°C or even lower (e.g., -10°C to -5°C) using an ice-salt or dry ice/acetone bath.
-
Slow Addition of Reagent: Add the chlorinating agent dropwise to the solution of 2-adamantanone to control the exotherm. Monitor the internal temperature throughout the addition.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a designated period to ensure completion.
-
-
-
Presence of Moisture: Water can react with many chlorinating agents, reducing their effectiveness and potentially leading to unwanted side reactions.
-
Insight: The hydrolysis of the chlorinating agent not only consumes it but can also change the pH of the reaction mixture, affecting the reaction pathway.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your solvent (e.g., carbon tetrachloride, dichloromethane) is thoroughly dried before use.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Formation of Impurities
Question: I am observing significant impurities in my final product, even after purification. What are these impurities and how can I prevent their formation?
Answer: The primary impurities in this synthesis are typically over-chlorinated byproducts and unreacted starting material. The rigid, cage-like structure of adamantanone influences the regioselectivity of the chlorination, but side reactions can still occur.
-
Over-chlorination: The formation of dichlorinated and trichlorinated adamantanones is a common issue, especially with highly reactive chlorinating agents or improper temperature control.
-
Insight: The tertiary bridgehead positions of the adamantane cage are also susceptible to chlorination, leading to a mixture of isomers that can be difficult to separate.
-
Troubleshooting Steps:
-
Stoichiometric Control: Use a precise stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided. A good starting point is 1.05 to 1.1 equivalents of the chlorinating agent.
-
Controlled Addition: As mentioned previously, slow, dropwise addition at low temperatures is crucial.
-
-
-
Unreacted 2-Adamantanone: The presence of starting material in the final product indicates an incomplete reaction.
-
Insight: This can be due to an insufficient amount of chlorinating agent, a short reaction time, or a reaction temperature that is too low.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed.
-
Optimize Reaction Time: If the reaction stalls, a longer reaction time or a slight increase in temperature after the initial addition may be necessary.
-
-
Reaction Stalls or Fails to Initiate
Question: My reaction to form this compound is not proceeding. What could be preventing the reaction from starting?
Answer: A stalled reaction is often due to inactive reagents or the presence of inhibitors.
-
Inactive Chlorinating Agent: As discussed, the decomposition of the chlorinating agent is a primary suspect.
-
Troubleshooting Step: Always verify the activity of your t-BuOCl or other chlorinating agent before starting the synthesis.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.[3]
-
Insight: While non-polar solvents like carbon tetrachloride are common, in some cases, a more polar solvent may be required to facilitate the reaction. However, protic solvents like alcohols should generally be avoided as they can react with the chlorinating agent.
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction is sluggish in a non-polar solvent, consider screening other anhydrous, aprotic solvents like dichloromethane or chloroform.
-
Radical Initiator: For some chlorination reactions, particularly those involving radical mechanisms, the addition of a radical initiator like AIBN (azobisisobutyronitrile) or exposure to UV light can be beneficial. However, this should be approached with caution as it can also lead to a loss of selectivity.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound is in the range of 196-202°C.[4] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Q2: What are the best methods for purifying crude this compound?
A2: Recrystallization is a common and effective method for purifying the crude product. Suitable solvents for recrystallization include hexanes, ethyl acetate/hexanes mixtures, or ethanol. Column chromatography over silica gel can also be used for more challenging separations of closely related impurities.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Yes, several safety precautions are essential. This compound is harmful if swallowed, and can cause skin and eye irritation.[5][6] Chlorinating agents like t-BuOCl and SO₂Cl₂ are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for all reagents used.[7]
Q4: Can you provide a general, optimized protocol for the synthesis?
A4: While optimization is often substrate and scale-dependent, a reliable starting protocol is as follows:
Optimized Laboratory-Scale Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Adamantanone (>98% purity) | High-purity starting material minimizes side reactions. |
| Chlorinating Agent | tert-Butyl hypochlorite (t-BuOCl), ~1.1 eq. | Good selectivity for the desired position. |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | Inert, aprotic solvent that facilitates the reaction. |
| Reaction Temperature | 0°C for addition, then warm to RT | Controls exotherm and minimizes over-chlorination. |
| Reaction Time | 2-4 hours (monitor by TLC/GC) | Ensures complete conversion of the starting material. |
| Work-up | Aqueous sodium bisulfite wash, followed by brine wash | Quenches excess chlorinating agent and removes impurities. |
| Purification | Recrystallization from hexanes | Effective for obtaining a high-purity crystalline product. |
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis.
Q5: What is the underlying mechanism for the chlorination of 2-adamantanone with t-BuOCl?
A5: The chlorination of ketones like 2-adamantanone with t-BuOCl can proceed through a radical mechanism. The reaction is often initiated by the homolytic cleavage of the O-Cl bond in t-BuOCl to generate a tert-butoxy radical and a chlorine radical.[8] The chlorine radical then abstracts a proton from the adamantane backbone, followed by reaction with another molecule of t-BuOCl to yield the chlorinated product and a new tert-butoxy radical, propagating the radical chain.
Caption: Simplified radical mechanism for chlorination.
References
-
South African Journal of Chemistry. Reactions of t-butyl hypochlorite in the presence of alcohols: a Baeyer-Villiger-type oxidation of a substituted pyrrolylketone. [Link]
-
MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]
-
PubChem. This compound. [Link]
-
SupraBank. Molecules - this compound. [Link]
-
Organic Syntheses. adamantanone. [Link]
-
ResearchGate. Reactions of chlorination with tert-butyl hypochlorite (T BuOCl). [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
-
ChemBK. This compound. [Link]
-
Organic Chemistry Portal. tert-Butyl Hypochlorite. [Link]
-
South African Journal of Chemistry. On the mechanism of the oxidation of alcohols by t-BuOCI. [Link]
-
A-zealot. How to optimize the synthesis conditions of 2 - adamantanone? - Blog. [Link]
Sources
- 1. CAS 20098-17-3: this compound | CymitQuimica [cymitquimica.com]
- 2. tert-Butyl Hypochlorite [organic-chemistry.org]
- 3. How to optimize the synthesis conditions of 2 - adamantanone? - Blog [sinoshiny.com]
- 4. This compound | 20098-17-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | C10H13ClO | CID 334400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Chloro-2-adamantanone by Recrystallization
Welcome to the technical support center for the purification of 5-Chloro-2-adamantanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important organic intermediate. Here, we combine fundamental principles with practical, field-tested insights to help you achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its recrystallization?
A1: Understanding the physical properties of this compound is crucial for a successful recrystallization. It is a white to off-white crystalline solid with a relatively high melting point of approximately 200°C.[1][2] Its rigid, cage-like adamantane structure contributes to its stability.[3] It is generally soluble in organic solvents such as methanol, ether, and other alcohols.[1][4] This solubility profile is a key factor in selecting an appropriate solvent for recrystallization.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures, thus maximizing recovery.[5] For this compound, methanol has been noted as a suitable solvent.[1][2] However, a solvent screen is always recommended to find the optimal system for your specific crude material.
Solvent Selection Strategy:
-
Start with reported solvents: Begin with methanol, as it is a known solvent for this compound.
-
Consider other polar protic and aprotic solvents: Alcohols like ethanol and isopropanol, or ketones like acetone, could also be effective. Given the ketone functional group in this compound, acetone might be a good candidate.[6]
-
Test solubility: Use a small amount of your crude material (10-20 mg) and test its solubility in a small volume (0.5-1 mL) of the selected solvents at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Mixed solvent systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system (e.g., ethanol-water, acetone-hexane) can be employed.[6][7] In this case, this compound should be dissolved in the "good" solvent at an elevated temperature, followed by the dropwise addition of the "poor" solvent until turbidity is observed.
Q3: What are the potential impurities in crude this compound?
A3: Impurities can arise from the starting materials, side reactions, or subsequent work-up procedures. Common synthetic routes involve the chlorination of 2-adamantanone.[4] Therefore, potential impurities could include:
-
Unreacted 2-adamantanone.
-
Over-halogenated byproducts, such as dichlorinated adamantane derivatives.
-
Solvent residues from the reaction or work-up.
-
Colored impurities arising from degradation.
The choice of recrystallization solvent will influence how effectively these impurities are removed.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step method for the single-solvent recrystallization of this compound.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent determined by screening)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture with stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.[7] Avoid adding a large excess of solvent to ensure a high recovery rate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization in the funnel.[8]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities from the crystal surfaces.[7]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| No Crystal Formation | 1. Too much solvent was used. [7][10] 2. The solution is supersaturated but requires nucleation. [10] | 1. Reheat the solution to boiling and evaporate some of the solvent. Allow the solution to cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[11][12] |
| "Oiling Out" | 1. The solution is too concentrated, and the melting point of the impure solid is lower than the boiling point of the solvent. [12] 2. Rapid cooling. [7] | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration. 2. Allow the solution to cool very slowly. Consider insulating the flask to prolong the cooling period.[10] |
| Low Yield | 1. Too much solvent was used during dissolution. [7][12] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization due to insufficient cooling. [7] | 1. Use the minimum amount of hot solvent necessary for complete dissolution.[13] 2. Ensure the filtration apparatus is pre-heated. 3. Cool the solution in an ice bath for an extended period to maximize precipitation.[7] |
| Colored Crystals | 1. Presence of colored impurities. 2. Thermal degradation. | 1. Perform a hot filtration with a small amount of activated charcoal to adsorb the colored impurities.[8] 2. Avoid prolonged heating at high temperatures. |
Visualization of the Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during the recrystallization of this compound.
References
-
ChemBK. 5-Chloro-2-adamantone. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 334400. [Link]
-
SupraBank. Molecules - this compound. [Link]
-
ChemBK. This compound. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
University of California, Los Angeles. Recrystallization - Part 2. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
University of Rochester. Purification: How To. [Link]
Sources
- 1. This compound CAS#: 20098-17-3 [chemicalbook.com]
- 2. This compound | 20098-17-3 | TCI AMERICA [tcichemicals.com]
- 3. CAS 20098-17-3: this compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. mt.com [mt.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 5-Chloro-2-adamantanone
Welcome to the technical support guide for the synthesis of 5-Chloro-2-adamantanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the chemical reasoning behind our recommendations.
Frequently Asked Questions (FAQs)
Our troubleshooting guide is structured to address issues from the synthesis of the precursor, 2-adamantanone, through to the final chlorination and purification steps.
Section 1: Issues with the 2-Adamantanone Precursor Synthesis
The quality of your starting 2-adamantanone is critical for a successful chlorination. Most issues at this stage arise from the oxidation of adamantane.
Question: My yield of 2-adamantanone from the sulfuric acid-mediated oxidation of adamantane is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in this oxidation are typically traced back to three main factors: incomplete reaction, over-oxidation, or sublimation of the adamantane starting material.
-
Incomplete Reaction: Adamantane is highly stable and requires harsh conditions to oxidize. Insufficient reaction time or temperature will leave a significant amount of unreacted starting material. It is crucial to monitor the reaction progress. An established method involves stopping the reaction when GC analysis shows only 2-3% of the 1-adamantanol intermediate remains.[1] Pushing the reaction further diminishes the yield of adamantanone rapidly.[1]
-
Over-oxidation & Tar Formation: The same harsh conditions that drive the reaction can also lead to degradation and the formation of tar-like substances.[2] This is particularly problematic if the temperature overshoots the optimal range (typically 70-82°C) or if "hot spots" develop in the reaction mixture due to inadequate stirring.[1]
-
Sublimation: Adamantane has a high vapor pressure and readily sublimes, even below its melting point. In an open or poorly sealed reactor, a significant amount of starting material can be lost by sublimation onto the cooler parts of the apparatus.[1]
Troubleshooting Steps:
-
Temperature Control: Gradually increase the internal temperature from 70°C to 82°C over several hours.[1] Do not rely on the bath temperature; monitor the internal reaction temperature directly.
-
Vigorous Stirring: Use an efficient mechanical stirrer to ensure homogenous mixing and temperature distribution, preventing both hot spots and allowing sublimed adamantane on the flask walls to be reintroduced into the acid.[1]
-
Reactor Design: Use a flask that will be at least three-quarters full to minimize the surface area for sublimation. Ensure the vent is wide enough to prevent clogging by subliming adamantane.[1]
-
Reaction Monitoring: Periodically take aliquots (if safe and feasible) for GC or TLC analysis to determine the optimal endpoint, balancing the consumption of the adamantanol intermediate with the formation of byproducts.
Question: My crude 2-adamantanone is contaminated with a significant amount of 1-adamantanol. Why does this happen and what is the best way to remove it?
Answer: The formation of 1-adamantanol is an intrinsic part of the reaction mechanism. The oxidation of adamantane in sulfuric acid proceeds through the formation of an adamantyl cation, which is then trapped by water (or bisulfate) to form adamantanol isomers. These are then further oxidized to the ketone. The presence of 1-adamantanol in the final crude product indicates that the oxidation of this intermediate is incomplete.[1]
While extending the reaction time can reduce the adamantanol content, it often leads to a lower overall yield of 2-adamantanone due to degradation.[1] Therefore, a purification step is often necessary.
Purification Strategy:
-
Steam Distillation: This is a highly effective method for separating the more volatile 2-adamantanone from the less volatile 1-adamantanol and non-volatile polymeric tars. The crude reaction mixture is quenched on ice, and the resulting suspension is subjected to steam distillation.[1][3]
-
Column Chromatography: For smaller scales or higher purity requirements, column chromatography on alumina with an ether eluent can effectively separate 2-adamantanone from 1-adamantanol.[1]
Section 2: Troubleshooting the Chlorination of 2-Adamantanone
The direct chlorination of 2-adamantanone to this compound is the most critical step, where issues of selectivity and over-reaction are common.
Question: My chlorination reaction produces a mixture of isomers, including what I suspect is 1-Chloro-2-adamantanone. How can I improve the regioselectivity for the desired 5-chloro isomer?
Answer: This is a classic selectivity problem. The adamantane cage has two types of C-H bonds susceptible to reaction: tertiary (bridgehead) and secondary. Chlorination via a radical mechanism tends to show low selectivity between the tertiary and secondary positions.[4] In contrast, reactions proceeding through a carbocationic intermediate (polar reactions) strongly favor substitution at the tertiary bridgehead positions (like C1, C3, C5, C7).
The formation of 1-Chloro-2-adamantanone suggests a competing reaction at a different bridgehead position. To favor the 5-position (a tertiary carbon), you need to use conditions that promote a controlled polar mechanism.
Strategies for Improved Regioselectivity:
-
Choice of Chlorinating Agent: The use of Lewis acid catalysts like ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅) with a chlorine source can direct the chlorination.[4] However, these can be aggressive and lead to other side reactions. A common laboratory method involves reacting 2-adamantanone with a chlorinating agent under conditions that favor an ionic pathway.
-
Reaction Conditions: The reaction is often performed in a strong acid, which can protonate the ketone, but the key is the generation of the chlorinating species. The specific conditions will dictate the product distribution. The synthesis of this compound is typically achieved by reacting 2-adamantanone with a suitable chlorinating agent.[5] The exact conditions (solvent, temperature, catalyst) are key to controlling selectivity.
Question: I am observing significant amounts of di- and tri-chlorinated byproducts in my final product. How can I prevent this polychlorination?
Answer: Polychlorination occurs when the initially formed this compound reacts further with the chlorinating agent. This is a common issue when an excess of the reagent is used or when the reaction conditions are too harsh. The mono-chlorinated product is often still reactive enough, and other bridgehead positions (like C7) can be chlorinated.
Mitigation Techniques:
-
Stoichiometric Control: This is the most critical factor. Use a precise molar equivalent of your chlorinating agent, typically between 1.0 and 1.1 equivalents relative to 2-adamantanone. This ensures there is just enough reagent to convert the starting material with minimal excess left to react with the product.
-
Controlled Addition: Add the chlorinating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture. This maintains a low instantaneous concentration of the reagent, disfavoring the second chlorination event which is kinetically slower than the first.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of all reactions, but it will disproportionately slow down the second and third chlorination events relative to the initial desired reaction.
Section 3: Purification and Characterization
Question: What is the most effective method for purifying this compound from isomeric and polychlorinated byproducts?
Answer: The byproducts (isomers and polychlorinated species) often have very similar physical properties to the desired product, making purification challenging.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective. However, this is often not the case for adamantane isomers.
-
Column Chromatography: This is the most reliable method. Use a high-resolution silica gel column. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The less polar dichlorinated byproducts will elute first, followed by the mono-chloro isomers. Careful fraction collection, guided by TLC or GC analysis, is essential.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing small amounts of impurities. This often requires significant screening of different solvents.
Experimental Protocols & Data
Protocol 1: Optimized Synthesis of 2-Adamantanone
This protocol is adapted from established literature procedures.[1]
-
Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, add 600 mL of 98% sulfuric acid.
-
Reaction: While stirring vigorously, add 100 g (0.735 mol) of powdered adamantane in one portion.
-
Heating: Heat the mixture rapidly to an internal temperature of 70°C, then gradually raise it to 80°C over 2 hours.
-
Monitoring: Continue stirring at 80-82°C for an additional 2-3 hours. The reaction should be stopped when GC analysis indicates the 1-adamantanol intermediate is between 2-3%.[1]
-
Quenching: Carefully pour the hot reaction mixture onto 800 g of crushed ice.
-
Purification: Purify the resulting crude adamantanone suspension via steam distillation.[1] Extract the distillate with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-adamantanone (typically 52-56 g, 47-51% yield).
Table 1: Troubleshooting Chlorination Reaction Conditions
| Issue Observed | Probable Cause | Recommended Action | Parameter to Adjust |
| Low Conversion | Insufficient reagent; Low temperature | Use 1.05 eq. of chlorinating agent; Increase temperature slightly | Stoichiometry, Temp. |
| Isomer Formation | Radical mechanism competing; Wrong catalyst | Use conditions promoting a polar mechanism | Reagent/Catalyst |
| Polychlorination | Excess chlorinating agent; High temperature | Use 1.0-1.05 eq. of agent; Add agent slowly | Stoichiometry, Temp. |
| Tar Formation | Reaction temperature too high; Unstable reagent | Maintain strict temperature control; Use fresh reagent | Temperature |
Visualizing the Synthesis and Side Reactions
Workflow for this compound Synthesis
Caption: Overall workflow from adamantane to purified this compound.
Key Side Reactions in the Chlorination Step
Caption: Competing reactions during the chlorination of 2-adamantanone.
References
- Method of synthesis of adamantane-2-one.
- Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. UCLA – Chemistry and Biochemistry.
- Method for producing 2-adamantanone.
- 5-Chloro-2-adamantone. ChemBK.
- Adamantanone. Organic Syntheses Procedure.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
- Adamantanone. Wikipedia.
- Chlorination process.
- Chlorination of adamantane by ferric chloride and antimony pentachloride. RSC Publishing.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1980877A - Method for producing 2-adamantanone - Google Patents [patents.google.com]
- 3. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 4. Chlorination of adamantane by ferric chloride and antimony pentachloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-adamantanone
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-adamantanone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common challenges encountered during synthesis, providing troubleshooting strategies and in-depth explanations grounded in established chemical principles. Our goal is to empower you to not only replicate a synthesis but to understand and optimize it for your specific needs.
I. Synthesis Overview & Core Challenges
The synthesis of this compound is typically a two-stage process. The first, and often most challenging, step is the oxidation of adamantane to 2-adamantanone. This is followed by the selective chlorination of the 2-adamantanone intermediate. While seemingly straightforward, both steps present unique optimization hurdles, from sluggish reaction rates and low yields in the oxidation step to issues with selectivity and byproduct formation during chlorination.
This guide provides a structured, question-and-answer-based approach to navigate these challenges effectively.
Experimental Workflow Overview
The following diagram outlines the general synthetic pathway and subsequent analysis.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting
Part A: Synthesis of 2-Adamantanone (Precursor)
Question 1: My oxidation of adamantane to 2-adamantanone is extremely slow and gives a low yield. What are the critical parameters to control?
Answer: This is a common and critical issue. The oxidation of the highly stable adamantane cage requires forcing conditions, and success hinges on careful control of the reaction environment.
-
Acid Strength is Paramount: Standard concentrated sulfuric acid (98%) is often insufficient. The reaction generates water as a byproduct, which dilutes the acid and slows the reaction to a halt. To maintain a highly oxidizing environment, the use of fuming sulfuric acid (oleum) or the gradual addition of sulfur trioxide (SO₃) is recommended.[1][2] This maintains the concentration of the reactive electrophilic species.
-
Temperature Control: The reaction temperature is a delicate balance.
-
Below 60-70°C, the reaction rate is impractically slow.
-
Above 85-90°C, you risk increased side reactions, including sulfonation and decomposition, which can darken the reaction mixture and complicate purification, ultimately reducing yield.[1][2] A gradual ramp-up in temperature is often effective.[2]
-
-
Reaction Monitoring: Do not run this reaction on a simple timer. The key is to monitor the disappearance of the intermediate, 2-adamantanol, which can be tracked by Gas Chromatography (GC). The reaction should be quenched when the adamantanol concentration is minimal (e.g., 2-3%), as prolonged heating after this point rapidly decreases the yield of the desired adamantanone.[2]
-
Catalysis: For industrial applications or to improve reaction times, the use of a catalyst can be beneficial. Small amounts of sodium nitrite (e.g., 2 mol%) have been reported to significantly reduce reaction times.[3]
Table 1: Comparison of Reported Conditions for 2-Adamantanone Synthesis
| Starting Material | Oxidizing Agent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Adamantane | 98% H₂SO₄ | 80-82 | ~4 | 47-51 | [2] |
| Adamantane | Conc. H₂SO₄ + NaNO₂ (cat.) | 76-78 | 9.5 | ~77 | [3] |
| Adamantane | 90-95% H₂SO₄ + Oleum | 70-90 | Shortened | High | [1] |
| 1-Adamantanol | 98% H₂SO₄ | 80-82 | Shorter than adamantane | ~70 | [2] |
Question 2: After quenching the oxidation reaction, my product is difficult to isolate. What is the best workup procedure?
Answer: The workup for this reaction is as critical as the reaction itself.
-
Quenching: The hot, highly acidic reaction mixture must be quenched by pouring it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process and must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Isolation: The crude 2-adamantanone often precipitates out of the cold, diluted acid. However, a significant amount can remain suspended or dissolved. Steam distillation is a highly effective method for isolating the crude product from the neutralized reaction mixture.[2][3] The volatile adamantanone co-distills with the water, leaving non-volatile impurities behind.
-
Extraction: After steam distillation, the aqueous distillate should be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product, which can significantly improve the overall isolated yield.[2][4]
Part B: Selective Chlorination to this compound
Question 3: I am getting a mixture of dichlorinated and other isomeric byproducts. How can I improve the selectivity for this compound?
Answer: Achieving high selectivity in the chlorination of the adamantane core is a significant challenge. The tertiary carbons (bridgehead positions 1, 3, 5, and 7) are all susceptible to electrophilic or radical attack. The ketone at the C2 position deactivates the adjacent C1 and C3 positions, directing substitution towards the C5 and C7 positions.
-
Mechanism & Selectivity: The chlorination at the C5 position (a tertiary bridgehead) likely proceeds through an ionic mechanism involving an adamantyl cation intermediate.[5][6] Controlling the generation and reactivity of the electrophilic chlorine species is key to preventing over-chlorination.
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial.
-
High Reactivity (Low Selectivity): Using chlorine gas (Cl₂) or strong Lewis acid catalysts like aluminum chloride (AlCl₃) with a chlorine source can be too aggressive, leading to polychlorination.[7]
-
Moderate Reactivity (Improved Selectivity): Consider using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN, benzoyl peroxide) for a free-radical pathway, or ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅) which are known to give lower ratios of isomeric byproducts compared to more polar reactions.[8] N-Chlorosuccinimide (NCS) in an appropriate solvent can also be a milder alternative.
-
-
Stoichiometry and Addition: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the chlorinating agent. Adding the agent slowly and portion-wise to the reaction mixture can help maintain a low instantaneous concentration, thus favoring monochlorination over dichlorination.
-
Temperature: Perform the reaction at the lowest practical temperature. Lower temperatures decrease the overall reaction rate but significantly enhance selectivity by favoring the reaction pathway with the lowest activation energy (i.e., monochlorination at the most reactive site).
Troubleshooting Chlorination Selectivity
The following decision tree can guide your optimization efforts when dealing with poor selectivity.
Sources
- 1. CN102850199A - Method for producing 2-adamantanone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 4. 2-Adamantanone synthesis - chemicalbook [chemicalbook.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. US3636171A - Selective chlorination of benzene and chlorobenzene using a catalyst of aluminum chloride and stannic chloride or titanium tetrachloride - Google Patents [patents.google.com]
- 8. Chlorination of adamantane by ferric chloride and antimony pentachloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Thermal Landscape of 5-Chloro-2-adamantanone Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Chloro-2-adamantanone, a versatile intermediate in synthetic chemistry. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in reactions involving this compound. Understanding and controlling temperature is paramount to achieving desired outcomes, maximizing yields, and ensuring the purity of your products.
Section 1: Troubleshooting Guide for Common Thermal Issues
Researchers often encounter challenges in their experiments with this compound. This section addresses specific problems with a focus on their thermal origins and provides step-by-step solutions.
Issue 1: Low or No Product Yield
Symptoms: After running a reaction, analysis (TLC, GC-MS, NMR) shows a significant amount of unreacted this compound.
Possible Thermal Causes & Solutions:
-
Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier. This is particularly relevant for nucleophilic substitution reactions at the sterically hindered bridgehead position.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress.
-
Solvent Choice: Ensure your solvent has a boiling point that allows for the necessary temperature to be reached and maintained.
-
Extended Reaction Time: At lower temperatures, a longer reaction time might be necessary to achieve a satisfactory conversion.
-
-
-
Thermal Decomposition of Reagents or Products: Conversely, excessively high temperatures can lead to the decomposition of the starting material, reagents, or the desired product. This compound itself is known to be sensitive to high temperatures and may decompose.[1]
-
Troubleshooting Steps:
-
Determine Thermal Stability: If possible, perform a thermal stability study (e.g., using TGA or DSC) on your starting material and product.
-
Lower the Temperature: If decomposition is suspected, reduce the reaction temperature and compensate with a longer reaction time or the use of a more active catalyst if applicable.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at elevated temperatures.
-
-
Issue 2: Formation of Unexpected Byproducts
Symptoms: Multiple spots on a TLC plate or unexpected peaks in GC-MS or NMR analysis indicate the presence of impurities.
Possible Thermal Causes & Solutions:
-
Favoring Elimination over Substitution: In nucleophilic substitution reactions, higher temperatures can favor elimination (E1 or E2) pathways over substitution (SN1 or SN2) pathways, leading to the formation of unsaturated adamantane derivatives.[2][3][4]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Reducing the temperature generally favors substitution over elimination.
-
Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if the reaction allows.
-
Solvent Polarity: The choice of solvent can also influence the SN/E ratio.
-
-
-
Favorskii Rearrangement Side Reactions: When treating this compound with a base, the Favorskii rearrangement can occur, leading to a ring-contracted carboxylic acid derivative instead of a simple substitution product.[5][6][7][8] The temperature can influence the rate and selectivity of this rearrangement.
-
Troubleshooting Steps:
-
Careful Temperature Control: The Favorskii rearrangement is often sensitive to temperature. A lower temperature might suppress its occurrence if it is an undesired side reaction.
-
Base Selection: The choice of base (e.g., hydroxide vs. alkoxide) can influence the outcome.
-
Reaction Quenching: Ensure the reaction is quenched appropriately to prevent further rearrangement during workup.
-
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in this compound reactions.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the impact of temperature on reactions with this compound.
Q1: How does temperature generally affect the rate of reactions with this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a higher probability of overcoming the activation energy.[3] However, for this compound, it is crucial to balance the reaction rate with the potential for thermal decomposition or the formation of undesired byproducts at elevated temperatures.[1]
Q2: What is the optimal temperature range for nucleophilic substitution reactions with this compound?
The optimal temperature for nucleophilic substitution is highly dependent on the specific nucleophile, solvent, and desired product. Due to the bridgehead position of the chlorine atom, SN1 reactions are generally favored over SN2 reactions, which would require a backside attack that is sterically impossible. SN1 reactions proceed through a carbocation intermediate, and the formation of this intermediate is the rate-determining step. Higher temperatures can facilitate the departure of the leaving group to form the carbocation. However, as temperature increases, the competing E1 elimination reaction becomes more significant.[2][4] A good starting point for optimization is often in the range of 50-100 °C, with careful monitoring for the formation of elimination byproducts.
Q3: Can temperature influence the stereochemical outcome of the reduction of the ketone group in this compound?
Yes, temperature can play a role in the stereoselectivity of the reduction of the carbonyl group to a hydroxyl group. The reduction of cyclic ketones can yield two diastereomeric alcohols (axial and equatorial). The thermodynamic product is generally the more stable equatorial alcohol, while the kinetic product is often the axial alcohol, formed from the less sterically hindered attack of the reducing agent.
-
Low Temperatures: Often favor the kinetic product.
-
Higher Temperatures: Can allow for equilibration to the more thermodynamically stable product, especially if the reducing conditions are reversible or if a thermodynamic reducing agent is used.[9]
Q4: How does temperature affect the Favorskii rearrangement of this compound?
The Favorskii rearrangement of α-halo ketones is a base-mediated reaction that proceeds through a cyclopropanone intermediate.[8] Temperature can influence several aspects of this reaction:
-
Rate of Enolate Formation: The initial deprotonation to form the enolate is temperature-dependent.
-
Rate of Cyclopropanone Formation and Opening: The subsequent intramolecular cyclization and nucleophilic attack on the cyclopropanone are also affected by temperature.
-
Selectivity: In cases where different α-protons can be removed, temperature can influence the regioselectivity of the initial deprotonation.
An example of a Favorskii rearrangement procedure for an α-halo ketone involves heating the reaction mixture to 55 °C.[7]
Q5: What are the signs of thermal decomposition of this compound?
Thermal decomposition of this compound may be indicated by:
-
A change in the color of the reaction mixture (e.g., darkening or charring).
-
The evolution of gas.
-
A decrease in the concentration of the starting material without a corresponding increase in the desired product.
-
The appearance of a complex mixture of unidentifiable byproducts in analytical data.
It is noted that this compound may decompose under high temperature conditions.[1]
Section 3: Experimental Protocols and Data
Table 1: General Temperature Guidelines for Common Reactions
| Reaction Type | Reagents | Typical Temperature Range (°C) | Key Considerations |
| Nucleophilic Substitution | Weak nucleophile (e.g., H₂O, ROH) | 50 - 100 | Monitor for elimination byproducts, especially at higher temperatures. |
| Favorskii Rearrangement | Base (e.g., NaOMe, NaOH) | 25 - 60 | Precise temperature control is crucial for selectivity and to avoid side reactions. |
| Ketone Reduction | Reducing agent (e.g., NaBH₄) | 0 - 25 | Lower temperatures can enhance stereoselectivity. |
General Protocol for Temperature Optimization
-
Initial Screening: Start with a small-scale reaction at a literature-reported temperature for a similar substrate or at room temperature.
-
Incremental Adjustments: Based on the initial results, adjust the temperature in 10-20 °C increments.
-
Reaction Monitoring: At each temperature, monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Analysis of Outcome: Analyze the product distribution, yield, and purity at each temperature to determine the optimal conditions.
Reaction Mechanism: Temperature's Influence on Substitution vs. Elimination
Caption: The competition between SN1 and E1 pathways is influenced by temperature.
References
-
ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]
-
Arkat USA. (n.d.). Four-directional synthesis of adamantane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Four-Directional Synthesis of Adamantane Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved from [Link]
-
CONICET. (n.d.). Unsaturated ketones by hydrogen transfer on. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Quora. (2018). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? Retrieved from [Link]
-
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]
-
YouTube. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Retrieved from [Link]
-
YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Low Temperature (550-700 K) Oxidation Pathways of Cyclic Ketones: Dominance of HO2-Elimination Channels Yielding Conjugated Cyclic Coproducts. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
ACS Catalysis. (n.d.). Asymmetric Hydrogen Atom Transfer. Retrieved from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
SupraBank. (n.d.). Molecules - this compound. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
Technical Support Center: Solvent Effects in Reactions with 5-Chloro-2-adamantanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-adamantanone. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the complexities of solvent effects in your experiments. The rigid, polycyclic structure of adamantane derivatives like this compound leads to unique reactivity profiles that are highly sensitive to the reaction medium.[1] Understanding and controlling these solvent effects is paramount for achieving desired reaction outcomes, optimizing yields, and ensuring reproducibility.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in your work. Each answer provides not only a solution but also a mechanistic explanation grounded in established principles of physical organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction with this compound is significantly slower than expected. Could the solvent be the issue?
A1: Absolutely. The choice of solvent plays a critical role in the rate of nucleophilic substitution reactions. For a substrate like this compound, the reaction can proceed through different mechanisms, such as S_N_1 or S_N_2 pathways, each being influenced differently by the solvent.
-
For an S_N_1-type mechanism , which would involve the formation of a carbocation intermediate, the rate is highly dependent on the solvent's ionizing power (Y) . Polar protic solvents, such as water, ethanol, and methanol, are effective at stabilizing the charged intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions, thus accelerating the reaction. If you are using a nonpolar or aprotic solvent, the lack of stabilization for the carbocation intermediate will significantly slow down the reaction.
-
For an S_N_2-type mechanism , which involves a backside attack by the nucleophile, the solvent's polarity and ability to solvate the nucleophile are key. Polar aprotic solvents like DMSO or DMF can be excellent choices as they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and more reactive. In contrast, polar protic solvents can form a solvent shell around the nucleophile through hydrogen bonding, which can hinder its ability to attack the substrate, thereby slowing the reaction.
Troubleshooting Tip: If you suspect your reaction is proceeding via an S_N_1 pathway and is too slow, consider switching to a more polar, protic solvent or a mixture of solvents with a higher dielectric constant. Conversely, for a suspected S_N_2 reaction, a polar aprotic solvent might be more suitable.
Q2: I am observing a mixture of substitution and elimination products. How can I control the product distribution with my solvent choice?
A2: The competition between substitution and elimination is a classic challenge in organic synthesis, and the solvent is a powerful tool to influence this selectivity.
-
Favoring Substitution:
-
For S_N_1/E1 pathways, which share a common carbocation intermediate, the nucleophilicity of the solvent or added nucleophile versus its basicity is a determining factor. Less basic, highly nucleophilic conditions will favor substitution. Solvents that are good nucleophiles themselves (e.g., methanol, ethanol) can lead to solvolysis products.
-
For S_N_2/E2 pathways, sterically unhindered nucleophiles and less sterically demanding solvents will generally favor the S_N_2 pathway.
-
-
Favoring Elimination:
-
Strong, sterically hindered bases in non-polar, aprotic solvents tend to favor elimination reactions. The lower polarity of the solvent discourages the formation of charged intermediates required for S_N_1, and the steric bulk of the base hinders its ability to act as a nucleophile for an S_N_2 attack, making proton abstraction for elimination the preferred pathway.
-
Troubleshooting Tip: To increase the yield of the substitution product, use a good nucleophile that is a weak base in a polar solvent. To favor elimination, a strong, sterically hindered base in a non-polar aprotic solvent is generally recommended.
Q3: I'm trying to perform a reaction with this compound in a mixed solvent system (e.g., ethanol/water). How does the composition of the solvent mixture affect the reaction?
A3: Mixed solvent systems are commonly used to fine-tune the properties of the reaction medium. The composition of the mixture directly impacts the solvent's ionizing power and nucleophilicity. The Grunwald-Winstein equation is a linear free-energy relationship that quantifies this effect on solvolysis reactions:
log(k/k₀) = mY + lN
Where:
-
k is the rate constant in the solvent of interest.
-
k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).[2]
-
m is the sensitivity of the substrate to the solvent's ionizing power (Y).
-
l is the sensitivity of the substrate to the solvent's nucleophilicity (N).[3]
For a reaction proceeding through a carbocation intermediate (high m value), increasing the proportion of the more polar and ionizing solvent (e.g., water in an ethanol/water mixture) will generally lead to a significant increase in the reaction rate. The relationship may not always be linear, as preferential solvation of the reactants and the transition state can occur.
Troubleshooting Tip: If you are working with a mixed solvent system and need to increase the reaction rate for a suspected S_N_1-type reaction, systematically increase the proportion of the more polar component. Monitor not only the rate but also the product distribution, as changes in solvent composition can also affect selectivity.
Troubleshooting Guides
Scenario 1: Unexpected Product Formation
-
Issue: You are observing the formation of an ether product when using an alcohol as a solvent, instead of the expected product from your added nucleophile.
-
Causality: This is a classic case of solvolysis , where the solvent itself acts as the nucleophile. Alcohols are moderately good nucleophiles, and if your added nucleophile is weak or present in a low concentration, the solvent can compete and form the corresponding ether.
-
Protocol for Resolution:
-
Increase Nucleophile Concentration: A higher concentration of your desired nucleophile will increase its chances of reacting with the substrate compared to the solvent.
-
Choose a Non-Nucleophilic Solvent: Switch to a solvent that is less likely to participate in the reaction. For example, if you are running a reaction with a fluoride nucleophile, using a polar aprotic solvent like acetonitrile or DMF would be a better choice than methanol.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes favor the desired reaction over solvolysis, as solvolysis may have a higher activation energy.
-
Scenario 2: Inconsistent Reaction Rates Between Batches
-
Issue: You are running the same reaction under what you believe are identical conditions, but you are observing significant variations in reaction times.
-
Causality: Minor, often overlooked, variations in solvent quality can lead to inconsistent results. The most common culprit is the water content in your solvents. Even small amounts of water in an aprotic solvent can dramatically alter the reaction environment by participating in hydrogen bonding or acting as a nucleophile.
-
Protocol for Resolution:
-
Use High-Purity, Anhydrous Solvents: Always use freshly opened bottles of high-purity, anhydrous solvents or purify your solvents before use, especially for moisture-sensitive reactions.
-
Standardize Solvent Handling: Implement a standard operating procedure for handling and dispensing solvents to minimize exposure to atmospheric moisture.
-
Quantify Water Content: If reproducibility is critical, consider measuring the water content of your solvent using Karl Fischer titration before each reaction.
-
Data Presentation
| Solvent (Hypothetical Data) | Dielectric Constant (ε) | Solvent Ionizing Power (Y_Cl_) | Expected Relative Rate (k_rel_) |
| Acetic Acid | 6.2 | -2.73 | Low |
| Ethanol (100%) | 24.6 | -2.03 | Moderate |
| Methanol (100%) | 32.7 | -1.09 | Moderate-High |
| 80% Ethanol / 20% Water | 65.4 | 0.00 | 1 (Reference) |
| 50% Ethanol / 50% Water | 78.4 | 1.65 | High |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 1.05 | Very High (High Y, Low N) |
Note: This table is for illustrative purposes to demonstrate the expected trend. Actual experimental values would be required for precise correlations.
Experimental Protocols
Protocol: Monitoring Reaction Kinetics via GC-MS
This protocol outlines a general method for studying the kinetics of a reaction involving this compound.
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve a known concentration of this compound (e.g., 0.05 M) in the chosen solvent.
-
Add a known concentration of the nucleophile.
-
Include an internal standard (e.g., a long-chain alkane that does not react) for accurate quantification.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., diethyl ether) that will stop the reaction and is compatible with GC-MS analysis.
-
-
Analysis:
-
Inject the quenched sample into a GC-MS.
-
Monitor the disappearance of the this compound peak and the appearance of the product peak(s) over time, relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of the reactant versus time.
-
From this data, determine the order of the reaction and calculate the rate constant (k).
-
Visualizations
Reaction Mechanism Workflow
Caption: Logical workflow for considering solvent effects on reaction pathways.
Influence of Solvent Properties on Transition States
Caption: Contrasting solvent stabilization of S_N_1 and S_N_2 transition states.
References
-
This compound | C10H13ClO | CID 334400 - PubChem. National Center for Biotechnology Information. [Link]
-
Triorganostannylation of halo- and dihaloadamantanes and this compound in liquid ammonia by the S(RN)1 mechanism. Relative reactivity of nucleophiles and bridgehead halides. PubMed. [Link]
-
Grunwald–Winstein equation - Wikipedia. Wikipedia. [Link]
-
Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. National Center for Biotechnology Information. [Link]
-
The Reactivity of Bridgehead Compounds of Adamantane. datapdf.com. [Link]
-
Grunwald–Winstein equation (G02710) - The IUPAC Compendium of Chemical Terminology. IUPAC. [Link]
-
Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. MDPI. [Link]
-
Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Semantic Scholar. [Link]
Sources
Technical Support Center: Synthesis of 5-Chloro-2-adamantanone
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It aims to provide a deep, mechanistic understanding of the synthesis of 5-Chloro-2-adamantanone, empowering you to troubleshoot effectively and optimize your experimental outcomes. The unique, rigid cage-like structure of the adamantane core presents specific synthetic challenges and opportunities, which we will explore in detail.[1][2] This document is structured as a series of frequently asked questions that address common issues encountered in the lab, from starting material preparation to final product characterization.
Part 1: Pre-Synthesis and Starting Material FAQs
The quality of your starting material, 2-adamantanone, is paramount for a successful chlorination reaction. Many issues in the final step can be traced back to impurities or incomplete conversion in the initial oxidation of adamantane.
Question: My synthesis of 2-adamantanone from adamantane is giving a very low yield. What are the common pitfalls?
Answer: The oxidation of adamantane to 2-adamantanone, typically using concentrated sulfuric acid, is a robust but sensitive reaction.[3] Low yields often stem from three main factors:
-
Inadequate Reaction Temperature and Time: The reaction requires heating to dissolve the adamantane and initiate oxidation. A common procedure involves heating to 70-80°C. If the temperature is too low, the reaction will be sluggish. If it's too high, you risk side reactions and decomposition. The reaction progress should be monitored (e.g., by GC analysis) until the starting adamantane and the intermediate, 1-adamantanol, are consumed.[4][5]
-
Inefficient Stirring: Adamantane is a solid that sublimes easily and is poorly soluble in sulfuric acid. Vigorous mechanical stirring is crucial to ensure maximum surface area contact between the reactants. If adamantane sublimes onto the flask walls, it is effectively removed from the reaction, leading to lower conversion.
-
Improper Work-up Procedure: The reaction must be quenched by carefully pouring the acidic mixture onto a large amount of crushed ice. The crude 2-adamantanone is often isolated by steam distillation. Incomplete distillation or inefficient extraction of the distillate (typically with dichloromethane or a similar solvent) will result in significant product loss.
Experimental Protocol: Synthesis of 2-Adamantanone
This protocol is adapted from Organic Syntheses.
-
Setup: In a fume hood, equip a 1-L three-necked flask with a powerful mechanical stirrer, a thermometer, and a vent.
-
Reaction: Charge the flask with 600 mL of 98% sulfuric acid. While stirring, add 100 g of powdered adamantane in one portion.
-
Heating: Heat the mixture using a water bath to an internal temperature of 70°C, then gradually increase to 80-82°C over 2-3 hours. Maintain vigorous stirring to wash any sublimed adamantane from the flask walls.
-
Monitoring: Continue stirring at 82°C for an additional 2-3 hours. The reaction is complete when GC analysis shows the disappearance of adamantane and the intermediate adamantanol.
-
Quenching: Carefully pour the hot reaction mixture onto 1 kg of crushed ice in a large beaker.
-
Isolation: Transfer the resulting suspension to a flask equipped for steam distillation. Distill the mixture to co-distill the 2-adamantanone.
-
Extraction: Extract the distillate with dichloromethane (2 x 100 mL). Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 2-adamantanone. The product can be further purified by recrystallization or sublimation.
Part 2: Troubleshooting the Chlorination Reaction
The direct chlorination of the 2-adamantanone cage at the bridgehead C-5 position is a selective process. Understanding the mechanism helps in diagnosing problems. The reaction likely proceeds via an electrophilic substitution on the enol or enolate form of the ketone, but the specific conditions dictate the selectivity.
Logical Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis and purification of this compound.
Question: I am attempting to chlorinate 2-adamantanone, but my yield is low and I see multiple products. What is going wrong?
Answer: This is a classic selectivity problem. Low yield and multiple products suggest that the reaction conditions are not optimized for the desired C-5 chlorination. The primary competing reactions are chlorination at the α-positions (C-1 and C-3) to the carbonyl group.[6][7]
-
Choice of Chlorinating Agent: The choice of reagent is critical.
-
Reaction Conditions:
-
Solvent: The reaction is often performed in an inert solvent like dichloromethane or chloroform.
-
Catalyst: Lewis acid catalysts can sometimes promote the reaction but may also favor α-halogenation. Radical initiators (like AIBN) with sulfuryl chloride would favor free-radical substitution at the tertiary bridgehead positions.
-
Temperature: Running the reaction at very low temperatures can sometimes improve selectivity by favoring the kinetic product over the thermodynamic one.
-
Potential Side Products
| Side Product Name | Structure Rationale | How to Identify (NMR) |
| 1-Chloro-2-adamantanone | α-chlorination product. | Disappearance of symmetry; distinct signals for all bridgehead protons. |
| 1,3-Dichloro-2-adamantanone | Di-α-chlorination product. | Further loss of symmetry and characteristic shifts in the proton and carbon NMR. |
| Unreacted 2-adamantanone | Incomplete reaction. | Presence of starting material signals in the crude spectrum.[9] |
Question: My chlorination reaction is not proceeding at all. My TLC/GC-MS shows only starting material. Why?
Answer: A stalled reaction points to issues with reagent quality, moisture, or insufficient activation.
-
Reagent Purity: Thionyl chloride and sulfuryl chloride are highly reactive and sensitive to moisture.[10][11] They react violently with water to produce HCl and sulfur dioxide (from SOCl₂) or sulfuric acid (from SO₂Cl₂).[12] Using an old bottle that has been exposed to atmospheric moisture will result in inactive reagents. Always use a freshly opened bottle or a properly stored and sealed reagent.
-
Strictly Anhydrous Conditions: The presence of water will consume your chlorinating agent. Ensure all glassware is oven-dried, and the solvent is anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Insufficient Temperature/Time: While selectivity is a concern, some activation energy is required. If the reaction is being run at a very low temperature, it may be too slow. Try allowing the reaction to warm slowly to room temperature or gently heating it while carefully monitoring for the formation of side products.
Part 3: Product Purification and Characterization
Question: How do I effectively purify the crude this compound?
Answer: Purification aims to remove unreacted starting material and any chlorinated byproducts.
-
Recrystallization: This is often the most effective method for crystalline solids like adamantane derivatives. A suitable solvent system (e.g., hexane/ethyl acetate, ethanol, or isopropanol) should be identified where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Column Chromatography: If recrystallization fails to separate the byproducts, silica gel chromatography is the next step. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the slightly more polar chlorinated products from the less polar unreacted starting material.
-
Acid/Base Wash: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the work-up can help remove acidic byproducts like HCl.[13]
Question: What should I expect to see in the NMR, IR, and Mass Spectra for pure this compound?
Answer: Characterization is key to confirming the structure and purity of your final compound.[1][14][15][16]
Expected Spectroscopic Data
| Technique | Expected Result | Rationale |
| ¹H NMR | Complex multiplet signals. Due to the C-5 substitution, the molecule's symmetry is reduced compared to 2-adamantanone, leading to more complex splitting patterns. Protons closer to the electron-withdrawing chlorine atom will be shifted downfield. | The rigid adamantane cage restricts bond rotation, leading to well-defined, albeit complex, couplings.[2] |
| ¹³C NMR | ~8-10 distinct signals. The carbonyl carbon (C=O) will be significantly downfield (>210 ppm). The carbon bearing the chlorine (C-Cl) will be in the 60-80 ppm range. | The number of signals reflects the molecular symmetry. The chemical shifts are dictated by the electronic environment of each carbon atom. |
| IR Spec | Strong, sharp C=O stretch at ~1720-1740 cm⁻¹. C-Cl stretch at ~600-800 cm⁻¹. | The carbonyl stretch is a characteristic and strong absorption for ketones. The C-Cl stretch is in the fingerprint region.[17] |
| Mass Spec | Molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186. | The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in two molecular ion peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M⁺ peak.[18] |
Troubleshooting Diagram for Chlorination Step
Caption: Decision tree for troubleshooting the chlorination of 2-adamantanone.
Safety First: Handling Chlorinating Agents
Question: What are the essential safety precautions when working with thionyl chloride?
Answer: Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and moisture-sensitive reagent. Strict adherence to safety protocols is mandatory.[19][20]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).[10][20]
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[11][20]
-
Handling: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[12][19] Never add water to a thionyl chloride spill. Keep it away from alcohols, bases, and metals.[10]
-
Spill and Waste: Have a spill kit ready. Small spills can be neutralized with sodium bicarbonate or another suitable absorbent. All waste, including empty containers and contaminated materials, must be treated as hazardous waste.[20]
-
Emergency: Ensure an eyewash station and safety shower are immediately accessible. In case of skin contact, flush immediately with copious amounts of water.[10][12]
References
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- 2. Elizabethtown College [users.etown.edu]
- 3. Page loading... [guidechem.com]
- 4. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 8. US6337425B1 - Method for chlorinating ketones - Google Patents [patents.google.com]
- 9. Adamantanone | C10H14O | CID 64151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
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- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 16. This compound | C10H13ClO | CID 334400 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Reactivity of 5-Chloro-2-adamantanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for 5-Chloro-2-adamantanone. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to help you navigate the unique reactivity of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to equip you with the theoretical knowledge and practical insights necessary to avoid common pitfalls, specifically the decomposition of this compound during your synthetic campaigns.
The rigid adamantane cage imparts unique properties to molecules, making it a privileged scaffold in medicinal chemistry and materials science.[1] However, the inherent strain and electronic features of the this compound structure also predispose it to specific decomposition pathways under various reaction conditions. This guide will dissect these challenges and provide actionable solutions to ensure the integrity of your starting material and the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to two main skeletal rearrangement pathways, largely dictated by the pH of the reaction medium:
-
Under Basic Conditions: The Favorskii Rearrangement As an α-halo ketone, this compound can undergo a Favorskii rearrangement in the presence of a base (e.g., alkoxides, hydroxides, or amines).[2][3] This reaction typically leads to a ring contraction, which in this case would yield a substituted bicyclo[3.3.1]nonane-1-carboxylic acid derivative.[4][5] This is a significant issue as it fundamentally alters the adamantane scaffold you are likely aiming to functionalize.
-
Under Acidic Conditions: The Wagner-Meerwein Rearrangement The adamantane cage is prone to skeletal rearrangements via carbocation intermediates, a classic example being the Wagner-Meerwein rearrangement.[4][6] In the presence of strong Brønsted or Lewis acids, protonation of the ketone or coordination to the chlorine can facilitate the formation of a carbocation, which can then undergo a 1,2-alkyl shift to a more stable carbocation, leading to a rearranged, isomeric product.[6][7]
-
Photochemical Decomposition Ketones can undergo photochemical reactions upon exposure to UV light. For α-halo ketones, this can involve cleavage of the carbon-halogen bond or other rearrangements.[8] While less commonly encountered in standard laboratory settings unless specifically running a photochemical reaction, it is a potential degradation pathway to be aware of.
Troubleshooting Guide: Avoiding Decomposition
This section provides a problem-oriented approach to common issues encountered when working with this compound.
Problem 1: I am attempting a nucleophilic substitution on the chloride, but I am observing a significant amount of a rearranged byproduct with a different carbon skeleton.
Likely Cause: You are likely triggering a Favorskii rearrangement due to the basicity of your nucleophile or reaction conditions.
Solutions:
-
Control of Basicity:
-
Choice of Nucleophile: If possible, use a non-basic or weakly basic nucleophile. For instance, when introducing a nitrogen-containing group, consider using an azide (N₃⁻) followed by reduction, as azide is a good nucleophile but a weak base.
-
Use of a Non-Nucleophilic Base: If a base is required to deprotonate a nucleophile, use a sterically hindered, non-nucleophilic base (e.g., proton sponge or DBU in carefully controlled amounts) at low temperatures.
-
Salt Formation of the Nucleophile: Pre-forming the salt of your nucleophile with a suitable counter-ion can sometimes temper its basicity.
-
-
Temperature Control:
-
Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The Favorskii rearrangement, like many rearrangements, has a higher activation energy than the desired substitution and is thus favored at elevated temperatures.
-
-
Solvent Choice:
-
Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) which can help to solvate the cation of your nucleophilic salt, potentially reducing the basicity of the anion.[9]
-
Experimental Protocol: Nucleophilic Substitution with Azide to Avoid Favorskii Rearrangement
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 40-50 °C, if the reaction is slow) and monitor by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 5-azido-2-adamantanone can then be purified by column chromatography.
Problem 2: I am using a Lewis acid to activate the ketone for a reaction, but I am isolating an isomeric product.
Likely Cause: You are likely initiating a Wagner-Meerwein rearrangement through the formation of a carbocation intermediate.
Solutions:
-
Choice of Lewis Acid:
-
Opt for milder Lewis acids that are less likely to promote carbocation formation. For example, instead of AlCl₃, consider using ZnCl₂ or a scandium triflate. The choice will be highly dependent on the specific transformation you are aiming for.
-
Some frustrated Lewis pairs can promote reactions without leading to full carbocation formation and subsequent rearrangement.[10]
-
-
Temperature Control:
-
Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the rearrangement pathway. Carbocation rearrangements are often thermodynamically controlled, and lower temperatures can favor the kinetically controlled, non-rearranged product.[4]
-
-
Reaction Time:
-
Monitor the reaction closely and quench it as soon as the desired product is formed to prevent subsequent rearrangement of the product itself.
-
Experimental Protocol: General Considerations for Lewis Acid Catalysis
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Cooling: Cool the solution of this compound in a suitable solvent (e.g., dichloromethane) to the desired low temperature (e.g., -78 °C) before adding the Lewis acid.
-
Lewis Acid Addition: Add the Lewis acid slowly and portion-wise to control any exotherm.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Quenching: Quench the reaction at low temperature by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
Analytical Monitoring of Decomposition
Proactive monitoring of your reaction is crucial to detect the onset of decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in your reaction mixture.
-
Sample Preparation: Quench a small aliquot of your reaction mixture and extract it with a suitable organic solvent. Dry the organic layer and dilute to an appropriate concentration.
-
GC Method:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for separating adamantane derivatives.
-
Temperature Program: A typical program might start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
-
Data Analysis:
-
The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.
-
Favorskii rearrangement products will have a different molecular weight and fragmentation pattern, often with a mass corresponding to the rearranged carboxylic acid or its ester.
-
Wagner-Meerwein rearrangement will produce isomers with the same molecular weight as the starting material but with a different retention time on the GC column.
-
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 184/186 (due to ³⁵Cl/³⁷Cl) | [M-Cl]⁺, [M-CO]⁺, adamantane cage fragments |
| Favorskii Product (acid) | Varies based on nucleophile | Loss of COOH, fragments of bicyclo[3.3.1]nonane |
| Wagner-Meerwein Product | 184/186 | Similar to starting material, but relative intensities may differ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for unambiguous structure elucidation of any isolated byproducts.
-
¹H NMR: The highly symmetrical nature of the adamantane cage gives rise to a relatively simple ¹H NMR spectrum. Rearrangement will lead to a loss of this symmetry and a more complex spectrum with different chemical shifts and coupling patterns.
-
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum are highly indicative of the carbon skeleton. A Favorskii or Wagner-Meerwein rearrangement will result in a completely different set of signals compared to the starting material.[11]
By implementing these preventative measures and utilizing appropriate analytical techniques, you can significantly improve the success rate of your reactions involving this compound, ensuring the integrity of the unique and valuable adamantane scaffold.
References
-
The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Givens, R. S., & Matuszewski, B. (1984). A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size. Journal of the American Chemical Society, 106(22), 6860–6861.
- Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., ... & De Clercq, E. (1996). Design and synthesis of bioactive adamantane spiro heterocycles. Journal of medicinal chemistry, 39(17), 3307-3318.
- Jahn, U. (2009). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Medicinal Research Reviews, 30(2), 254-291.
-
Favorskii rearrangement. (2023, November 28). In Wikipedia. [Link]
-
Wagner–Meerwein rearrangement. (2023, October 29). In Wikipedia. [Link]
- Tkachenko, I. M., Mankova, P. A., Rybakov, V. B., Golovin, E. V., & Klimochkin, Y. N. (2020). Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series. Organic & Biomolecular Chemistry, 18(2), 465-478.
- Kelani, M. T., Dieudonné, D., Skowron, K. J., Pedigo, C., Govender, T., Kruger, H. G., ... & Onajole, O. K. (2021). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 75, 63-74.
-
Favorskii rearrangement reaction, mechanism and affecting factors. (2023, February 23). Purechemistry. [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry. Retrieved from [Link]
-
Synthesis of (Nor)-Adamantane Derivatives via[8][12]-Alkyl Migration Reactions. (n.d.). JLUpub. Retrieved from [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes. (n.d.). CK-12 Foundation. Retrieved from [Link]
-
Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. (2023, January 8). MDPI. [Link]
-
Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. (2022, September 23). Royal Society of Chemistry. [Link]
-
Chiral Lewis Acid-Catalyzed Asymmetric Baylis-Hillman Reactions. (2003, January 1). American Chemical Society. [Link]
-
Lewis acid-mediated transformations of 5-acyl-N-fluoroalkyl-1,2,3-triazoles to cyclopentenones, indenones, or oxazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
9.2: Common nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts. [Link]
-
Chapter 8: Nucleophilic substitutions. (n.d.). Organic Chemistry. Retrieved from [Link]
-
What is nucleophilic substitution?. (n.d.). Chemguide. Retrieved from [Link]
-
5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. (2025, May 21). Labster. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2019, April 17). PubMed Central. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020, September 1). PubMed Central. [Link]
-
Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems. (2006, May 1). PubMed Central. [Link]
-
Main-Group Lewis Acid/Base Pairs: Hydrogen Activation and Hydrogenation Reactions Thereof. (n.d.). Helda - University of Helsinki. Retrieved from [Link]
-
Wagner-Meerwein Rearrangements. (2019, June 1). Chemistry LibreTexts. [Link]
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- 8. A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Reactions with 5-Chloro-2-adamantanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-adamantanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this unique adamantane derivative. As Senior Application Scientists, we have synthesized our field expertise with established chemical principles to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider during work-up?
A1: this compound is a solid at room temperature with a rigid, polycyclic structure.[1] Like many adamantane derivatives, it is practically insoluble in water but soluble in a range of organic solvents.[1][2] Its high melting point (often greater than 300°C for the related 5-hydroxy-2-adamantanone) and the camphor-like odor are characteristic of adamantanes.[3][4] The presence of both a ketone and a tertiary chloride introduces specific reactivity that must be managed during work-up.[1]
Q2: I'm performing a nucleophilic substitution at the chloro position. What are the primary competing side reactions?
A2: The primary competing reaction is elimination, particularly if your nucleophile is also a strong base. The rigid adamantane cage structure can influence the reaction pathways. Additionally, the ketone functionality can react with certain nucleophiles. For instance, in Grignard reactions, the primary reaction will be with the ketone, not substitution of the chlorine.[5][6]
Q3: Can I use an aqueous work-up for my reaction involving this compound?
A3: Yes, an aqueous work-up is standard for many reactions. However, be mindful of the pH. Strongly basic conditions could potentially lead to hydrolysis of the chloro group to the corresponding alcohol (5-hydroxy-2-adamantanone), although this is generally slow for tertiary chlorides.[3][] Acidic conditions are generally well-tolerated, but prolonged exposure to strong acids should be avoided if acid-labile groups are present in your product.
Q4: What are the best methods for purifying products derived from this compound?
A4: The choice of purification method depends on the properties of your product.
-
Recrystallization: This is often a good choice for solid adamantane derivatives due to their crystalline nature.[8] A solvent screen to find a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature is recommended.[8]
-
Column Chromatography: Silica gel chromatography is effective for separating non-polar to moderately polar compounds. A solvent system of ethyl acetate and hexanes is a common starting point for adamantane derivatives.[9]
-
Steam Distillation: For volatile adamantane derivatives, steam distillation can be a useful purification technique.[10]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Recovery After Aqueous Work-up
Q: I performed a reaction with this compound and after aqueous extraction, my desired product is not in the organic layer. What could have happened?
A: This is a common and frustrating issue that can often be traced back to the properties of your product or procedural missteps during extraction.
Possible Causes and Solutions:
-
Unexpected Product Polarity: Your reaction may have resulted in a product that is more polar than anticipated and is now residing in the aqueous layer. This can happen if the chloro group was hydrolyzed to a hydroxyl group, or if other polar functional groups were introduced.
-
Solution: Before discarding the aqueous layer, test a small aliquot to see if your product is present. You can do this by acidifying or basifying a small sample to see if a precipitate forms, or by extracting a small portion with a more polar solvent like ethyl acetate and analyzing by TLC. If your product is in the aqueous layer, you may need to perform a continuous liquid-liquid extraction or saturate the aqueous layer with a salt like NaCl (salting out) to decrease the polarity of the aqueous phase and improve extraction efficiency.[11]
-
-
Emulsion Formation: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.
-
Solution: To break an emulsion, you can try several techniques:
-
-
Incorrect pH: If your product has an acidic or basic functional group, its solubility will be highly dependent on the pH of the aqueous layer.
-
Solution: Ensure the pH of the aqueous layer is adjusted to a point where your product is in its neutral, less water-soluble form before extraction. For example, if your product is a carboxylic acid, acidify the aqueous layer to a pH below its pKa before extracting. If it is an amine, basify the aqueous layer to a pH above the pKa of its conjugate acid.
-
Workflow for Troubleshooting Low Product Recovery
Caption: Troubleshooting workflow for low product recovery.
Issue 2: Unexpected Side Product Formation in Reactions with Organometallics
Q: I am trying to perform a Grignard reaction to add an alkyl group to the ketone of this compound, but I am getting a complex mixture of products and low yield of the desired tertiary alcohol. What is going wrong?
A: Grignard reactions require careful control of conditions to avoid side reactions, especially with a substrate like this compound.[5]
Possible Causes and Solutions:
-
Reaction with the Chloro Group: While less likely than reaction at the ketone, some Grignard reagents, especially under forcing conditions, could potentially react with the tertiary chloride.
-
Enolization of the Ketone: If a bulky Grignard reagent is used, it can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate.[5] Upon work-up, this will regenerate the starting material.
-
Solution: Use a less sterically hindered Grignard reagent if possible. Also, ensure the reaction is carried out at a low temperature to favor nucleophilic addition over deprotonation.
-
-
Anhydrous Conditions Not Maintained: Grignard reagents are highly sensitive to moisture.[12] Any water present will quench the Grignard reagent, reducing the effective concentration and leading to lower yields.[5][12]
-
Solution: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[5]
-
-
Impure Magnesium: An oxide layer on the magnesium turnings can prevent the initiation of the Grignard reagent formation.
-
Solution: Use fresh, high-purity magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane can be helpful.[12]
-
Experimental Protocol: General Grignard Reaction with this compound
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of nitrogen. Allow to cool to room temperature.
-
Grignard Formation: Add magnesium turnings to the flask. In the dropping funnel, place a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (cloudiness and gentle reflux). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Addition to Ketone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent via the dropping funnel.
-
Work-up: After the addition is complete and the reaction has stirred for an appropriate time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[13] This will precipitate the magnesium salts.
-
Extraction: Add more diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude tertiary alcohol by column chromatography or recrystallization.
Issue 3: Difficulty in Removing Tin-Based Byproducts
Q: I performed a Stille coupling or a related reaction using an organotin reagent. Now I'm having trouble separating my product from the tin byproducts during purification. How can I remove them?
A: Organotin byproducts can be notoriously difficult to remove due to their similar polarity to many organic products.
Possible Solutions:
-
Potassium Fluoride (KF) Treatment: This is a very effective method. Tin byproducts like tributyltin chloride can be converted to the insoluble tributyltin fluoride.
-
Protocol: After the initial work-up, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the organic solution 2-3 times with a 1M aqueous solution of potassium fluoride. Shake the separatory funnel for about a minute for each wash. A solid precipitate of tributyltin fluoride may form at the interface. If this happens, filter the entire mixture through a pad of Celite.[13]
-
-
Silica Gel Chromatography with Triethylamine: For many Stille reactions, the tin byproducts can be removed by running a silica gel column where the eluent contains a small amount of triethylamine (e.g., 2-5%).[13]
Data Presentation: Common Solvents for Recrystallization of Adamantane Derivatives
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Comments |
| Isopropanol | Moderate | High | Often provides a good balance for high recovery.[8] |
| Hexane/Heptane | Low | Moderate | Good for recrystallization or as an anti-solvent.[8][14] |
| Toluene | Moderate | High | Higher boiling point, can be effective for less soluble compounds.[8] |
| Ethyl Acetate | High | Very High | May require a co-solvent to reduce solubility at room temperature for good recovery.[8] |
| Water | Insoluble | Insoluble | Adamantane derivatives are generally insoluble in water.[2][8] |
This table provides general guidelines. Optimal solvent selection should be determined experimentally.
References
- Benchchem. Technical Support Center: Recrystallization of Adamantanone.
-
Wikipedia. Adamantane. Available at: [Link]
- Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.
-
NIH. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available at: [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]
-
NIH. Synthetic Access to Aromatic α-Haloketones. Available at: [Link]
-
ResearchGate. Four-Directional Synthesis of Adamantane Derivatives. Available at: [Link]
-
NIH. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. Available at: [Link]
-
Organic Syntheses. adamantanone. Available at: [Link]
-
Sasaki, T. et al. SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.' FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. Available at: [Link]
-
Carl ROTH. 5-Hydroxy-2-adamantanone. Available at: [Link]
-
Reddit. Troubleshooting my grignard reactions. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
PubMed. Triorganostannylation of halo- and dihaloadamantanes and this compound in liquid ammonia by the S(RN)1 mechanism. Relative reactivity of nucleophiles and bridgehead halides. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
-
MIT Digital Lab Techniques Manual. Reaction Work-Up I. Available at: [Link]
-
5-Hydroxy-2-Adamantone. Available at: [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. Available at: [Link]
- Google Patents. US4990682A - Process for the preparation of 5-chloro-2-pentanone.
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Wikipedia. Ketone halogenation. Available at: [Link]
-
Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
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Organic Syntheses. Procedure. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Google Patents. RU2109727C1 - Method of synthesis of adamantane-2-one.
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Organic Syntheses. 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Available at: [Link]
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Chemistry LibreTexts. 18.3: Halogenation of Aldehydes and Ketones. Available at: [Link]
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Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]
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Sahoo, M. INSTRUMENTAL METHODS OF ANALYSIS. Available at: [Link]
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Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Available at: [Link]
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Labster. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. Available at: [Link]
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NIH. The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. Available at: [Link]
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Validation & Comparative
comparative reactivity of 5-Chloro-2-adamantanone vs 5-Bromo-2-adamantanone
An In-Depth Guide to the Comparative Reactivity of 5-Chloro-2-adamantanone and 5-Bromo-2-adamantanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Chemistry
The adamantane moiety is a cornerstone in medicinal chemistry and materials science.[1] Its unique structure—a rigid, perfectly tetrahedral, and highly lipophilic cage—makes it an invaluable building block for designing molecules with specific steric and pharmacokinetic properties.[1] Within this class, 5-halo-2-adamantanones serve as versatile intermediates for introducing further functionality at a bridgehead position. This guide focuses on two key analogues: this compound and 5-Bromo-2-adamantanone, comparing their reactivity to inform synthetic strategy and experimental design.
Theoretical Framework: Unraveling Reactivity at a Bridgehead Carbon
Reactions at the bridgehead carbon of a caged system like adamantane are mechanistically constrained.[2][3] Understanding these constraints is crucial to predicting the reactivity of our target molecules.
-
The Impossibility of Sₙ2 Reactions: The classic backside attack required for an Sₙ2 mechanism is sterically impossible at a bridgehead carbon. The rigid cage structure prevents the nucleophile from accessing the anti-bonding orbital of the carbon-halogen bond.
-
The Viability of Sₙ1 Reactions: Consequently, nucleophilic substitution proceeds through an Sₙ1-type mechanism, involving the formation of a bridgehead carbocation. While typically high in energy, the adamantyl carbocation is surprisingly stable for a tertiary carbocation, making this pathway accessible.[2]
-
Key Factors Influencing Reactivity: The relative reactivity of the chloro- and bromo-derivatives is determined by two primary factors:
-
Leaving Group Ability: The rate-determining step of an Sₙ1 reaction is the departure of the leaving group. A better leaving group will dissociate more readily, accelerating the reaction. Bromide (Br⁻) is a weaker base and thus a better leaving group than chloride (Cl⁻).
-
Carbon-Halogen (C-X) Bond Strength: The C-Br bond (bond energy ~285 kJ/mol) is inherently weaker and longer than the C-Cl bond (~340 kJ/mol). This weaker bond requires less energy to break, further favoring a faster reaction for the bromo-compound.
-
Based on these fundamental principles, 5-Bromo-2-adamantanone is predicted to be significantly more reactive towards nucleophilic substitution than this compound.
The Decisive Factor: Neighboring Group Participation
While leaving group ability and bond strength point to the higher reactivity of the bromo-derivative, the most profound influence on the reaction rate for both molecules is the presence of the ketone at the C2 position. The carbonyl group provides powerful anchimeric assistance, also known as neighboring group participation (NGP).[4][5][6]
During the departure of the halide, a lone pair of electrons from the carbonyl oxygen can attack the incipient bridgehead carbocation (C5). This intramolecular process forms a stabilized, three-membered oxonium ion intermediate.[7][8] This participation delocalizes the positive charge, dramatically lowering the activation energy of the transition state and accelerating the rate of ionization far beyond what would be expected for a simple 1-haloadamantane.[4][5] The external nucleophile then attacks C5, reopening the three-membered ring and yielding the final product with retention of configuration.
Caption: Mechanism of Nucleophilic Substitution with Neighboring Group Participation.
Comparative Data Summary
The following tables summarize the physical properties and expected reactivity of the two compounds.
Table 1: Physical and Chemical Properties
| Property | This compound | 5-Bromo-2-adamantanone |
| CAS Number | 20098-17-3[9][10][11] | 20098-20-8[12][13][14] |
| Molecular Formula | C₁₀H₁₃ClO[9][10] | C₁₀H₁₃BrO[12][13][15] |
| Molecular Weight | 184.66 g/mol [9][10] | 229.11 g/mol [12][13][15] |
| Appearance | White to off-white crystalline powder[9] | Solid[12] |
| Melting Point | 196.0 to 202.0 °C[16] | 149-153 °C[12] |
Table 2: Predicted Comparative Reactivity in Sₙ1 Reactions
| Parameter | This compound | 5-Bromo-2-adamantanone | Justification |
| C-X Bond Strength | Higher (~340 kJ/mol) | Lower (~285 kJ/mol) | C-Br bond is weaker and requires less energy to cleave. |
| Leaving Group Ability | Good | Excellent | Bromide is a weaker base and a better leaving group than chloride. |
| Predicted Solvolysis Rate | Slower | Faster | A consequence of weaker C-X bond and superior leaving group ability. |
Experimental Protocols
To empirically validate the predicted reactivity difference, a comparative solvolysis experiment can be performed. The following protocol outlines a standard procedure for synthesizing the resulting product, 5-Hydroxy-2-adamantanone.
Protocol: Synthesis of 5-Hydroxy-2-adamantanone
This protocol describes a general nucleophilic substitution to produce the corresponding alcohol, which would proceed faster with the bromo- starting material.
Objective: To synthesize 5-Hydroxy-2-adamantanone from a 5-halo-2-adamantanone precursor.
Materials:
-
5-Bromo-2-adamantanone (or this compound)
-
Silver Nitrate (AgNO₃)
-
Acetone
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 5-Bromo-2-adamantanone in a 1:1 mixture of acetone and water.
-
Initiation: Add 1.1 eq of silver nitrate to the solution. The silver ions assist in pulling off the halide, promoting the formation of the carbocation intermediate.
-
Reaction: Stir the mixture at room temperature. The reaction with the bromo-compound is often complete within a few hours, while the chloro-compound may require gentle heating or significantly longer reaction times. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, filter the mixture to remove the silver halide precipitate (AgBr or AgCl).
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous solution three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid, 5-Hydroxy-2-adamantanone[17][18][19], can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental Workflow for the Synthesis of 5-Hydroxy-2-adamantanone.
Conclusion and Practical Implications for Researchers
For the Synthetic Chemist:
-
Choice of Reagent: When planning a synthesis that involves nucleophilic displacement at the C5 position, 5-Bromo-2-adamantanone is the superior starting material. Its use will generally result in faster reaction rates, higher yields, and the ability to use milder reaction conditions.
-
Reaction Optimization: If using this compound due to cost or availability, be prepared to employ more forcing conditions, such as higher temperatures, longer reaction times, or the use of a stronger Lewis acid to facilitate halide departure.
This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors, enabling more efficient and effective development of novel adamantane-based compounds for pharmaceutical and material applications.
References
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Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane. Journal of the American Chemical Society, 83(1), 182–187. [Link]
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Štefane, B., & Iskra, J. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7659. [Link]
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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The Reactivity of Bridgehead Compounds of Adamantane. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
-
5-Hydroxy-2-adamantanone, 1 g, CAS No. 20098-14-0. (n.d.). Carl ROTH. Retrieved January 4, 2026, from [Link]
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5-Hydroxy-2-adamantanone, 5 g, CAS No. 20098-14-0. (n.d.). Carl ROTH. Retrieved January 4, 2026, from [Link]
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Neighbouring group participation. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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Neighbouring group participation. (n.d.). ChemEurope. Retrieved January 4, 2026, from [Link]
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Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. (2023). ChemRxiv. [Link]
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Neighboring Group Participation. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]
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Neighboring Group Participation. (2016). Chem-Station. [Link]
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The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. Retrieved January 4, 2026, from [Link]
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5-Bromo-2-adamantanone. (n.d.). Maohuan Chemical. Retrieved January 4, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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5-Bromo-2-adamantanone. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
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This compound CAS NO.20098-17-3. (n.d.). Pure Chemistry Scientific Inc. Retrieved January 4, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Halogenated Adamantanones
Authored for Researchers, Scientists, and Drug Development Professionals
The rigid, diamondoid structure of adamantane has made it a cornerstone in medicinal chemistry and materials science. Its derivatives, particularly halogenated adamantanones, serve as crucial building blocks for novel therapeutics and advanced polymers. The precise placement of a halogen atom (F, Cl, Br, I) on the adamantanone core significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and biological activity. Consequently, unambiguous structural confirmation and a deep understanding of their physicochemical characteristics are paramount.
This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to characterize these fascinating molecules. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output, providing the field-proven insights necessary for confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is the most powerful tool for the structural characterization of halogenated adamantanones in solution.[1] The highly symmetric adamantane cage provides a simple spectral background, making the shifts induced by halogen and carbonyl substitution particularly informative.
Causality of Chemical Shifts in Halogenated Adamantanones
The introduction of a halogen and a carbonyl group breaks the high symmetry of the adamantane cage, leading to a more complex and information-rich NMR spectrum. The key factors influencing the ¹H and ¹³C chemical shifts are the electronegativity and size of the halogen substituent.
-
Inductive Effect: A halogen atom withdraws electron density from the adamantane framework. This deshielding effect is most pronounced on the carbon atom directly bonded to the halogen (the α-carbon) and diminishes with distance. The magnitude of this effect correlates directly with the halogen's electronegativity (F > Cl > Br > I). Consequently, the ¹³C chemical shift of the α-carbon is shifted significantly downfield. For instance, deshielding effects are observed for F and Cl derivatives due to paramagnetic coupling between occupied π orbitals and unoccupied σ* antibonding orbitals.[2]
-
Heavy Atom Effect: For bromine and especially iodine, the large number of electrons introduces a competing shielding effect on the α-carbon. This "heavy atom effect" causes an upfield shift, which can counteract the inductive deshielding. Spin-orbit coupling plays a significant role in the magnetic shielding for Br and I derivatives.[2][3]
-
Stereoelectronic Effects: The rigid cage structure of adamantane fixes the spatial relationships between atoms. In 2-substituted adamantanes, a strong interaction can be expected between the substituent and the γ-syn-carbon atoms, leading to characteristic shifts.[4]
Comparative ¹³C NMR Data
The following table summarizes typical ¹³C NMR chemical shifts for the carbonyl carbon (C=O) and the halogen-substituted carbon (C-X) in representative halogenated 2-adamantanones. These values are illustrative and can vary with solvent and substitution position.[5][6][7]
| Compound | Halogen (X) | Approx. δ (C=O) (ppm) | Approx. δ (C-X) (ppm) |
| 2-Adamantanone | - | ~213-218 | - |
| 5-Fluoro-2-adamantanone | F | ~210-215 | ~90-95 |
| 5-Chloro-2-adamantanone | Cl | ~210-215 | ~65-70 |
| 5-Bromo-2-adamantanone | Br | ~210-215 | ~55-60 |
| 5-Iodo-2-adamantanone | I | ~210-215 | ~30-35 |
Note: Data is compiled and estimated from typical values for substituted adamantanes and related ketones. Precise shifts are structure-dependent.
Experimental Protocol: ¹³C NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, comparable data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the halogenated adamantanone.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Chloroform-d is often a good first choice due to its excellent solvating power for these compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.
-
Ensure the instrument is properly tuned and shimmed for the specific sample and solvent.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C{¹H} NMR spectrum. This is the most common experiment and provides a single peak for each unique carbon atom.[3]
-
Typical acquisition parameters include a spectral width of ~250 ppm, a 45° pulse angle, and a relaxation delay of 2-5 seconds to ensure quantitative accuracy, especially for quaternary carbons like the carbonyl group.
-
Process the resulting Free Induction Decay (FID) with an exponential multiplication and Fourier transform to obtain the final spectrum.
-
Vibrational Spectroscopy (IR & Raman): Fingerprinting the Molecular Framework
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For halogenated adamantanones, these techniques are excellent for confirming the presence of the carbonyl group and identifying the carbon-halogen bond.
Causality of Vibrational Frequencies
The frequencies of vibrational modes are determined by the bond strength and the masses of the atoms involved.
-
C=O Stretch: The carbonyl group exhibits a very strong and sharp absorption band in the IR spectrum, typically between 1700-1750 cm⁻¹.[8][9] Its exact position can be influenced by the electronegativity of nearby substituents, but it remains a highly reliable diagnostic peak for the adamantanone core.
-
C-X Stretch: The carbon-halogen stretching vibration is highly dependent on the mass of the halogen. As the mass of the halogen increases, the vibrational frequency decreases significantly. This provides a clear method for distinguishing between different halogenated analogues.[10]
-
Adamantane Cage Vibrations: The adamantane skeleton itself has a series of characteristic C-H and C-C stretching and bending vibrations. The C-H stretching vibrations for the sp³ hybridized carbons typically appear in the 2850-3000 cm⁻¹ region.[11][12]
Comparative IR Data
The following table highlights the key distinguishing vibrational frequencies for halogenated adamantanones.
| Bond | Halogen (X) | Typical Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | - | 1710 - 1735 | Strong, Sharp |
| C-F Stretch | F | 1150 - 1000 | Strong |
| C-Cl Stretch | Cl | 850 - 550 | Strong |
| C-Br Stretch | Br | 690 - 515 | Medium-Strong |
| C-I Stretch | I | ~500 | Medium |
Data compiled from general functional group correlation charts.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a rapid and convenient method for analyzing solid samples.
-
Sample Preparation:
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount (a few milligrams) of the solid halogenated adamantanone sample onto the crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the peak-picking tool to identify the exact frequencies of the key absorption bands.
-
Mass Spectrometry (MS): Unraveling the Molecular Structure through Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, offering vital clues about its elemental composition and structure.
Causality of Fragmentation in Halogenated Adamantanones
Upon ionization in the mass spectrometer (typically via Electron Ionization - EI), the resulting molecular ion (M⁺) is energetically unstable and undergoes fragmentation. The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral radicals.
-
Molecular Ion (M⁺): The rigid adamantane cage is quite stable, often resulting in a clearly visible molecular ion peak, which is crucial for determining the molecular weight.
-
Halogen Isotopes: Chlorine and bromine have distinctive isotopic patterns.
-
α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (α-cleavage), leading to the formation of a stable acylium ion.
-
Loss of Halogen: Cleavage of the C-X bond can occur, leading to a fragment at [M-X]⁺. The propensity for this cleavage depends on the C-X bond strength (C-I < C-Br < C-Cl < C-F).
-
Cage Fragmentation: The adamantane cage itself can fragment, often leading to a characteristic cluster of peaks at m/z 135 (the adamantyl cation, [C₁₀H₁₅]⁺), 93, and 79.[15]
Comparative Fragmentation Data
| Halogen (X) | Key Fragmentation Pathways | Characteristic m/z Values |
| F | α-cleavage, cage fragmentation | [M]⁺, [M-CO]⁺, [M-C₂H₄O]⁺, 135 |
| Cl | Loss of Cl, α-cleavage, cage fragmentation | [M]⁺ & [M+2]⁺ (3:1), [M-Cl]⁺, 135 |
| Br | Loss of Br, α-cleavage, cage fragmentation | [M]⁺ & [M+2]⁺ (1:1), [M-Br]⁺, 135 |
| I | Loss of I, α-cleavage, cage fragmentation | [M]⁺, [M-I]⁺, 135, 127 ([I]⁺) |
Fragmentation patterns are complex and depend on the specific isomer and ionization energy.[16][17]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For volatile and thermally stable compounds like adamantanones, a direct insertion probe (DIP) or gas chromatography (GC-MS) inlet can be used.
-
For GC-MS, dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV. This high energy level induces reproducible fragmentation patterns, creating a spectral "fingerprint" of the molecule.
-
-
Mass Analysis:
-
Scan a suitable mass range, for example, m/z 40 to 500, to ensure detection of both the molecular ion and all significant fragments.
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern for Cl or Br.
-
Identify key fragment ions and propose logical fragmentation pathways consistent with the known structure.
-
UV-Visible Spectroscopy: A Limited but Confirmatory Tool
UV-Visible spectroscopy measures the electronic transitions within a molecule. For halogenated adamantanones, its utility is limited but can be confirmatory.
Causality of UV-Vis Absorption
Adamantanones are saturated aliphatic ketones. The key electronic transition is the promotion of a non-bonding electron (n) from the carbonyl oxygen to the anti-bonding π* orbital of the C=O bond.
-
n → π* Transition: This transition is formally forbidden by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε). It typically occurs in the 270-300 nm region.[18][19]
-
σ → σ* Transitions: The C-C and C-H single bonds of the adamantane cage undergo high-energy σ → σ* transitions, which absorb at wavelengths below 200 nm and are generally not observable on standard spectrophotometers.[1]
Because the adamantane cage is fully saturated, there are no conjugated π-systems that would give rise to strong absorptions at longer wavelengths.[20] Therefore, UV-Vis is not a primary tool for distinguishing between different halogenated adamantanones, as the halogen has only a minor effect on the n → π* transition of the distant carbonyl group. However, the presence of the characteristic weak absorption band can confirm the existence of the ketone functional group.
Visualized Workflows and Relationships
To better illustrate the experimental process and the structure-property relationships, the following diagrams are provided.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Caption: Trend of the α-carbon ¹³C chemical shift with different halogens.
Conclusion
The spectroscopic characterization of halogenated adamantanones is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy excels at defining the precise connectivity and electronic environment of the carbon and hydrogen framework. Vibrational spectroscopy offers a rapid and definitive confirmation of the carbonyl and carbon-halogen functional groups. Mass spectrometry confirms the molecular weight, reveals the elemental composition through isotopic patterns, and provides a structural fingerprint based on predictable fragmentation pathways. While UV-Vis spectroscopy plays a minor role, it can corroborate the presence of the carbonyl chromophore. By judiciously applying these techniques and understanding the underlying principles that govern their outcomes, researchers can confidently elucidate the structures of these important chemical entities, paving the way for their application in drug discovery and materials science.
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A Strategic Guide to Alternatives for 5-Chloro-2-adamantanone in Advanced Synthesis
For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the adamantane scaffold is a cornerstone. Its rigid, three-dimensional structure offers a unique combination of lipophilicity and conformational stability, making it a privileged motif in drug design.[1] 5-Chloro-2-adamantanone, a functionalized derivative, has traditionally served as a key intermediate, providing two distinct points for chemical modification: the ketone at the C2 position and the chlorine atom at the C5 bridgehead.[2][3]
However, the reliance on halogenated intermediates like this compound presents several challenges. These can range from harsh synthetic conditions and environmental concerns to the potential for metabolic liabilities in the final active pharmaceutical ingredients (APIs).[4][5] This guide provides a comparative analysis of modern, alternative strategies that bypass the need for this compound, focusing on direct functionalization pathways and bioisosteric replacements that offer enhanced efficiency, safety, and superior properties in the target molecules.
Part 1: The Incumbent Reagent: Understanding this compound
This compound is a bifunctional molecule that allows for sequential or orthogonal synthetic transformations. The ketone can undergo a host of classical carbonyl reactions, while the tertiary chloride at a bridgehead position is a handle for nucleophilic substitution.[2][6]
-
Advantages : The primary advantage lies in its defined and predictable reactivity at two specific positions on the rigid adamantane core.
-
Limitations :
-
Synthesis : Its preparation can involve hazardous reagents and may not align with modern green chemistry principles.[7]
-
Safety : The compound is classified as an irritant and is harmful if swallowed or inhaled.[3][5]
-
Drug Metabolism : The adamantane cage itself, while often used to enhance metabolic stability, can also be a site for metabolic oxidation. The presence of a halogen does not always mitigate this and can introduce other toxicological concerns.[8]
-
Part 2: Alternative Strategy A - Direct Functionalization of 2-Adamantanone
A more direct and atom-economical approach is to begin with the readily available and less hazardous parent ketone, 2-adamantanone.[9] This strategy focuses on leveraging the inherent reactivity of the adamantane C-H bonds or the ketone, thereby circumventing the need for a pre-installed chlorine atom.
Causality Behind the Strategy
The rationale is twofold: first, to eliminate the synthetic steps and hazards associated with chlorination. Second, to embrace modern synthetic methods that offer novel reactivity and selectivity. Direct C-H functionalization, in particular, represents a paradigm shift, allowing for the formation of C-C, C-N, or C-O bonds at positions that might be difficult to access through traditional functional group interconversions.[10][11]
Methodologies
-
Classical Carbonyl Chemistry : 2-Adamantanone is an excellent substrate for a wide array of well-established reactions. These include reductive amination, Grignard additions, aldol condensations, and Wittig reactions, providing direct access to a diverse range of 2-substituted adamantane derivatives.[12]
-
Modern C-H Functionalization : The unusually strong C-H bonds of adamantane (bond dissociation energies of ~99 kcal/mol for tertiary and ~96 kcal/mol for secondary C-H bonds) require highly reactive intermediates for functionalization.[10] Recent advances in photoredox catalysis and the use of potent hydrogen atom transfer (HAT) catalysts have made the direct, selective functionalization of adamantane's C-H bonds a practical reality.[11][13] This allows for the introduction of alkyl, acyl, and other functional groups directly onto the hydrocarbon cage, often with high regioselectivity.[10]
Caption: Comparison of synthetic logic: Traditional vs. Alternative Pathways.
Part 3: Alternative Strategy B - Bioisosteric Replacement
In drug discovery, the goal is often not just to synthesize a molecule, but to optimize its pharmacological profile. The adamantane group, while beneficial for lipophilicity, can sometimes lead to poor aqueous solubility or undesirable pharmacokinetic properties.[8][14] In these cases, a more profound alternative is the bioisosteric replacement of the entire adamantyl moiety.
Causality Behind the Strategy
Bioisosterism involves replacing a functional group or scaffold with another that retains the desired biological activity but improves physicochemical or pharmacokinetic (ADMET) properties.[1][4] This is a cornerstone of modern medicinal chemistry, enabling chemists to fine-tune molecules for optimal performance as drug candidates.
Promising Bioisosteres for Adamantane
-
Fluorinated Adamantanes : The strategic replacement of hydrogen with fluorine on the adamantane bridgeheads is a well-documented strategy to block sites of metabolic oxidation. This can dramatically increase the metabolic stability and half-life of a drug candidate without significantly altering its conformation or lipophilicity.[4][8][15]
-
Alternative Bicyclic Scaffolds : Other rigid, lipophilic cages can mimic the steric bulk of adamantane while offering different properties. For instance, replacing adamantane with bicyclic groups like norcamphanyl has been shown to improve the aqueous solubility of human soluble epoxide hydrolase (sEH) inhibitors by up to 10-fold.[14]
-
Carboranes : These unique polyhedral clusters of boron, carbon, and hydrogen atoms are pseudoaromatic and can serve as bioisosteres for phenyl rings and, in some contexts, for adamantane. They offer a distinct three-dimensional geometry and electronic profile for probing target interactions.[1]
Caption: Bioisosteric replacement strategy for optimizing drug properties.
Part 4: Quantitative Comparison and Data Summary
The choice of synthetic strategy is dictated by the end goal. For process development, efficiency and cost are paramount. For medicinal chemistry, the properties of the final compound are the primary driver.
Table 1: Reagent and Strategy Performance Comparison
| Strategy | Key Reagents | Typical Yields | Safety/Environmental Profile | Key Advantages | Key Disadvantages |
| Incumbent | This compound, nucleophiles | Variable | Halogenated waste; reagent is an irritant[3][5] | Predictable, well-established reactivity | Multi-step synthesis, potential for greener alternatives |
| Direct C-H Func. | 2-Adamantanone, photoredox catalysts (e.g., decatungstate), radical acceptors | Good to Excellent (60-95%)[10][13] | Avoids halogenation; catalyst loading is low | High atom economy, novel bond formation | Requires specialized equipment (photoreactors), catalyst cost |
| Bioisosteric Rep. | Varies (e.g., fluorinating agents, bicyclic precursors) | Route-dependent | Dependent on specific bioisostere synthesis | Can dramatically improve ADMET properties[4][14] | Requires de novo synthesis; potential loss of potency |
Table 2: Impact of Bioisosteric Replacement on Drug Candidate Properties
| Scaffold Replacement | Key Property Modified | Supporting Experimental Data | Reference |
| Adamantane → Trifluorinated Adamantane | Metabolic Stability | 10x longer half-life in human liver microsomes compared to the non-fluorinated parent compound. | [4][8] |
| Adamantane → Norcamphane | Aqueous Solubility | Up to 10-fold increase in aqueous solubility for a series of sEH inhibitors. | [14] |
Part 5: Exemplary Experimental Protocols
The following protocols are generalized representations based on established literature to illustrate the practical application of the alternative strategies.
Protocol 1: Direct C-H Alkylation of Adamantane via Photocatalysis (Conceptual)
This protocol is based on the principles described by Knowles and others for decatungstate photocatalysis.[10]
-
Reaction Setup : In a borosilicate glass vial equipped with a magnetic stir bar, add adamantane (1.0 equiv.), the desired alkene reaction partner (e.g., an electron-deficient olefin, 1.2 equiv.), and tetrabutylammonium decatungstate (TBADT) catalyst (0.01 equiv.).
-
Solvent and Degassing : Dissolve the reagents in an appropriate solvent such as acetonitrile. Seal the vial and degas the mixture by sparging with nitrogen for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation : Place the vial approximately 5-10 cm from a high-intensity UV lamp (e.g., 365 nm LED). Stir the reaction vigorously at room temperature.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification : Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to isolate the desired alkylated adamantane product.
Protocol 2: Synthesis of a 5-Fluoroadamantane-2-one Derivative (Conceptual)
This protocol conceptualizes the introduction of fluorine onto the adamantane core, a key step in creating a fluorinated bioisostere.
-
Substrate Preparation : Start with a suitable precursor, such as 5-hydroxy-2-adamantanone. Dissolve the alcohol (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Fluorination : Cool the solution to 0 °C in an ice bath. Add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) (1.1 equiv.) dropwise via syringe.
-
Reaction : Allow the reaction to warm slowly to room temperature and stir for 4-16 hours. The progress should be monitored carefully by TLC, as over-reaction or side reactions can occur.
-
Quenching : Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Caution: Quenching of fluorinating agents can be highly exothermic.
-
Extraction and Purification : Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the 5-fluoroadamantan-2-one derivative.
Conclusion
While this compound remains a useful building block, the landscape of modern organic synthesis and drug discovery demands more sophisticated and efficient approaches. For process chemists, the direct C-H functionalization of 2-adamantanone offers a greener, more atom-economical route to complex adamantane derivatives. For medicinal chemists, the principles of bioisosteric replacement provide a powerful toolkit to overcome the inherent ADMET limitations of the adamantane scaffold itself. The selection of an appropriate alternative is a strategic decision, guided by the specific goals of the synthesis—be it the optimization of a chemical process or the refinement of a future therapeutic agent.
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Donnelly, A. C., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. [Link]
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Burmistrov, V., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. National Institutes of Health. [Link]
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Allen, S. E., et al. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. National Institutes of Health. [Link]
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Donnelly, A. C., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. PubMed. [Link]
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Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Connect Discover. [Link]
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University of East Anglia. (2017). Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X>7> receptor antagonist. [Link]
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Schleyer, P. V. R., & Nicholas, R. D. (1961). The Preparation and Reactivity of 2-Substituted Derivatives of Adamantane. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-2-adamantanone Derivatives by NMR and MS
Introduction: The Adamantane Cage in Modern Chemistry
Adamantane and its derivatives represent a fascinating class of rigid, three-dimensional molecules that have found significant application in drug development and materials science. Their unique cage-like structure imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to serve as a rigid scaffold for orienting functional groups. The introduction of heteroatoms and functional groups, such as in 5-Chloro-2-adamantanone, creates chiral centers and specific points of reactivity, making these derivatives valuable building blocks.
However, the synthesis of such substituted adamantanes can often lead to complex mixtures of isomers or unexpected rearrangements. Therefore, unambiguous structural validation is not merely a formality but a critical cornerstone of the research and development process. This guide provides an in-depth, experience-driven comparison of two orthogonal and indispensable analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive characterization of this compound and its related derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices and interpretative strategies, ensuring a self-validating analytical workflow.
The Validation Workflow: An Integrated Approach
A robust validation strategy does not rely on a single technique. Instead, it integrates complementary data to build an unshakeable structural hypothesis. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while MS reveals the molecular weight, elemental composition, and fragmentation patterns that offer clues to the molecule's substructures.
Caption: Integrated workflow for the synthesis and validation of adamantane derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For a rigid system like adamantane, NMR provides a wealth of information regarding symmetry, substitution patterns, and stereochemistry.
Expertise & Experience: Why Specific NMR Experiments are Chosen
For a molecule like this compound, a standard suite of experiments is required. We don't just run a proton NMR; we build a complete picture.
-
¹H NMR: This is the first pass. It tells us about the electronic environment of every proton and, through coupling patterns, their spatial relationship to neighboring protons.
-
¹³C NMR: This experiment reveals the number of unique carbon atoms, providing a direct readout of the molecule's symmetry. The chemical shifts are highly sensitive to the presence of the electron-withdrawing carbonyl and chloro groups.[1][2]
-
2D NMR (COSY, HSQC, HMBC): For complex or novel derivatives, 2D experiments are non-negotiable. They provide the final, unambiguous proof of connectivity.
-
COSY (Correlation Spectroscopy) maps ¹H-¹H coupling relationships, confirming which protons are adjacent in the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing us to piece the entire molecular puzzle together across quaternary carbons (like the carbonyl).
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for moderately polar compounds and its residual proton signal (δ ~7.26 ppm) is easily identified and does not typically interfere with the aliphatic signals of adamantane.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Acquisition (¹H): Acquire the proton spectrum on a 400 MHz or higher spectrometer. Causality: Higher field strengths provide better signal dispersion, which is critical for resolving the crowded aliphatic region of the adamantane cage. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.
Data Interpretation: Predicted Spectra for this compound
The C₂ carbonyl and C₅ chloro substituents break the high symmetry of the parent adamantane cage, leading to a more complex spectrum than for unsubstituted adamantane.
| NMR Data | Predicted Chemical Shift (δ ppm) | Rationale & Key Features |
| ¹H NMR | 1.8 - 2.8 | The protons on the adamantane cage will appear as a series of complex, overlapping multiplets. Protons alpha to the carbonyl (at C1 and C3) and those near the chlorine will be shifted downfield. The bridgehead protons will have distinct chemical shifts. |
| ¹³C NMR | ~205-215 | C=O (C2): The carbonyl carbon is highly deshielded and appears significantly downfield.[1] |
| ~65-75 | C-Cl (C5): The carbon directly attached to the chlorine atom is shifted downfield due to the inductive effect of the halogen. | |
| ~30-50 | Cage Carbons: The remaining CH and CH₂ groups of the adamantane skeleton will resonate in this region. The specific shifts are influenced by their proximity to the C=O and Cl groups.[2] |
Part 2: Mass Spectrometry (MS)
MS provides two critical pieces of information: the molecular weight and the fragmentation pattern. For halogenated compounds, it offers a particularly definitive signature due to isotopic distributions.
Expertise & Experience: Choosing the Right Ionization Method
For relatively small, thermally stable molecules like adamantane derivatives, Electron Ionization (EI) is the method of choice.
-
Why EI? EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[3] This fragmentation pattern is like a fingerprint, highly characteristic of the molecule's structure. While the molecular ion may sometimes be weak, the fragments provide invaluable structural clues.[4][5]
-
High-Resolution MS (HRMS): For absolute certainty, HRMS (e.g., using a TOF or Orbitrap analyzer) is used to determine the exact mass of the molecular ion to within a few parts per million. This allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₁₃ClO).
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the purified derivative in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source. The GC separates the analyte from any residual impurities before it enters the MS.
-
GC Conditions: Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 1 min, then ramp to 250°C at 10°C/min.
-
MS Conditions: The mass spectrometer is typically operated at a standard electron energy of 70 eV. The mass range is set to scan from m/z 40 to 400.
Data Interpretation: Expected Mass Spectrum for this compound
The mass spectrum provides a wealth of confirmatory data.
1. The Molecular Ion (M⁺): A Definitive Chlorine Signature The most crucial diagnostic feature is the molecular ion peak. For this compound (C₁₀H₁₃ClO), the monoisotopic mass is 184.07. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks:
-
M⁺ peak at m/z 184: Corresponding to the molecule containing ³⁵Cl.
-
M+2 peak at m/z 186: Corresponding to the molecule containing ³⁷Cl. The key confirmatory point is that the intensity ratio of the m/z 184 to m/z 186 peak will be approximately 3:1 . This is an unmistakable sign of a monochlorinated compound.
2. Characteristic Fragmentation The rigid adamantane cage produces a predictable fragmentation pattern upon EI.[3]
Caption: Plausible EI fragmentation pathways for this compound.
| Key Fragment (m/z) | Proposed Identity | Significance & Rationale |
| 184/186 | [M]⁺˙ | Molecular Ion: Confirms molecular weight and the presence of one chlorine atom (3:1 isotopic ratio). |
| 156/158 | [M - CO]⁺˙ | Loss of Carbon Monoxide: A classic fragmentation for ketones, indicating the presence of the carbonyl group.[3][6] |
| 149 | [M - Cl]⁺ | Loss of Chlorine Radical: Cleavage of the C-Cl bond generates the adamantanone cation. |
| 148 | [M - HCl]⁺˙ | Loss of HCl: A common fragmentation pathway for alkyl chlorides. |
| 91 | [C₇H₇]⁺ | Tropylium Ion: A very stable carbocation that is a common fragment in the mass spectra of compounds containing cyclic or aromatic moieties, often formed after cage rearrangement and fragmentation.[5] |
Conclusion: A Synthesis of Orthogonal Data
The structural validation of a this compound derivative is achieved not by a single spectrum, but by the logical synthesis of all available data.
-
MS confirms the molecular formula is C₁₀H₁₃ClO via HRMS and the tell-tale 3:1 isotopic pattern for the molecular ion. It also confirms the presence of a carbonyl group through the neutral loss of 28 Da.
-
NMR confirms the carbon-hydrogen framework. ¹³C NMR shows the presence of a carbonyl (~210 ppm) and a halogen-bearing carbon (~70 ppm). ¹H NMR provides the proton count and environment, while 2D NMR experiments definitively establish the C-C and C-H connectivity, proving the precise location of the chloro and carbonyl groups at the C5 and C2 positions, respectively.
When the data from these two powerful, orthogonal techniques are consistent, they provide an unambiguous and trustworthy validation of the target structure, empowering researchers and drug development professionals to proceed with confidence.
References
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Soleymani, A., et al. Mass spectrometry of diamantane and some adamantane derivatives , Request PDF on ResearchGate, 2021. [Link]
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Oomens, J., et al. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane , Chemphyschem, 2016, 17(20), 3294-3301. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 5-Chloro-2-adamantanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the rigid, three-dimensional structure of adamantane and its derivatives offers a unique scaffold for the design of novel therapeutic agents and functional materials. Among these, 5-Chloro-2-adamantanone serves as a critical intermediate, its strategic functionalization providing a gateway to a diverse array of more complex molecules. The synthetic efficiency of accessing this key building block is therefore of paramount importance, directly impacting the feasibility and cost-effectiveness of research and development programs.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, efficiencies, and underlying chemical principles. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower researchers to make informed decisions in the synthesis of this valuable compound.
Route 1: Direct Electrophilic Chlorination of 2-Adamantanone
The most direct and frequently employed strategy for the synthesis of this compound is the electrophilic chlorination of the readily available starting material, 2-adamantanone. This approach leverages the reactivity of the adamantane cage at the bridgehead positions, which are susceptible to electrophilic attack. The choice of chlorinating agent is critical in this route, influencing not only the reaction's efficiency but also its selectivity and safety profile.
Mechanistic Considerations: Electrophilic Substitution at a Tertiary Carbon
The chlorination of 2-adamantanone proceeds via an electrophilic substitution mechanism. The adamantane cage, being a saturated hydrocarbon, is generally unreactive towards electrophiles. However, the tertiary C-H bonds at the bridgehead positions (C5 and C7) are more susceptible to abstraction due to the relative stability of the resulting tertiary carbocation. The presence of the electron-withdrawing ketone group at C2 deactivates the adjacent bridgehead positions (C1 and C3) towards electrophilic attack, thus favoring substitution at the more distant C5 and C7 positions. The reaction is typically initiated by the generation of an electrophilic chlorine species, which then attacks a C-H bond at a bridgehead position.
Caption: Electrophilic chlorination of 2-adamantanone.
Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a convenient and effective source of electrophilic chlorine. The reaction is often carried out in a non-polar solvent and can be initiated by free-radical initiators or proceed via an ionic mechanism, depending on the reaction conditions. For the selective chlorination at the tertiary position of 2-adamantanone, an ionic pathway is generally favored.
Experimental Protocol:
-
To a solution of 2-adamantanone (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane, add sulfuryl chloride (1.1 eq) dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), monitoring the progress by TLC or GC.
-
Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford this compound.
Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a milder and safer alternative to sulfuryl chloride for electrophilic chlorination. The reaction is typically catalyzed by an acid, which activates the NCS to generate a more potent electrophilic chlorine species.
Experimental Protocol:
-
Dissolve 2-adamantanone (1.0 eq) in a suitable solvent such as acetic acid or a mixture of dichloromethane and methanol.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until the starting material is consumed, as indicated by TLC or GC analysis.
-
The reaction is then cooled and diluted with water, followed by extraction with an organic solvent like ethyl acetate.
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification of the crude product by chromatography or recrystallization yields the desired this compound.
Route 2: Synthesis from Bicyclo[3.3.1]nonane Derivatives
An alternative and more convergent approach to substituted adamantanones involves the acid-promoted intramolecular cyclization of bicyclo[3.3.1]nonane precursors. This strategy allows for the introduction of various functionalities at the bridgehead positions by trapping the intermediate adamantyl cation with a suitable nucleophile.[1][2][3][4]
Mechanistic Considerations: Transannular Cyclization and Nucleophilic Trapping
This route commences with a suitably substituted bicyclo[3.3.1]nonane derivative, often containing exocyclic double bonds. Treatment with a strong acid, such as trifluoromethanesulfonic acid, protonates one of the double bonds, initiating a cascade of intramolecular cyclizations to form the adamantane core. This process generates a tertiary carbocation at a bridgehead position, which can then be intercepted by a nucleophile present in the reaction medium. When chloride ions are used as the nucleophile, this compound derivatives can be obtained.
Caption: Synthesis via bicyclo[3.3.1]nonane cyclization.
Experimental Protocol (Hypothetical for this compound):
-
A solution of a suitable 3,7-dimethylenebicyclo[3.3.1]nonan-2-one precursor (1.0 eq) is prepared in a non-nucleophilic solvent such as dichloromethane.
-
A source of chloride ions, such as lithium chloride or tetraethylammonium chloride (excess), is added to the solution.
-
The mixture is cooled to 0 °C, and a strong acid, for instance, trifluoromethanesulfonic acid (1.2 eq), is added dropwise.
-
The reaction is stirred at low temperature and gradually allowed to warm to room temperature, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude product is purified by column chromatography to isolate this compound.
Comparison of Synthetic Routes
| Feature | Route 1: Direct Chlorination | Route 2: Bicyclo[3.3.1]nonane Cyclization |
| Starting Material | 2-Adamantanone | Substituted Bicyclo[3.3.1]nonane |
| Number of Steps | 1 | Multiple steps to synthesize the precursor |
| Reagent Cost | Generally lower (SO₂Cl₂, NCS) | Higher (specialized precursors, strong acids) |
| Reaction Conditions | Mild to moderate | Often requires strong acids and low temperatures |
| Yield | Variable, can be high with optimization | Potentially high, but dependent on precursor synthesis |
| Scalability | Generally good | May be limited by precursor availability |
| Versatility | Limited to chlorination | Allows for diverse functionalization |
Precursor Synthesis: Preparation of 2-Adamantanone
A fair comparison of the synthetic routes to this compound necessitates consideration of the synthesis of the common precursor, 2-adamantanone. A well-established and scalable method for its preparation is the oxidation of adamantane using concentrated sulfuric acid.[2][5][6]
Experimental Protocol for 2-Adamantanone Synthesis:
-
To concentrated sulfuric acid (98%) in a flask equipped with a mechanical stirrer, add adamantane powder in one portion.
-
The mixture is heated to 70-80 °C and stirred vigorously for several hours. The reaction progress can be monitored by GC analysis.
-
Once the reaction is complete, the hot mixture is carefully poured onto crushed ice.
-
The precipitated crude 2-adamantanone is collected by filtration and can be purified by steam distillation followed by recrystallization or column chromatography. This method typically provides 2-adamantanone in good yield (50-70%).[2][5]
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research program, including scale, cost, and the need for structural diversity.
-
Direct chlorination of 2-adamantanone stands out as the more straightforward and cost-effective approach for the specific synthesis of this compound, particularly when larger quantities are required. The use of N-chlorosuccinimide offers a safer and often more selective alternative to sulfuryl chloride.
-
The bicyclo[3.3.1]nonane cyclization route , while more complex due to the multi-step synthesis of the precursor, provides a powerful platform for the generation of a library of diversely substituted adamantanones. This route is particularly advantageous in the context of drug discovery and medicinal chemistry, where the exploration of structure-activity relationships is crucial.
Ultimately, a thorough evaluation of the available resources, experimental capabilities, and the overall strategic goals of the project will guide the synthetic chemist in selecting the most efficient and practical path to this valuable chemical intermediate.
References
-
American Chemical Society. Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Jung, M. E., & Lee, G. S. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 79(21), 10547–10552. [Link]
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Organic Syntheses. Adamantanone. [Link]
- Google Patents. Method of synthesis of adamantane-2-one.
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PubMed. Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes. [Link]
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eScholarship, University of California. Progress Towards the Total Synthesis of Rugulosone and Methodologies of Alkene Isomerization and Formation of Substituted Adamantanones. [Link]
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A Comparative Guide to the Biological Activity of 5-Chloro-2-adamantanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Drug Discovery and the Potential of 5-Chloro-2-adamantanone
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including increased metabolic stability and improved binding to biological targets. Notable drugs incorporating the adamantane cage include the antiviral agent amantadine and the anti-Alzheimer's drug memantine.
This compound is a halogenated derivative of 2-adamantanone, a common precursor in the synthesis of various bioactive adamantane derivatives. The presence of a chlorine atom at the C5 position and a ketone at the C2 position offers versatile handles for further chemical modifications, making it an attractive starting material for generating libraries of novel compounds with potential therapeutic applications. While direct comparative studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, we can infer and construct a comparative guide by examining the biological activities of derivatives synthesized from the closely related and often synthetically accessible 2-adamantanone. This guide will focus primarily on the antiviral properties of these derivatives, with a particular emphasis on spiro-heterocyclic compounds, and will also touch upon their potential in other therapeutic areas such as oncology.
This guide will provide an in-depth comparison of the biological activities of key 2-adamantanone derivatives, with the understanding that this compound can serve as a strategic precursor. We will delve into the structure-activity relationships, present available experimental data in a comparative format, and provide detailed protocols for the key biological assays used in their evaluation.
Comparative Analysis of Biological Activity: Focus on Antiviral Properties
The primary therapeutic area where adamantane derivatives have made a significant impact is in the treatment of influenza A infections. The mechanism of action for early aminoadamantanes involves the inhibition of the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication. However, the emergence of resistant strains has necessitated the development of new adamantane-based antivirals. Research has largely focused on modifications of the adamantane core, including the synthesis of spiro-heterocyclic derivatives from 2-adamantanone.
Spiro[adamantane-2,2'-pyrrolidine] Derivatives: A Promising Class of Antiviral Agents
A significant body of research has focused on the synthesis and antiviral evaluation of spiro[adamantane-2,2'-pyrrolidine] derivatives. These compounds are typically synthesized from 2-adamantanone and have shown potent activity against various strains of influenza A virus.
A key study evaluated a series of synthetic spiro[pyrrolidine-2,2'-adamantanes] and found them to be active anti-influenza A virus compounds. The position of substituents on the pyrrolidine ring was found to be a critical determinant of antiviral activity, with 5-methyl substitution on the pyrrolidine ring showing optimal activity against the H2N2 strain. Another study highlighted that certain spiro[adamantane-2,2'-pyrrolidine] derivatives could inhibit influenza A viruses that are resistant to amantadine.
The following table summarizes the antiviral activity of selected spiro[adamantane-2,2'-pyrrolidine] and related derivatives against influenza A virus, demonstrating the potential of this chemical class.
Table 1: Comparative Antiviral Activity of 2-Adamantanone Spiro-pyrrolidine Derivatives against Influenza A Virus
| Compound ID | Structure | Influenza A Strain | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (CC₅₀/IC₅₀) | Reference |
| Amantadine | 1-aminoadamantane | H2N2 | >25 | >100 | - | |
| Compound 15 | 1',5-dimethylspiro[adamantane-2,2'-pyrrolidine] | H2N2 | 0.8 | >100 | >125 | |
| Compound 16 | 1',cis-4-dimethylspiro[adamantane-2,2'-pyrrolidine] | H2N2 | 1.2 | >100 | >83 | |
| Compound 20 | 1',trans-4-dimethylspiro[adamantane-2,2'-pyrrolidine] | H2N2 | 2.5 | >100 | >40 | |
| Compound 49 | spiro[adamantane-2,2'-pyrrolidine] | H1N1 (amantadine-resistant) | 5.8 | >100 | >17 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of host cells by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
The data clearly indicates that the spiro-pyrrolidine derivatives exhibit significantly higher potency against influenza A virus compared to the parent drug, amantadine. The introduction of methyl groups on the pyrrolidine ring and their stereochemistry plays a crucial role in modulating the antiviral activity.
Synthesis of Bioactive Derivatives from 2-Adamantanone
The synthesis of the aforementioned spiro[adamantane-2,2'-pyrrolidine] derivatives typically starts from 2-adamantanone. A general synthetic pathway involves the reaction of 2-adamantanone with an appropriate amine and a source of cyanide, followed by reduction and cyclization steps. While direct synthesis from this compound is not explicitly detailed in these studies, it is chemically plausible that this compound could be converted to 2-adamantanone through a dehalogenation reaction, thus serving as a viable starting material for these bioactive compounds.
Caption: General synthetic route to spiro[adamantane-2,2'-pyrrolidine] derivatives.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the antiviral and cytotoxic activities of this compound derivatives.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates.
-
Virus stock of known titer.
-
Test compound dilutions.
-
Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin for influenza).
-
Overlay medium (e.g., 2x MEM containing 1% low-melting-point agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in infection medium.
-
Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units - PFU) in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, remove the virus-compound mixture and add the overlay medium containing the respective concentrations of the test compound.
-
Plaque Development: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible in the virus control wells.
-
Staining and Counting: Fix the cells with 10% formaldehyde and stain with crystal violet solution. Count the number of plaques in each well.
-
IC₅₀ Calculation: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The IC₅₀ value is determined from the dose-response curve.
Caption: Workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is crucial for determining the cytotoxic concentration of the test compounds (CC₅₀).
Materials:
-
Host cells in a 96-well plate.
-
Test compound dilutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a period that matches the antiviral assay (e.g., 48-72 hours). Include a cell control (no compound).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Calculation: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
While direct comparative biological data for a series of this compound derivatives remains an area for further exploration, the existing literature on derivatives of the parent 2-adamantanone scaffold provides a strong foundation for guiding future drug discovery efforts. The spiro[adamantane-2,2'-pyrrolidine] class, in particular, has demonstrated significant potential as antiviral agents against influenza A, with some derivatives showing activity against amantadine-resistant strains.
The versatility of this compound as a starting material suggests that it is a valuable building block for the synthesis of novel, structurally diverse adamantane derivatives. Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived directly from this compound. This would allow for a comprehensive structure-activity relationship study, elucidating the impact of the chloro-substituent and further modifications on antiviral, anticancer, and other biological activities. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
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Stylianakis, I., Kolocouris, A., Kolocouris, N., Fytas, G., Foscolos, G. B., Padalko, E., Neyts, J., & De Clercq, E. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry Letters, 13(10), 1699–1703. [Link]
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Wang, J., Wu, Y., Ma, C., Liu, F., Wang, Y., & Li, W. (2020). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 178, 104797. [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved January 4, 2026, from [Link]
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Shvekhgeimer, G. A. (2016). Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives (A Review). Pharmaceutical Chemistry Journal, 50(2), 63-75. [Link]
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Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved January 4, 2026, from [Link]
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Kolocouris, N., Zoidis, G., Foscolos, G. B., Prathalingham, S. R., Kelly, J. M., Naesens, L., & De Clercq, E. (2007). Design and synthesis of bioactive adamantane spiro heterocycles. Bioorganic & Medicinal Chemistry Letters, 17(15), 4358-4362. [Link]
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van der Schaar, H. M., van der Linden, L., Lanke, K. H., Geerts, M. E., van der Vlist, M., & van Kuppeveld, F. J. (2013). The MTT assay: a method for error minimization and interpretation in measuring cytotoxicity and estimating cell viability. Viruses, 5(8), 2038-2053. [Link]
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May, J. C., & D'Souza, F. (2011). Cell-based Assays to Identify Inhibitors of Viral Disease. Journal of Visualized Experiments, (53), 2824. [Link]
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Weidner, J., Müller, D., & Steuber, H. (2013). Cytotoxicity MTT Assay Protocols and Methods. In Methods in Molecular Biology (Vol. 940, pp. 81-90). Springer. [Link]
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Jorg, S., & Schirmeister, T. (2008). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 108(11), 4285-4315. [Link]
- Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., Ikeda, S., & De Clercq, E. (1994). Synthesis and
A Comparative Structural Analysis: The Impact of Chloro and Carbonyl Functionalization on the Adamantane Scaffold
Introduction: The Adamantane Cage as a Privileged Scaffold
Adamantane, the simplest diamondoid, is a unique polycyclic hydrocarbon (C₁₀H₁₆) celebrated for its rigid, strain-free, and highly symmetrical cage-like structure.[1] This three-dimensional arrangement of carbon atoms, identical to that in a diamond crystal lattice, imparts exceptional thermal stability, lipophilicity, and predictable geometry.[1][2] These characteristics have established adamantane as a "privileged scaffold" in medicinal chemistry and materials science, serving as a cornerstone for the development of antiviral drugs, neurological agents, and advanced polymers.[3][4]
This guide provides an in-depth structural comparison of 5-Chloro-2-adamantanone with its parent structures, adamantane and 2-adamantanone. By introducing a carbonyl group (C=O) at a methylene bridge (C2) and a chloro-substituent (Cl) at a bridgehead position (C5), the inherent symmetry of the adamantane core is broken, leading to significant and measurable changes in its structural and spectroscopic properties. We will dissect these changes through a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and computational modeling to provide a comprehensive understanding for researchers in drug discovery and chemical synthesis.
The Adamantane Foundation: A Baseline of Symmetry
Unsubstituted adamantane possesses a highly symmetrical structure belonging to the Td point group.[1] This symmetry dictates that all four bridgehead (methine, CH) positions are chemically equivalent, as are all six methylene bridge (CH₂) positions. This high degree of equivalence simplifies its spectroscopic signature, making it an ideal baseline for comparative analysis.
-
Structural Parameters: X-ray crystallography and electron diffraction studies confirm that the carbon-carbon bond lengths are approximately 1.54 Å, nearly identical to those in diamond, with C-H bond lengths of about 1.112 Å.[1]
-
Spectroscopic Simplicity: Due to its symmetry, the ¹³C NMR spectrum of adamantane displays only two signals, and its ¹H NMR spectrum also shows just two broad singlets, corresponding to the methine and methylene protons, respectively.[5]
Introducing Functionality: How Substituents Perturb the Adamantane Core
The introduction of functional groups onto the adamantane scaffold dramatically alters its electronic and steric landscape. In this compound, two distinct perturbations are at play.
-
The Carbonyl Group at C2: The ketone at the 2-position introduces an sp²-hybridized carbon into the sp³-dominated framework. This flattens the local geometry around the C=O bond and introduces a significant dipole moment. The electron-withdrawing nature of the oxygen atom polarizes the cage, influencing the chemical environment of nearby atoms.
-
The Chloro Group at C5: The placement of a chlorine atom at a bridgehead position (C5) introduces a potent inductive effect. As an electronegative halogen, chlorine withdraws electron density through the sigma bonds, deshielding adjacent carbon and hydrogen atoms.[6] Its steric bulk is minimal at a bridgehead position but its electronic influence is transmitted effectively through the rigid cage structure.
The combination of these two functional groups in this compound results in a molecule with significantly reduced symmetry, where every carbon atom is chemically unique. This complexity is directly observable in its spectroscopic data.
Comparative Spectroscopic Elucidation
A multi-spectroscopic approach is essential to fully characterize the structural nuances of substituted adamantanes. Below, we compare the key spectral features of adamantane, 2-adamantanone, and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon framework of adamantane derivatives. The chemical shifts are exquisitely sensitive to the electronic effects of substituents.
-
¹³C NMR: The introduction of the carbonyl group in 2-adamantanone causes a dramatic downfield shift of the C2 carbon to ~215 ppm. The adjacent carbons (C1, C3) are also deshielded. In this compound, this effect is combined with the influence of the chlorine atom. The bridgehead carbon directly attached to the chlorine (C5) is significantly deshielded, and this inductive effect propagates through the cage, resulting in a unique chemical shift for each of the 10 carbon atoms.[6]
| Compound | Carbon Position | Predicted/Experimental ¹³C Chemical Shift (δ, ppm) |
| Adamantane | C1 (CH) | 28.8 |
| C2 (CH₂) | 38.2 | |
| 2-Adamantanone | C2 (C=O) | ~215.0 |
| C1, C3 (CH) | ~48.0 | |
| C4, C9, C10 (CH₂) | ~38.0 | |
| C5, C7 (CH) | ~30.0 | |
| C6 (CH₂) | ~36.0 | |
| C8 (CH₂) | ~27.0 | |
| This compound | C2 (C=O) | ~212.0 |
| C5 (C-Cl) | ~70.0 | |
| Other Carbons | Each will have a distinct chemical shift due to the loss of symmetry. |
Data for adamantane and 2-adamantanone are based on typical literature values. Shifts for this compound are estimated based on additive substituent effects.
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of the key functional groups.
-
Adamantane: The spectrum is characterized by C-H stretching (~2850-2930 cm⁻¹) and bending vibrations.
-
2-Adamantanone: The most prominent feature is an intense C=O stretching absorption band, typically observed around 1720 cm⁻¹.[7]
-
This compound: This molecule will exhibit the characteristic C=O stretch (~1725 cm⁻¹) and a C-Cl stretching vibration. The C-Cl stretch is typically found in the 600-800 cm⁻¹ fingerprint region, though its identification can sometimes be complicated by other vibrations.
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group |
| Adamantane | 2850-2930 | C-H Stretch |
| 2-Adamantanone | 2850-2930 | C-H Stretch |
| ~1720 (strong, sharp) | C=O Stretch | |
| This compound | 2850-2930 | C-H Stretch |
| ~1725 (strong, sharp) | C=O Stretch | |
| ~750 (medium) | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry reveals the molecular weight and provides crucial information about elemental composition, particularly for halogenated compounds.
-
Adamantane: The molecular ion (M⁺) appears at m/z 136. Fragmentation leads to characteristic ions, with the base peak often at m/z 135 corresponding to the loss of a hydrogen atom to form the stable 1-adamantyl cation.[8]
-
2-Adamantanone: The molecular ion is observed at m/z 150.[9]
-
This compound: The molecular weight is 184.66 g/mol .[10] The key diagnostic feature in its mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), two peaks will be observed for the molecular ion: one at m/z 184 (M⁺) and another at m/z 186 (M+2) with a relative intensity ratio of approximately 3:1.[11][12] This pattern is unambiguous proof of the presence of a single chlorine atom in the molecule.
Computational and Crystallographic Perspectives
While spectroscopy provides a wealth of data, computational chemistry and X-ray crystallography offer precise geometric information.
Computational Modeling
Density Functional Theory (DFT) calculations are invaluable for predicting the ground-state geometries and corroborating spectroscopic data. A typical workflow involves geometry optimization followed by frequency calculations to confirm a true energy minimum and predict IR spectra.
-
Structural Impact: Computational models would confirm a lengthening of the C-C bonds adjacent to the sp² carbonyl carbon in both 2-adamantanone and this compound. They would also provide a precise measure of the C-Cl bond length (~1.78 Å) and the distortion of the cage geometry induced by the substituents.
| Parameter | Adamantane | 2-Adamantanone | This compound |
| Symmetry | Td | C2v | C1 |
| C=O Bond Length | N/A | ~1.21 Å | ~1.21 Å |
| C-Cl Bond Length | N/A | N/A | ~1.78 Å |
| C1-C2 Bond Length | 1.54 Å | ~1.52 Å | ~1.52 Å |
Values are typical results from DFT calculations (e.g., B3LYP/6-31G(d) level of theory).
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure.
-
Adamantane: At room temperature, adamantane crystallizes in a face-centered cubic lattice and is orientationally disordered.[1][13]
-
Substituted Adamantanes: The introduction of polar functional groups, as in 2-adamantanone and this compound, introduces dipole moments that encourage more ordered packing in the crystal lattice.[3] This typically leads to higher melting points and well-defined, ordered crystal structures that can be resolved to provide precise bond lengths and angles, serving as the ultimate validation for computational models.
Visualizing the Analytical Workflow
A systematic approach is crucial for the complete structural characterization of a novel adamantane derivative. The following diagrams illustrate the logical workflow and the interplay between different analytical techniques.
Caption: Experimental workflow for the structural elucidation of adamantane derivatives.
Caption: Relationship between structural features and observed spectroscopic data.
Experimental Protocols
Reproducibility and accuracy are paramount in structural analysis. The following are standardized protocols for the key techniques discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Record ¹H NMR spectra on a spectrometer operating at ≥400 MHz. Acquire at least 16 scans.
-
Record proton-decoupled ¹³C NMR spectra on the same instrument (≥100 MHz). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more), as the ¹³C nucleus is less sensitive.
-
Perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Analysis: Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions and intensities to literature values for known functional groups.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile solids like adamantane derivatives, a direct insertion probe (DIP) or gas chromatography (GC-MS) inlet can be used. GC-MS is preferred as it also provides purity information.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV to fragment the molecule.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak (M⁺). For this compound, carefully analyze the region around the molecular ion to confirm the presence and 3:1 intensity ratio of the M⁺ and M+2 peaks. Analyze the major fragment ions to propose fragmentation pathways.
Conclusion
The structural analysis of this compound serves as an excellent case study in understanding the profound impact of functionalization on a rigid molecular scaffold. By systematically comparing its spectroscopic and structural properties to those of adamantane and 2-adamantanone, we can directly correlate specific structural features—such as the sp² carbonyl center and the electronegative bridgehead chlorine—to distinct and predictable changes in NMR chemical shifts, IR vibrational frequencies, and mass spectral patterns. This integrated approach, combining empirical spectroscopic data with the predictive power of computational chemistry, provides the robust and self-validating framework required for the unambiguous characterization of novel molecules in pharmaceutical and materials research.
References
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Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). National Institutes of Health. [Link]
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Adamantane. (n.d.). Wikipedia. [Link]
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Kovács, P., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online. [Link]
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Kovács, P., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. ResearchGate. [Link]
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5-Chloro-2-adamantone - Introduction. (2024). ChemBK. [Link]
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This compound. (n.d.). PubChem, National Institutes of Health. [Link]
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Al-Mutairi, A. A., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]
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Computational Exploration of Nitrogen Rich Adamantane Based Derivatives as Explosive Materials. (2023). ResearchGate. [Link]
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Amoureux, J. P., Bee, M., & Damien, J. C. (1980). Structure of adamantane, C10H16, in the disordered phase. International Union of Crystallography. [Link]
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Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (2022). National Institutes of Health. [Link]
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This compound. (n.d.). SupraBank. [Link]
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Tuning the Energy Levels of Adamantane by Boron Substitution. (2023). National Institutes of Health. [Link]
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X-ray crystal structure of adamantane-inclusion complex of 102. (n.d.). ResearchGate. [Link]
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Aslam, A., et al. (2022). Computational Study of Tetrameric 1-3 Adamantane via NM-Polynomial. Archives Des Sciences. [Link]
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2-Adamantanone. (n.d.). SpectraBase. [Link]
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2-Adamantanone - Vapor Phase IR Spectrum. (n.d.). SpectraBase. [Link]
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2-Adamantanone. (n.d.). NIST WebBook. [Link]
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This compound (C10H13ClO). (n.d.). PubChemLite. [Link]
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This compound - Introduction. (2024). ChemBK. [Link]
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Garg, N. K., & Sarpong, R. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. UCLA Department of Chemistry and Biochemistry. [Link]
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Yurchenko, A. G., et al. (1970). Mass spectrometry of homoadamantane derivatives. Organic Mass Spectrometry. [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
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Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (n.d.). National Institutes of Health. [Link]
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CAS NO.20098-17-3 this compound. (n.d.). Dakenam. [Link]
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How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. [Link]
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Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. [Link]
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2-Pentanone, 5-chloro-. (n.d.). NIST WebBook. [Link]
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A Comparative Guide to Purity Assessment of 5-Chloro-2-adamantanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and intricate organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Chloro-2-adamantanone, a key building block in the synthesis of various bioactive molecules, is no exception. Its rigid, three-dimensional structure, while bestowing unique properties to target compounds, also presents distinct analytical challenges in ensuring its chemical integrity. This guide provides an in-depth comparison of the primary analytical methodologies for the purity assessment of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and offer a framework for selecting the most appropriate technique for your specific analytical needs.
The Analytical Imperative: Understanding Potential Impurities
The most common synthetic route to this compound involves the chlorination of 2-adamantanone. This process, while generally efficient, can lead to a predictable profile of impurities that must be analytically resolved and quantified. A thorough understanding of these potential impurities is critical for developing robust analytical methods.
Key Potential Impurities:
-
Unreacted Starting Material: 2-Adamantanone
-
Positional Isomers: Other monochlorinated isomers of 2-adamantanone (e.g., 1-Chloro-2-adamantanone, 4-Chloro-2-adamantanone). The formation of these isomers is highly dependent on the reaction conditions.
-
Over-chlorinated Species: Dichloro- and trichloro-adamantanone derivatives.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
The choice of an analytical method hinges on its ability to separate and detect these specific impurities with adequate sensitivity and precision.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolving power and sensitivity make it a staple in quality control laboratories.
The Rationale for GC in this compound Analysis
The adamantane cage structure imparts significant volatility to this compound, making it an ideal candidate for GC analysis. The choice of a suitable stationary phase is paramount for achieving the necessary selectivity to separate the parent compound from its structurally similar impurities. A mid-polarity column is often preferred to resolve the chlorinated derivatives from the non-polar starting material. Flame Ionization Detection (FID) is a robust and universally applicable detection method for organic compounds, providing a response that is proportional to the mass of carbon, which allows for reliable quantification. For unequivocal identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.
Experimental Protocol: GC-FID for Purity Assessment
Objective: To determine the purity of this compound and quantify known and unknown impurities by area percent.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Injector
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex to ensure complete dissolution.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of this compound and any detected impurities.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a complementary technique to GC, offering advantages in the analysis of less volatile or thermally labile compounds. For this compound, HPLC is particularly adept at separating positional isomers, which can be challenging by GC alone.
The Rationale for HPLC in this compound Analysis
Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for the analysis of moderately polar compounds like this compound. A C18 column provides excellent hydrophobic retention and resolving power. The choice of the mobile phase, typically a mixture of acetonitrile or methanol and water, allows for fine-tuning of the separation. UV detection is suitable as the ketone functionality provides a chromophore, albeit a weak one. Selection of a low wavelength (e.g., 210 nm) is crucial for achieving adequate sensitivity.
Experimental Protocol: RP-HPLC-UV for Purity and Isomer Separation
Objective: To determine the purity of this compound and specifically resolve and quantify positional isomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV-Vis Detector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter if necessary.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of this compound and any detected impurities.
-
Pay close attention to the resolution of peaks eluting near the main component to identify and quantify positional isomers.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination
qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[1][2]
The Rationale for qNMR in this compound Analysis
¹H NMR is the most commonly used nucleus for qNMR due to its high natural abundance and sensitivity. The key to accurate qNMR is the use of a certified internal standard of known purity. The internal standard should have at least one signal that is well-resolved from any signals of the analyte and potential impurities. For this compound, a suitable internal standard would be a compound with sharp singlets in a clean region of the spectrum, such as maleic acid or dimethyl sulfone. By comparing the integral of a known number of protons from the analyte with the integral of a known number of protons from the internal standard of a known mass, the absolute purity of the analyte can be calculated.[3]
Experimental Protocol: ¹H-qNMR for Absolute Purity Assessment
Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
High-precision analytical balance
Experimental Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic Anhydride (certified purity) |
| Pulse Sequence | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and internal standard (e.g., 30 s) |
| Number of Scans | 16 or higher for good signal-to-noise |
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., a specific proton on the adamantane cage) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis of Methods
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Selectivity | Excellent for volatile impurities and can separate some isomers. | Excellent for separating positional isomers and less volatile impurities. | Highly selective for quantifiable protons; can be limited by signal overlap. |
| Sensitivity | High (ppm to ppb levels). | Moderate to high (ppm levels). | Lower sensitivity (typically requires >0.1% of impurity for quantification). |
| Quantification | Relative (area %), requires response factor correction for accurate quantification. | Relative (area %), requires response factor correction for accurate quantification. | Absolute (w/w %), does not require a reference standard of the analyte. |
| Speed | Relatively fast analysis times (15-30 min). | Can have longer run times for complex separations (20-40 min). | Longer acquisition times due to relaxation delays, but provides definitive structural information. |
| Instrumentation Cost | Moderate. | Moderate to high. | High. |
| Best For | Routine quality control, analysis of volatile impurities, and screening. | Resolving positional isomers and analyzing non-volatile impurities. | Absolute purity determination, certification of reference materials, and structural confirmation. |
Decision-Making Workflow
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following workflow can guide researchers and drug development professionals in their choice.
Sources
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A Comparative Guide to the Chlorination of 2-Adamantanone for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, adamantane derivatives serve as crucial scaffolds due to their unique steric and electronic properties. The introduction of a chlorine atom onto the 2-adamantanone framework opens up a versatile synthetic handle for further functionalization, making the selection of an appropriate chlorination method a critical step in the design of novel therapeutics and advanced materials. This guide provides an in-depth comparative analysis of chlorination methods for 2-adamantanone, offering experimental insights and data to inform your synthetic strategy.
Introduction: The Significance of Chlorinated 2-Adamantanone
2-Adamantanone is a rigid, bicyclic ketone that serves as a common starting material in the synthesis of a variety of bioactive molecules. Chlorination of this scaffold, particularly at the bridgehead positions, yields valuable intermediates. The primary product of the direct chlorination of 2-adamantanone is typically 5-chloro-2-adamantanone. The presence of the chlorine atom can modulate the lipophilicity and electronic properties of the molecule, and it provides a site for subsequent nucleophilic substitution, cross-coupling reactions, and other transformations.
This guide will explore various approaches to the chlorination of 2-adamantanone, focusing on direct methods. We will delve into the mechanistic rationale behind different reagent choices and provide a comparative analysis of their performance based on available data.
Comparative Analysis of Chlorination Methods
The direct chlorination of 2-adamantanone can be broadly categorized into free-radical and electrophilic pathways. The choice of reagent and reaction conditions dictates the predominant mechanism and, consequently, the regioselectivity and efficiency of the reaction.
| Method | Reagent | Typical Conditions | Predominant Isomer | Yield | Key Considerations |
| Free-Radical Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Free-radical initiator (e.g., AIBN, benzoyl peroxide), heat or UV light, inert solvent (e.g., CCl₄, benzene) | This compound | Moderate to Good | Reaction can be difficult to control, potentially leading to polychlorinated byproducts. The high reactivity of the tertiary C-H bonds at the bridgehead positions favors substitution at these sites.[1] |
| Electrophilic Chlorination | Chlorine (Cl₂) | Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or in a polar solvent | This compound | Variable | The ketone functionality deactivates the adjacent α-positions towards electrophilic attack. The bridgehead positions are sterically accessible and electronically favored for substitution.[2] |
| N-Chloro-succinimide (NCS) | N-Chlorosuccinimide | Acid catalyst (for electrophilic pathway) or radical initiator (for radical pathway) | This compound | Good | A safer and more manageable alternative to gaseous chlorine or liquid sulfuryl chloride. The reaction pathway can be tuned by the choice of catalyst or initiator. |
Note: Quantitative yield data for direct comparisons are sparse in publicly accessible literature, reflecting the specialized nature of this transformation. The qualitative assessments are based on general principles of adamantane chemistry and the reactivity of the employed reagents.
Mechanistic Considerations: Why Bridgehead Chlorination Prevails
The regioselectivity of the chlorination of 2-adamantanone is a key aspect to understand. The adamantane cage has two types of C-H bonds: secondary (at the CH₂ groups) and tertiary (at the CH groups, or bridgeheads).
Free-Radical Pathway
In free-radical halogenation, the stability of the resulting alkyl radical intermediate dictates the site of hydrogen abstraction. The order of radical stability is tertiary > secondary > primary.[1] For 2-adamantanone, the bridgehead positions (C-1, C-3, C-5, C-7) are tertiary carbons. Therefore, a chlorine radical will preferentially abstract a hydrogen atom from one of these positions, leading to a stable tertiary adamantyl radical. This radical then reacts with a chlorine source to form the chlorinated product. The presence of the electron-withdrawing ketone group at C-2 has a minor influence on the radical stability at the distant bridgehead positions.
Caption: Electrophilic chlorination of 2-adamantanone.
Experimental Protocols
While specific, detailed protocols for the direct chlorination of 2-adamantanone are not widely published in standard literature, the following general procedures are based on established methods for the chlorination of adamantanes and ketones. Researchers should optimize these protocols for their specific needs.
Protocol 1: Free-Radical Chlorination using Sulfuryl Chloride
Causality: This method leverages the high reactivity of tertiary C-H bonds towards free radicals, making it a direct route to bridgehead-chlorinated adamantanes. Sulfuryl chloride is a convenient liquid source of chlorine radicals upon initiation.
Materials:
-
2-Adamantanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or benzene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reflux and inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-adamantanone (1.0 eq) in anhydrous CCl₄ under an inert atmosphere.
-
Add a catalytic amount of AIBN or BPO (e.g., 0.05 eq).
-
Slowly add sulfuryl chloride (1.1 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (for CCl₄, approx. 77°C) and maintain for several hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and SO₂Cl₂.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new spot on TLC or a new peak in GC-MS with the expected mass for monochlorinated 2-adamantanone. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry.
Protocol 2: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)
Causality: This method utilizes NCS as a stable, easy-to-handle source of electrophilic chlorine. The use of an acid catalyst can enhance the electrophilicity of the chlorine atom, facilitating the attack on the electron-rich bridgehead position of the adamantane core.
Materials:
-
2-Adamantanone
-
N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
A Lewis acid (e.g., AlCl₃, FeCl₃) or a protic acid (e.g., trifluoroacetic acid)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of 2-adamantanone (1.0 eq) in anhydrous DCM under an inert atmosphere, add NCS (1.1 eq).
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., 0.1-1.0 eq of AlCl₃).
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: Monitor the reaction for the consumption of 2-adamantanone and the formation of the product. The workup procedure is designed to remove the acid catalyst and any remaining NCS. The structure of the purified product should be confirmed by spectroscopic methods.
Conclusion and Future Perspectives
The chlorination of 2-adamantanone is a valuable transformation for the synthesis of advanced intermediates in drug discovery and materials science. The preferential formation of this compound is a consequence of the inherent reactivity of the adamantane cage, with both free-radical and electrophilic pathways favoring substitution at the bridgehead positions.
While direct comparative studies with detailed yield and selectivity data are not extensively documented in readily available literature, the principles outlined in this guide provide a solid foundation for selecting and optimizing a chlorination strategy. For researchers, the development of more selective, efficient, and environmentally benign chlorination methods for adamantane derivatives remains an area of active interest. Future work may focus on catalytic methods that offer greater control over regioselectivity and minimize the formation of byproducts.
References
- Barriault, L., et al. (2011). Photocatalytic Alkylation of Adamantane using an Iridium(III) Catalyst with a Chloride Counterion. Journal of the American Chemical Society.
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ChemBK. (2024). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). Adamantanone. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electronic effects of bridgehead alkyl substituents: adamantan-1-yl and bicycloo[3][3][3]ctan-1-yl.
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Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
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Wikipedia. (n.d.). Adamantanone. Retrieved from [Link]
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- Semantic Scholar. (n.d.). Enhanced nucleophilic character of the 1-adamantyl radical in chlorine atom abstraction and in addition to electron-poor alkenes and to protonated heteroaromatic bases.
- Zhang, H. (n.d.). A study of fluorinated diamond-oid cage molecules : alcohols, esters.
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PubChem. (n.d.). Adamantanone. Retrieved from [Link]
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-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Organic Chemistry Frontiers. (n.d.). Cycloisomerization of 7-en-2-yn-1-ones to bicyclo[3.1.
- Organic Syntheses. (n.d.). 4-protoadamantanone (tricyclo-[4.3.1.03,8]decan-4-one).
-
PrepChem. (n.d.). Preparation of sulfuryl chloride. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Adamantanone. Retrieved from [Link]
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- ElectronicsAndBooks. (n.d.).
- Journal of Organic Chemistry. (1992). Synthesis and Nucleophilic and Photochemical Reactions of F-Adamantanone.
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A Comparative Guide to the Cross-Reactivity of 5-Chloro-2-adamantanone Derivatives in Preclinical Drug Development
In the landscape of modern drug discovery, the adamantane scaffold has proven to be a privileged structure, lending its unique lipophilic and rigid properties to enhance the therapeutic potential of a diverse range of pharmaceuticals.[1][2] From antiviral agents like amantadine to treatments for neurodegenerative disorders such as memantine, the adamantane cage is a recurring motif in successful clinical agents.[3][4] The introduction of functional groups, such as in 5-Chloro-2-adamantanone, offers a versatile platform for developing novel therapeutics.[5][6] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being the potential for off-target interactions, or cross-reactivity.
This guide provides a comprehensive comparison of the cross-reactivity profiles of a series of hypothetical this compound derivatives. We will delve into the experimental design, present supporting data from key assays, and provide detailed protocols to empower researchers in their own drug development endeavors. The objective is to illustrate a systematic approach to identifying and mitigating the risks associated with off-target binding, a critical step in ensuring the safety and efficacy of novel therapeutics.[7][8][9]
The Imperative of Cross-Reactivity Profiling
Cross-reactivity studies are a cornerstone of preclinical safety assessment, designed to identify unintended binding of a therapeutic agent to proteins other than its intended target.[7][10][11] Such off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity. For adamantane derivatives, their lipophilic nature, while beneficial for cell permeability, can also increase the likelihood of non-specific binding to hydrophobic pockets in various proteins.[12] Therefore, a thorough evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will focus on two widely-used and complementary techniques for assessing small molecule-protein interactions: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).[13][14][15] ELISA provides a high-throughput method for screening against a panel of targets, while SPR offers real-time kinetic data on binding affinity and specificity.[16][17][18]
Experimental Design: A Multi-faceted Approach
To illustrate the process of a cross-reactivity study, we have designed a hypothetical scenario centered around a lead compound, AD-01 (this compound) , which has shown potent inhibitory activity against Cathepsin L, a cysteine protease implicated in various diseases. The study aims to assess the selectivity of AD-01 and a series of its derivatives against other closely related cathepsins (Cathepsin B and Cathepsin K) and a panel of common off-target proteins.
The following derivatives of this compound were synthesized to explore the structure-activity relationship (SAR) of cross-reactivity:
-
AD-02: 5-Fluoro-2-adamantanone
-
AD-03: 5-Hydroxy-2-adamantanone
-
AD-04: 5-Amino-2-adamantanone
-
AD-05: 5-Methoxy-2-adamantanone
The experimental workflow is depicted in the following diagram:
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Comparative Data Analysis
The following table summarizes the hypothetical data obtained from the competitive ELISA and SPR assays. The ELISA data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. The SPR data is presented as the equilibrium dissociation constant (KD), which is a measure of binding affinity (a lower KD indicates a stronger interaction).
| Compound | Cathepsin L IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin K IC50 (nM) | hERG Inhibition (%) @ 10 µM | Cathepsin L K D (nM) | Cathepsin B K D (nM) | Cathepsin K K D (nM) |
| AD-01 | 50 | 1500 | 800 | 15 | 45 | 1800 | 950 |
| AD-02 | 45 | 1200 | 750 | 12 | 40 | 1500 | 890 |
| AD-03 | 80 | 500 | 300 | 5 | 75 | 600 | 450 |
| AD-04 | 120 | >10000 | >10000 | <2 | 110 | Not Determined | Not Determined |
| AD-05 | 200 | 8000 | 5000 | 25 | 180 | 9500 | 6000 |
Data Interpretation:
-
AD-01 and AD-02 show good potency against the primary target, Cathepsin L, but also exhibit some cross-reactivity with Cathepsins B and K.
-
AD-03 , the hydroxylated derivative, shows reduced potency for Cathepsin L but a more pronounced cross-reactivity with the other cathepsins, suggesting the hydroxyl group may interact with a conserved feature in the active sites of these enzymes.
-
AD-04 , the amino derivative, demonstrates a significant improvement in selectivity. While its potency for Cathepsin L is slightly reduced, its activity against Cathepsins B and K is negligible. Furthermore, it shows minimal hERG inhibition, a critical safety parameter.
-
AD-05 , the methoxy derivative, has lower potency and shows an increased risk of hERG inhibition, highlighting the importance of carefully considering even minor structural modifications.
This analysis suggests that AD-04 is the most promising candidate for further development due to its superior selectivity profile.
Detailed Experimental Protocols
Competitive ELISA for Cathepsin Inhibition
This protocol describes a competitive ELISA to determine the IC50 values of the adamantane derivatives against the cathepsin enzymes.[19][20][21]
Materials:
-
High-binding 96-well microplates
-
Recombinant human Cathepsin L, B, and K
-
Biotinylated substrate specific for each cathepsin
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound derivatives (AD-01 to AD-05)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the respective cathepsin enzyme (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1 hour at room temperature.
-
Competition: Add 50 µL of the adamantane derivatives at various concentrations (serially diluted) to the wells. Then, add 50 µL of the biotinylated substrate to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 values.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to determine the binding kinetics (kon and koff) and affinity (KD) of the adamantane derivatives to the cathepsin enzymes.[13][14][18]
Materials:
-
SPR instrument (e.g., Biacore™)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Cathepsin L, B, and K
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
-
This compound derivatives
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the cathepsin enzymes onto separate flow cells of the sensor chip via amine coupling. A reference flow cell should be prepared by deactivating it with ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the adamantane derivatives in running buffer. Inject the analytes over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the association of the analyte with the immobilized ligand in real-time. After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is an indispensable component of preclinical drug development. Through the combined use of high-throughput screening methods like ELISA and detailed kinetic analysis from SPR, researchers can build a comprehensive understanding of a compound's selectivity profile. The hypothetical case study of this compound derivatives presented here demonstrates how a structured approach, integrating medicinal chemistry and pharmacology, can guide the selection of drug candidates with an optimal balance of potency and safety. The identification of the amino derivative (AD-04) as a lead candidate with improved selectivity underscores the power of this methodology.
Future studies would involve expanding the off-target panel to include a wider range of proteins and conducting in vitro and in vivo toxicology studies to further validate the safety profile of the selected lead candidate.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
-
He, X., et al. (2019). A sensitive lateral flow immunoassay for the multiple residues of five adamantanes. Food and Agricultural Immunology, 30(1), 633-644. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]
-
Massachusetts Biotechnology Council. (2025). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. Retrieved from [Link]
-
OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
-
Taylor & Francis Online. (2019). A sensitive lateral flow immunoassay for the multiple residues of five adamantanes. Food and Agricultural Immunology, 30(1), 633-644. [Link]
-
Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
-
Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved from [Link]
-
HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved from [Link]
-
AnaPath Research. (2019). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
ResearchGate. (2021). Multi-wavelength fluorescence polarization immunoassays for simultaneous detection of amantadine and ribavirin in chicken and human serum. [Link]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. [Link]
-
MDPI. (2022). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 27(19), 6296. [Link]
-
PMC - NIH. (2022). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. Chemistry – A European Journal, 28(13), e202104191. [Link]
-
ACS Publications. (1959). Isolation of Adamantane from Petroleum. Analytical Chemistry, 31(10), 1744-1747. [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
PMC - PubMed Central. (2008). The Adamantane-Derived Bananins Are Potent Inhibitors of the Helicase Activities and Replication of SARS Coronavirus. Journal of Medicinal Chemistry, 51(16), 4932–4940. [Link]
-
NIH. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Biosensors, 12(12), 1125. [Link]
-
Wikipedia. (n.d.). Amantadine. Retrieved from [Link]
-
ResearchGate. (2020). Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19. [Link]
-
ChemRxiv. (2025). Multigram Synthesis of 2-Oxaadamantane and 5-Substituted Derivatives. [Link]
-
UCLA – Chemistry and Biochemistry. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
PubMed. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Forensic Sciences, 58(5), 1335-1340. [Link]
Sources
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-adamantanone
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. 5-Chloro-2-adamantanone, a halogenated ketone, is a valuable synthetic intermediate. However, its proper disposal is critical to maintaining a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and best practices.
Understanding the Hazard Profile of this compound
Before any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound is a white to almost white crystalline powder.[1] As a chlorinated organic compound, it falls under specific hazardous waste categories.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled. [2]
Given these hazards, direct contact and aerosol generation must be minimized during handling and disposal.
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the disposal of this compound is its classification as a halogenated organic waste . Halogenated and non-halogenated organic waste streams must always be kept separate. The primary reason for this segregation is the difference in disposal methods and costs. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen chloride).[4] Mixing them with non-halogenated solvents can contaminate a larger volume of waste, increasing disposal costs and environmental impact.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the recommended PPE, with explanations for each selection.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene gloves | Provides excellent protection against a wide variety of solvents and chemicals.[2] |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of contaminated solvents or dust particles of the solid compound. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of any dust or vapors. |
Step-by-Step Disposal Procedure for this compound
This protocol details the process for collecting and preparing this compound for disposal by a licensed hazardous waste management company.
Materials:
-
Designated, compatible hazardous waste container (e.g., polyethylene or glass)
-
Hazardous waste labels
-
Permanent marker
-
Waste accumulation log
Procedure:
-
Container Selection:
-
Choose a container that is in good condition, with a secure, tight-fitting lid.
-
Ensure the container is compatible with halogenated organic compounds. Polyethylene or glass containers are generally suitable.
-
-
Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the waste (e.g., "Harmful," "Irritant")
-
The date accumulation started.
-
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust.
-
Contaminated Labware: Disposable items (e.g., weighing paper, contaminated gloves) should be placed in the same container.
-
Solutions: If this compound is in a solvent, transfer the solution to a designated halogenated liquid waste container. Do not mix with non-halogenated waste.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Maintain a waste accumulation log to track the contents and quantities of waste added to the container.
-
-
Final Disposal:
-
Once the container is full or has been in accumulation for the maximum allowable time according to your institution's and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Ensure all paperwork is completed accurately.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Cleanup Protocol
This protocol is for small, manageable spills. For large spills, evacuate the area and contact your EHS office immediately.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., vermiculite, sand, or commercial spill pillows)
-
Two pairs of nitrile gloves
-
Chemical splash goggles
-
Disposable dustpan and brush (for solid spills)
-
Sealable plastic bags for waste disposal
-
Procedure for a Solid Spill:
-
Alert and Isolate: Alert nearby personnel and restrict access to the spill area.
-
Don PPE: Put on two pairs of nitrile gloves and chemical splash goggles.
-
Contain the Spill: Gently cover the solid spill with a damp paper towel to prevent dust from becoming airborne.
-
Collect the Waste: Carefully sweep the dampened material into a disposable dustpan.
-
Package the Waste: Transfer the collected material into a sealable plastic bag.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), working from the outside in. Place the cleaning materials in the same waste bag.
-
Dispose of Waste: Seal the bag, label it as "Hazardous Waste: this compound Spill Debris," and place it in the designated halogenated waste container.
-
Remove PPE: Remove and discard the outer pair of gloves, then the inner pair. Wash your hands thoroughly.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Decontamination of Reusable Glassware
Properly decontaminating glassware that has come into contact with this compound is essential to prevent cross-contamination.
Procedure:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone) to dissolve any remaining residue.
-
Collect Rinsate: The solvent rinse (rinsate) must be collected and disposed of as halogenated liquid hazardous waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Dry: Allow the glassware to dry completely before reuse.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Chloro-1-indanone.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Hydroxy-2-adamantanone.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-ADAMANTANONE.
Sources
Navigating the Safe Handling of 5-Chloro-2-adamantanone: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Researchers, scientists, and drug development professionals handling 5-Chloro-2-adamantanone must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential information on the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.
This compound, a chlorinated ketone, is a valuable intermediate in pharmaceutical and chemical synthesis. However, its utility is matched by its potential hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause irritation to the eyes, respiratory system, and skin.[1] Furthermore, it is a flammable substance, necessitating careful handling to prevent ignition. This guide synthesizes critical safety information to establish a self-validating system of protocols for the safe use of this compound.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is paramount. The primary routes of exposure are inhalation, skin and eye contact, and ingestion. Therefore, engineering controls should be the first line of defense to minimize exposure.
Engineering Controls:
-
Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to mitigate the inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.
-
Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the work area for immediate use in case of accidental exposure.[2]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat | Not typically required if work is performed in a certified fume hood. |
| High-Volume Handling or Reactions | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Flame-resistant lab coat and a chemical-resistant apron | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a potential for exposure outside of a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor cartridge is required. |
Rationale for PPE Selection:
-
Eye and Face Protection: Given that this compound is an eye irritant, chemical splash goggles are the minimum requirement.[1] A face shield provides an additional layer of protection against splashes, especially during larger-scale operations.
-
Body Protection: A flame-resistant lab coat is essential due to the flammability of the compound. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Working within a fume hood is the primary method to control inhalation hazards. However, in the event of a significant spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary to protect against harmful vapors.
III. Step-by-Step Protocols for Safe Handling and PPE Usage
Adherence to standardized procedures is crucial for minimizing the risk of exposure and ensuring a safe working environment.
A. Donning and Doffing PPE: A Critical Sequence
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on the lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles. If a face shield is needed, place it over the goggles.
-
Gloves: Don the first pair of gloves, followed by the second pair, ensuring the outer glove covers the cuff of the lab coat.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first, peeling them off from the cuff to the fingertips without touching the outside with your bare hands. Then, remove the inner pair in the same manner.
-
Lab Coat/Apron: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of your head.
-
Respirator (if used): Remove the respirator from the back of your head.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
B. Decontamination and Spill Response: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is essential.
For Minor Spills (contained within the fume hood):
-
Alert others: Inform personnel in the immediate area.
-
Don appropriate PPE: This includes double gloves, a lab coat, and eye protection.
-
Contain the spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to absorb the spilled liquid.
-
Collect the waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of contaminated materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
For Major Spills (outside of the fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate the area: Close doors to the affected area to prevent the spread of vapors.
-
Call for help: Contact your institution's emergency response team or local emergency services.
-
Do not attempt to clean up a large spill without proper training and equipment.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent materials, filter paper) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix chlorinated waste with non-chlorinated waste streams.
Disposal Procedures:
-
Follow your institution's and local regulations for the disposal of chlorinated organic compounds.
-
Waste should be handled by a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.
V. Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety protocols at each step.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
